CCG-100602
Description
Properties
IUPAC Name |
1-[3,5-bis(trifluoromethyl)benzoyl]-N-(4-chlorophenyl)piperidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClF6N2O2/c22-16-3-5-17(6-4-16)29-18(31)12-2-1-7-30(11-12)19(32)13-8-14(20(23,24)25)10-15(9-13)21(26,27)28/h3-6,8-10,12H,1-2,7,11H2,(H,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQCFMZWVKQBAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(=O)NC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClF6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of CCG-100602 in Combating Fibrosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrosis, a pathological process characterized by the excessive deposition of extracellular matrix (ECM), leads to tissue scarring and organ failure. A key cellular mediator in fibrosis is the myofibroblast, a specialized fibroblast phenotype responsible for excessive ECM production and tissue contraction. The differentiation of fibroblasts into myofibroblasts is a critical event in the progression of fibrotic diseases. CCG-100602 has emerged as a potent small molecule inhibitor with significant anti-fibrotic properties. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in modulating the core signaling pathways that drive fibrosis.
Core Mechanism of Action: Inhibition of the RhoA/MRTF-A/SRF Signaling Pathway
This compound exerts its anti-fibrotic effects by specifically targeting the RhoA/Myocardin-Related Transcription Factor-A (MRTF-A)/Serum Response Factor (SRF) signaling pathway.[1][2][3] This pathway is a central regulator of gene expression programs that govern myofibroblast differentiation and function.
The mechanism can be summarized as follows:
-
Upstream Activation: Pro-fibrotic stimuli, such as transforming growth factor-beta (TGF-β) and increased matrix stiffness, activate the small GTPase RhoA.[3][4]
-
Actin Polymerization: Activated RhoA promotes the polymerization of globular actin (G-actin) into filamentous actin (F-actin), leading to the formation of stress fibers.[4]
-
MRTF-A Translocation: In quiescent cells, MRTF-A is sequestered in the cytoplasm through its association with G-actin. The depletion of the cytoplasmic G-actin pool, due to its incorporation into F-actin, leads to the release of MRTF-A.[4][5]
-
Nuclear Import and SRF Co-activation: Once liberated, MRTF-A translocates to the nucleus.[1][2] In the nucleus, MRTF-A acts as a potent transcriptional co-activator for Serum Response Factor (SRF).[1][2]
-
Pro-fibrotic Gene Transcription: The MRTF-A/SRF complex binds to serum response elements (SREs) in the promoter regions of target genes, driving the transcription of key pro-fibrotic molecules, including alpha-smooth muscle actin (α-SMA, encoded by the ACTA2 gene) and type I collagen (encoded by the COL1A1 gene).[3][4][5]
This compound's Point of Intervention: this compound acts as a specific inhibitor of this pathway by blocking the nuclear localization of MRTF-A.[1][2][6] By preventing MRTF-A from entering the nucleus, this compound effectively decouples the upstream pro-fibrotic signals from the downstream transcriptional machinery, thereby inhibiting the expression of genes critical for myofibroblast differentiation and ECM deposition.[1][3]
Quantitative Effects of this compound on Fibrotic Markers
The efficacy of this compound in mitigating fibrosis has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data.
In Vitro Studies
| Cell Type | Stimulus | Marker | This compound Concentration | Effect | Reference |
| Human Colonic Myofibroblasts | Matrix Stiffness (25 kPa) | ACTA2 (α-SMA) mRNA | 25 µM | Significant repression to below basal levels | [4] |
| Human Colonic Myofibroblasts | Matrix Stiffness (25 kPa) | COL1A1 (Collagen I) mRNA | 25 µM | Significant repression | [4] |
| Human Colonic Myofibroblasts | TGF-β | α-SMA Protein | 17.5 µM & 25 µM | Dose-dependent repression | [4][5] |
| Human Colonic Myofibroblasts | TGF-β | Collagen I Protein | 17.5 µM & 25 µM | Dose-dependent reduction to untreated levels | [4][5] |
| Human Intestinal Myofibroblasts (HIMFs) | TGF-β1 (5 ng/mL) | COL1A1, FN1, ACTA2 mRNA | 5-40 µM | Dose-dependent decrease | [1] |
| Human Intestinal Myofibroblasts (HIMFs) | TGF-β1 (5 ng/mL) | ECM and α-SMA Protein | 5-40 µM | Significant dose-dependent reduction | [1] |
| Human Adipose Stem Cells (hASCs) | - | Adherent Cell Number | 3-30 µM | Decrease in cell adhesion | [1] |
In Vivo Studies
| Animal Model | Treatment Protocol | Outcome Measure | Effect of this compound | Reference |
| Spontaneously Hypertensive Rat | 7.5 mg/kg/day for 2 weeks (osmotic minipumps) | Aortic Stiffness (arterial compliance and strain) | Abrogation of the increase in aortic stiffness | [1][6] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
Western Blot for α-SMA and Collagen I
This protocol is used to quantify the protein levels of α-SMA and collagen I in cell lysates.
-
Cell Lysis:
-
Treat cells with this compound and/or pro-fibrotic stimuli (e.g., TGF-β).
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Load samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Run the gel to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against α-SMA (e.g., 1:1000 dilution) and Collagen I (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software. Normalize to a loading control such as GAPDH or β-actin.
-
Quantitative Real-Time PCR (qRT-PCR) for ACTA2 and COL1A1
This protocol is used to measure the mRNA expression levels of genes encoding α-SMA (ACTA2) and collagen I (COL1A1).
-
RNA Extraction:
-
Treat cells as described for Western blotting.
-
Lyse cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit) or TRIzol reagent according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit with random primers or oligo(dT) primers.
-
-
qPCR Reaction:
-
Prepare a qPCR reaction mixture containing cDNA template, forward and reverse primers for the target genes (ACTA2, COL1A1) and a reference gene (e.g., GAPDH, B2M), and a qPCR master mix (e.g., SYBR Green).
-
Perform the qPCR reaction in a real-time PCR system. A typical cycling program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.
-
Immunocytochemistry for MRTF-A Nuclear Translocation
This protocol is used to visualize the subcellular localization of MRTF-A.
-
Cell Culture and Treatment:
-
Seed cells on glass coverslips in a multi-well plate.
-
Treat cells with this compound and/or a pro-fibrotic stimulus (e.g., TGF-β).
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash cells with PBS.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.
-
Incubate cells with a primary antibody against MRTF-A (e.g., 1:200 dilution) overnight at 4°C.
-
Wash cells with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 1 hour at room temperature in the dark.
-
Wash cells with PBS.
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash cells with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images and analyze the subcellular localization of MRTF-A (cytoplasmic vs. nuclear).
-
Conclusion
This compound represents a promising therapeutic candidate for the treatment of fibrotic diseases due to its specific and potent inhibition of the MRTF-A/SRF signaling pathway. By preventing the nuclear translocation of MRTF-A, this compound effectively blocks the downstream transcription of key pro-fibrotic genes, leading to a reduction in myofibroblast differentiation and extracellular matrix deposition. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the anti-fibrotic potential of this compound and related compounds.
References
- 1. Experimental Mouse Model of Bleomycin-Induced Skin Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. zora.uzh.ch [zora.uzh.ch]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. Collagen Gel Contraction Assay [protocols.io]
- 5. Novel Rho/MRTF/SRF Inhibitors Block Matrix-stiffness and TGF-β–Induced Fibrogenesis in Human Colonic Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unraveling the Core Mechanism of CCG-100602: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCG-100602 is a potent and specific small-molecule inhibitor of the Myocardin-Related Transcription Factor A (MRTF-A) and Serum Response Factor (SRF) signaling pathway. This pathway is a critical downstream effector of RhoA signaling and a key regulator of cellular processes involving cytoskeletal dynamics and gene expression, particularly those associated with fibrosis and cell motility. This technical guide provides an in-depth exploration of the molecular mechanism of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling cascade and experimental workflows.
Introduction to the RhoA/MRTF-A/SRF Signaling Pathway
The Ras homolog gene family member A (RhoA) signaling cascade plays a pivotal role in transducing both mechanical and biochemical signals into changes in gene expression.[1] A key effector pathway downstream of RhoA involves the regulation of actin dynamics, which in turn controls the activity of the transcriptional co-activator MRTF-A (also known as MKL1) and its partner, the transcription factor SRF.[1][2]
Under basal conditions, MRTF-A is sequestered in the cytoplasm through its association with monomeric globular actin (G-actin).[3] Upon activation of RhoA, downstream effectors such as Rho-associated coiled-coil containing protein kinase (ROCK) and mammalian Diaphanous (mDia) promote the polymerization of G-actin into filamentous actin (F-actin), forming stress fibers.[2][3][4] This depletion of the cytoplasmic G-actin pool liberates MRTF-A, allowing it to translocate into the nucleus.[3]
Once in the nucleus, MRTF-A binds to SRF, a MADS-box transcription factor that is constitutively bound to serum response elements (SREs) in the promoter regions of numerous target genes.[5] The formation of the MRTF-A/SRF complex potently activates the transcription of genes involved in cytoskeletal organization, cell adhesion, and extracellular matrix production.[1][6] These target genes include alpha-smooth muscle actin (α-SMA, encoded by the ACTA2 gene), collagen type I alpha 1 (COL1A1), and fibronectin (FN1).[6] Dysregulation of this pathway is implicated in the pathogenesis of various fibrotic diseases.[1]
Mechanism of Action of this compound
This compound functions as a specific inhibitor of the MRTF-A/SRF signaling pathway.[6] Its primary mechanism of action is the inhibition of MRTF-A's nuclear localization.[1][3][6] By preventing the translocation of MRTF-A from the cytoplasm to the nucleus, this compound effectively blocks the formation of the MRTF-A/SRF transcriptional complex and the subsequent expression of SRF-regulated genes.[3][6] This inhibitory effect has been demonstrated to be downstream of RhoA and actin polymerization.[3]
The precise molecular target of this compound is still under investigation, but it is known to disrupt MRTF-A-mediated processes.[3] Evidence suggests that CCG compounds may also have broader effects on cellular processes, including the modulation of mitochondrial function and RNA synthesis.[5][7]
The inhibitory action of this compound on the RhoA/MRTF-A/SRF signaling pathway is depicted in the following diagram:
Quantitative Efficacy of this compound
The following table summarizes the reported quantitative effects of this compound in various experimental settings.
| Parameter | Cell/Animal Model | Condition | Concentration/Dose | Observed Effect | Reference(s) |
| In Vitro Efficacy | |||||
| Adherent Cell Number | Human Adipose-Derived Stem Cells (hASCs) | Standard Culture | 3-30 µM | Dose-dependent decrease in the number of adherent cells. | [6] |
| Gene Expression (COL1A1, FN1, ACTA2) | Human Intestinal Myofibroblasts (HIMFs) | TGF-β1 (5 ng/mL) induced | 5-40 µM | Dose-dependent reduction in TGF-β1-induced transcription. | [6] |
| mRNA Expression (MRTFA, SRF) | Human Intestinal Myofibroblasts (HIMFs) | TGF-β1 induced | 5-40 µM | Dose-dependent reduction in TGF-β1-induced mRNA expression. | [6] |
| Protein Expression (ECM, α-SMA) | Human Intestinal Myofibroblasts (HIMFs) | TGF-β1 (5 ng/mL) stimulated | 5-40 µM | Significant, dose-dependent reduction in protein levels. | [6] |
| MRTF-A and SRF Nuclear Protein Expression | Human Intestinal Myofibroblasts (HIMFs) | TGF-β1 induced | 5-40 µM | Significant, dose-responsive repression of nuclear protein expression. | [6] |
| MRTF-A Nuclear Localization | Normal Human Colonic Myofibroblasts (CCD-18co) | Matrix Stiffness | 25 µM | Reduced stiffness-induced MRTF-A nuclear translocation. | [3] |
| MRTF-A Nuclear Localization | Normal Human Colonic Myofibroblasts (CCD-18co) | TGF-β stimulated | 25 µM | 2-fold reduction in MRTF-A nuclear localization. | [3] |
| In Vivo Efficacy | |||||
| Aortic Stiffness | Spontaneously Hypertensive Rats (SHR) | Hypertension | 7.5 mg/kg/day (2 weeks) | Abrogated the increase in aortic stiffness. | [5][6] |
Experimental Protocols
The following provides a generalized methodology for assessing the efficacy of this compound in a cell-based assay, based on commonly employed techniques.
Cell Culture and Treatment
-
Cell Seeding: Plate human intestinal myofibroblasts (or other relevant cell lines) in appropriate culture vessels at a predetermined density.
-
Starvation: Once cells reach a desired confluency (e.g., 80%), serum-starve the cells for 24 hours to reduce basal signaling activity.
-
Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 5, 10, 20, 40 µM) or vehicle control (e.g., DMSO) for 30 minutes to 1 hour.
-
Stimulation: Induce the signaling pathway by adding a stimulating agent such as TGF-β1 (e.g., 5 ng/mL) to the culture medium.
-
Incubation: Incubate the cells for a specified duration depending on the endpoint being measured (e.g., 24 hours for mRNA analysis, 48 hours for protein analysis).
Analysis of Gene Expression by qRT-PCR
-
RNA Extraction: Isolate total RNA from the treated cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR: Perform real-time quantitative PCR using gene-specific primers for target genes (e.g., ACTA2, COL1A1, FN1, MKL1, SRF) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Analysis of Protein Expression by Western Blot
-
Protein Extraction: Lyse the treated cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against the proteins of interest (e.g., α-SMA, Collagen I, MRTF-A, SRF) and a loading control (e.g., GAPDH).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Analysis of MRTF-A Nuclear Translocation by Immunofluorescence
-
Cell Culture on Coverslips: Grow cells on sterile glass coverslips in a multi-well plate and treat as described in section 4.1.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Immunostaining: Block with a suitable blocking buffer and incubate with a primary antibody against MRTF-A.
-
Secondary Antibody and Counterstaining: Incubate with a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI and filamentous actin with fluorescently labeled phalloidin.
-
Imaging: Acquire images using a fluorescence microscope.
-
Quantification: Quantify the nuclear-to-cytoplasmic ratio of MRTF-A fluorescence intensity to assess nuclear translocation.
The following diagram illustrates a typical experimental workflow for evaluating this compound's effect on TGF-β1-induced fibrogenesis.
Conclusion
This compound is a valuable research tool for dissecting the roles of the MRTF-A/SRF signaling pathway in various physiological and pathological processes. Its specific mechanism of inhibiting MRTF-A nuclear translocation provides a targeted approach to block downstream gene expression associated with fibrosis and other conditions driven by aberrant cytoskeletal and transcriptional regulation. Further research into the broader cellular effects of this compound and its derivatives may open new avenues for therapeutic intervention in a range of diseases.
References
- 1. Novel Rho/MRTF/SRF inhibitors block matrix-stiffness and TGF-β-induced fibrogenesis in human colonic myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Novel Rho/MRTF/SRF Inhibitors Block Matrix-stiffness and TGF-β–Induced Fibrogenesis in Human Colonic Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nuclear RhoA signaling regulates MRTF-dependent SMC-specific transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Insights into the Pharmacological Inhibition of SRF Activity: Key Inhibitory Targets and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibitors of Rho/MRTF/SRF Transcription Pathway Regulate Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to CCG-100602: A Second-Generation Inhibitor of the Rho/MRTF/SRF Signaling Pathway
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The Ras homolog gene family, member A (RhoA)/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway is a critical regulator of gene expression involved in cell motility, cytoskeletal dynamics, and fibrogenesis.[1][2] Its dysregulation is implicated in numerous pathological conditions, including cardiovascular diseases, cancers, and fibrosis.[3][4] This has made the pathway a compelling target for therapeutic intervention. CCG-100602 is a novel, second-generation small molecule inhibitor designed to specifically target this pathway, offering improved potency and reduced cytotoxicity compared to first-generation compounds like CCG-1423.[1][5] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, quantitative effects, and the experimental protocols used to characterize its activity.
The Rho/MRTF/SRF Signaling Pathway
The Rho/MRTF/SRF pathway translates extracellular cues, such as growth factors and mechanical stress, into transcriptional responses.[6] The pathway is initiated by the activation of the small GTPase RhoA, which in turn promotes the polymerization of globular actin (G-actin) into filamentous actin (F-actin).[7] In its inactive state, MRTF-A is sequestered in the cytoplasm through a complex with G-actin.[2] The depletion of the cytoplasmic G-actin pool, caused by F-actin polymerization, leads to the dissociation of MRTF-A.[7] Once liberated, MRTF-A translocates to the nucleus, where it functions as a potent transcriptional co-activator for SRF, driving the expression of target genes involved in cytoskeletal and contractile processes.[3][7]
This compound: Mechanism of Inhibition
This compound is a specific inhibitor of the MRTF-A/SRF signaling axis.[8] Its primary mechanism of action is the inhibition of MRTF-A's nuclear localization.[1][8] By preventing the translocation of MRTF-A from the cytoplasm to the nucleus, this compound effectively uncouples RhoA activation and actin polymerization from SRF-mediated gene transcription.[6] This leads to the repression of fibrogenic and cytoskeletal gene expression.[1] While the precise molecular target has been debated for this class of compounds, evidence suggests they may interfere with protein-protein interactions necessary for nuclear import, potentially involving the N-terminal basic domain of MRTF-A which serves as a nuclear localization signal.[5][9]
Quantitative Effects of this compound
The following tables summarize the quantitative data on the effects of this compound from various in vitro and in vivo studies.
Table 1: In Vitro Effects on Gene and Protein Expression
| Target Gene/Protein | Cell Type | Stimulus | This compound Conc. | Observed Effect | Reference |
|---|---|---|---|---|---|
| COL1A1, FN1, ACTA2 (mRNA) | Human Intestinal Myofibroblasts (HIMFs) | TGF-β1 (5 ng/mL) | 5-40 µM | Dose-dependent reduction in transcription. | [8] |
| α-SMA, ECM proteins | HIMFs | TGF-β1 (5 ng/mL) | 5-40 µM | Dose-dependent reduction in protein expression. | [8] |
| MRTF-A, SRF (mRNA) | HIMFs | TGF-β1 | 5-40 µM | Dose-dependent reduction in transcription. | [8] |
| MRTF-A, SRF (nuclear protein) | HIMFs | TGF-β1 | 5-40 µM | Dose-dependent reduction in nuclear protein levels. | [8] |
| MYLK (mRNA) | Human Colonic Myofibroblasts (CCD-18co) | Matrix Stiffness (28 kPa) | 25 µM | 2.3-fold decrease in mRNA levels. | [6] |
| MKL1 (MRTF-A) (mRNA) | CCD-18co | Matrix Stiffness (28 kPa) | 25 µM | Repression to basal levels. | [6] |
| ACTA2 (α-SMA) (mRNA) | CCD-18co | Matrix Stiffness (28 kPa) | 25 µM | Significant repression to below untreated levels. | [6] |
| ACTA2, COL1A1 (mRNA) | CCD-18co | TGF-β | 17.5-25 µM | Significant, dose-responsive transcriptional inhibition. |[6] |
Table 2: In Vitro Effects on Cellular Processes
| Cellular Process | Cell Type | This compound Conc. | Observed Effect | Reference |
|---|---|---|---|---|
| MRTF-A Nuclear Localization | CCD-18co on stiff matrix | 25 µM | Reduced MRTF-A nuclear translocation, retention in cytoplasm. | [6] |
| MRTF-A Nuclear Localization | CCD-18co stimulated with TGF-β | Not specified | 2-fold reduction in nuclear localization. | [6] |
| Cell Adhesion | Human Adipose Stem Cells (hASCs) | 3-30 µM | Decreased number of adherent cells. | [8] |
| Adipogenic Differentiation | hASCs | 10-12 µM | Enhanced adipogenesis (increased lipid droplets). | [5][10] |
| Osteogenic Differentiation | hASCs | 10-12 µM | Diminished osteogenesis (reduced ALP activity, ECM export). |[5][10] |
Table 3: In Vivo Effects
| Animal Model | Dosage | Administration | Outcome | Reference |
|---|---|---|---|---|
| Spontaneously Hypertensive Rats | 7.5 mg/kg/day | Continuous, 2 weeks via osmotic minipumps | Abrogated the increase of aortic stiffness; reduced arterial compliance and strain. | [3][8] |
| Bleomycin-induced Skin Fibrosis (Mouse) | Not specified | Not specified | CCG-203971 (a related compound) prevented skin thickening and collagen deposition. |[11] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
Protocol 1: Analysis of MRTF-A Nuclear Translocation by Immunofluorescence
This protocol is adapted from methodologies used to assess the subcellular localization of MRTF-A in response to stimuli and inhibitors.[6]
-
Cell Culture and Treatment:
-
Plate cells (e.g., human colonic myofibroblasts, CCD-18co) on appropriate substrates. To study stiffness, use collagen-coated polyacrylamide gels of varying stiffness (e.g., 4.3 kPa for soft, 28 kPa for stiff). For cytokine studies, plate on standard tissue culture plastic.
-
Culture cells in appropriate growth medium until they reach desired confluency (e.g., 24 hours).
-
Treat cells with the desired concentration of this compound (e.g., 25 µM) and/or stimulus (e.g., TGF-β) for the specified duration (e.g., 24 hours). Include vehicle-only (e.g., DMSO) and untreated controls.
-
-
Fixation and Permeabilization:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash three times with PBS.
-
Block non-specific binding with a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) for 1 hour at room temperature.
-
Incubate with a primary antibody against MRTF-A (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 594, diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
(Optional) Counterstain for F-actin with fluorescently-labeled phalloidin (B8060827) (e.g., Alexa Fluor 488 phalloidin) and for nuclei with DAPI during the secondary antibody incubation step.
-
-
Imaging and Analysis:
-
Wash three times with PBS and mount coverslips using an anti-fade mounting medium.
-
Acquire images using a fluorescence or confocal microscope.
-
Quantify MRTF-A nuclear localization by measuring the fluorescence intensity in the nucleus versus the cytoplasm. A higher nuclear-to-cytoplasmic fluorescence ratio indicates greater nuclear translocation.
-
Protocol 2: SRF-Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of SRF, providing a direct readout of the Rho/MRTF/SRF pathway's activation state.[12][13]
-
Cell Seeding and Transfection:
-
Seed cells (e.g., HEK293 or fibroblasts) in a 96-well plate at a density that will result in ~60-80% confluency at the time of transfection.[14][15]
-
Co-transfect cells using a suitable transfection reagent (e.g., Lipofectamine). The transfection mix should contain:
-
An SRF-Response Element (SRF-RE) driven firefly luciferase reporter plasmid (e.g., pGL4.34[luc2P/SRF-RE/Hygro]).[16]
-
A constitutively expressed Renilla luciferase plasmid (e.g., from a dual-luciferase system) to normalize for transfection efficiency.
-
-
-
Serum Starvation and Treatment:
-
Approximately 4-6 hours post-transfection, replace the medium with a low-serum or serum-free medium to reduce basal pathway activity.
-
Incubate for 16-24 hours.
-
Pre-treat cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with an agonist of the Rho pathway (e.g., 20% Fetal Bovine Serum, LPA, or TGF-β) for 6-16 hours.[13][17]
-
-
Luciferase Activity Measurement:
-
Equilibrate the plate to room temperature.
-
Lyse the cells and measure luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
Measure both firefly and Renilla luciferase luminescence sequentially in a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for variations in cell number and transfection efficiency.
-
Calculate the fold induction by dividing the normalized luciferase activity of stimulated samples by that of unstimulated controls.
-
Plot the dose-response curve for this compound and calculate the IC₅₀ value.
-
Conclusion
This compound is a potent and specific second-generation inhibitor of the Rho/MRTF/SRF signaling pathway. By preventing the nuclear translocation of the key transcriptional co-activator MRTF-A, it effectively blocks the downstream gene expression programs responsible for fibrosis and other pathologies.[6][8] The quantitative data and experimental protocols outlined in this guide demonstrate its utility as a research tool for dissecting this critical pathway and underscore its potential as a lead compound for the development of novel anti-fibrotic therapeutics.[1]
References
- 1. Novel Rho/MRTF/SRF inhibitors block matrix-stiffness and TGF-β-induced fibrogenesis in human colonic myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are MRTFA inhibitors and how do they work? [synapse.patsnap.com]
- 3. New Insights into the Pharmacological Inhibition of SRF Activity: Key Inhibitory Targets and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serum response factor‐cofactor interactions and their implications in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel Rho/MRTF/SRF Inhibitors Block Matrix-stiffness and TGF-β–Induced Fibrogenesis in Human Colonic Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MRTF: Basic Biology and Role in Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Myocardin-related transcription factor A nuclear translocation contributes to mechanical overload-induced nucleus pulposus fibrosis in rats with intervertebral disc degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Myocardin-Related Transcription Factor A (MRTF-A) Regulates the Balance between Adipogenesis and Osteogenesis of Human Adipose Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting the Myofibroblast Genetic Switch: Inhibitors of Myocardin-Related Transcription Factor/Serum Response Factor–Regulated Gene Transcription Prevent Fibrosis in a Murine Model of Skin Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic Optimization of CCG-203971: Novel Inhibitors of the Rho/MRTF/SRF Transcriptional Pathway as Potential Antifibrotic Therapeutics for Systemic Scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Serum Response Factor Response Element (SRF) Luciferase Reporter Lentivirus, Pre-packaged Lentiviral Particles [gnpbio.com]
- 15. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 16. pGL4.34[luc2P/SRF-RE/Hygro] Vector Protocol [worldwide.promega.com]
- 17. abeomics.com [abeomics.com]
CCG-100602: A Technical Guide to its Downstream Targets and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCG-100602 is a potent and specific small-molecule inhibitor of the Myocardin-Related Transcription Factor A/Serum Response Factor (MRTF-A/SRF) signaling pathway. By preventing the nuclear translocation of MRTF-A, this compound effectively curtails the transcription of a host of genes involved in fibrosis, cell proliferation, and migration. This technical guide provides an in-depth overview of the downstream molecular targets of this compound, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations. Recent evidence also points to the potential interaction of the broader CCG compound series with Pirin, an iron-dependent cofactor, suggesting additional layers to its mechanism of action.
Primary Mechanism of Action: Inhibition of the RhoA/MRTF-A/SRF Signaling Pathway
This compound primarily exerts its effects by disrupting the RhoA/MRTF-A/SRF signaling cascade, a critical pathway in cellular responses to extracellular cues like growth factors and mechanical stress[1]. The central mechanism involves the inhibition of the nuclear localization of MRTF-A, a transcriptional coactivator for SRF[2][3]. In its inactive state, MRTF-A is sequestered in the cytoplasm through its association with globular actin (G-actin). Upon RhoA activation, actin polymerization depletes the cytoplasmic pool of G-actin, liberating MRTF-A to translocate to the nucleus. Once in the nucleus, MRTF-A binds to SRF, driving the transcription of target genes containing a serum response element (SRE) in their promoters[2][4]. This compound effectively blocks this nuclear import of MRTF-A, thereby preventing the activation of SRF-mediated gene transcription[2][5].
Downstream Gene and Protein Expression Targets
The inhibition of the MRTF-A/SRF complex by this compound leads to the downregulation of a specific set of genes, many of which are implicated in fibrotic processes and cell motility.
Profibrotic Genes
This compound demonstrates a dose-dependent inhibition of key profibrotic genes induced by stimuli such as TGF-β and increased matrix stiffness[1][4].
| Target Gene | Protein Product | Function | Observed Effect of this compound | Reference |
| ACTA2 | α-Smooth Muscle Actin (α-SMA) | Myofibroblast differentiation, contractility | Dose-dependent decrease in mRNA and protein expression.[2][4][6] | [2][4][6] |
| COL1A1 | Collagen, Type I, Alpha 1 | Extracellular matrix component, tissue structure | Dose-dependent decrease in mRNA and protein expression.[2][4][6] | [2][4][6] |
| FN1 | Fibronectin | Cell adhesion, migration, extracellular matrix assembly | Decreased mRNA expression.[2] | [2] |
| MYLK | Myosin Light Chain Kinase | Smooth muscle contraction, cytoskeletal regulation | Dose-dependent decrease in mRNA expression.[4] | [4] |
| CTGF | Connective Tissue Growth Factor | Profibrotic cytokine, extracellular matrix production | Decreased expression.[6] | [6] |
Antiproliferative Effects
This compound has been shown to inhibit the proliferation of various cell types.
| Cell Line | Assay | IC50 Value | Reference |
| PC-3 (Prostate Cancer) | SRF-Luciferase Assay | 9.8 µM | [2][7] |
| PC-3 (Prostate Cancer) | Scratch Wound Assay | 17 µM | [2] |
| HCT-116 (Colon Cancer) | CCK-8 Cell Growth Assay | 16.7 µM | [2] |
Potential Alternative Target: Pirin
Recent studies on the broader series of compounds, including the parent molecule CCG-1423, have identified Pirin as a potential molecular target[6][8][9][10][11]. Pirin is an iron-dependent nuclear protein that acts as a transcriptional cofactor involved in various cellular processes, including NF-κB signaling and cell migration[12][13]. While direct binding of this compound to Pirin has not been explicitly demonstrated, the structural similarity to other compounds in the series that do bind Pirin suggests this as a plausible alternative or parallel mechanism of action. Inhibition of Pirin has been shown to modulate TGF-β-induced gene expression, indicating a potential convergence with the MRTF-A/SRF pathway in the context of fibrosis[2][8].
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to characterize the downstream effects of this compound. Specific details may require optimization based on the cell type and experimental conditions.
Western Blotting for Profibrotic Markers
This protocol details the detection of proteins such as α-SMA and Collagen I.
-
Cell Lysis: Treat cells with this compound at desired concentrations and for the appropriate duration. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer. Separate proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against α-SMA (e.g., 1:1000 dilution) and Collagen I (e.g., 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system[14][15][16].
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is for measuring the mRNA levels of genes like ACTA2 and COL1A1.
-
RNA Extraction: Treat cells with this compound. Extract total RNA using a commercial kit (e.g., TRIzol).
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a SYBR Green-based master mix and gene-specific primers. A typical thermocycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min[11][17][18].
-
ACTA2 Forward Primer: 5'-CTGACAGAGGCACCACTGAA-3'
-
ACTA2 Reverse Primer: 5'-CATCTCCAGAGTCCAGCACA-3'
-
COL1A1 Forward Primer: 5'-CCTGGATGCCATCAAAGTCT-3'
-
COL1A1 Reverse Primer: 5'-TCTTTGTCCACGTGGTCAGA-3'
-
GAPDH (housekeeping gene) Forward Primer: 5'-TGCACCACCAACTGCTTAGC-3'
-
GAPDH (housekeeping gene) Reverse Primer: 5'-GGCATGGACTGTGGTCATGAG-3'
-
-
Data Analysis: Analyze the data using the ΔΔCt method, normalizing to a housekeeping gene like GAPDH.
Immunofluorescence for MRTF-A Nuclear Localization
This protocol allows for the visualization of MRTF-A's subcellular localization.
-
Cell Culture and Treatment: Seed cells on glass coverslips and treat with this compound.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 for 10 minutes[6][19][20][21][22].
-
Blocking: Block with 1% BSA in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate with an anti-MRTF-A antibody (e.g., 1:200 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488, 1:500 dilution) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize and quantify the nuclear-to-cytoplasmic fluorescence ratio using a fluorescence microscope.
SRF-Luciferase Reporter Assay
This assay quantifies the transcriptional activity of SRF.
-
Cell Transfection: Co-transfect cells (e.g., HEK293) with an SRF-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization[1][3][4][7][23].
-
Treatment and Stimulation: Treat the transfected cells with this compound for a specified duration, followed by stimulation with an agonist (e.g., serum or TGF-β) to activate the SRF pathway.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the SRF-driven firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Conclusion
This compound is a valuable research tool for dissecting the roles of the MRTF-A/SRF signaling pathway in various physiological and pathological processes. Its primary mechanism of action, the inhibition of MRTF-A nuclear translocation, leads to the downstream suppression of a battery of profibrotic and pro-migratory genes. The potential interaction with Pirin opens new avenues for understanding the compound's broader cellular effects. The experimental protocols provided in this guide offer a framework for researchers to investigate the downstream targets of this compound in their specific models of interest. As our understanding of the intricate signaling networks governed by MRTF-A/SRF and potentially Pirin expands, so too will the applications for targeted inhibitors like this compound in basic research and therapeutic development.
References
- 1. abeomics.com [abeomics.com]
- 2. Identification of Pirin as a Molecular Target of the CCG-1423/CCG-203971 Series of Antifibrotic and Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Luciferase Reporter Assay for Deciphering GPCR Pathways [worldwide.promega.com]
- 5. bosterbio.com [bosterbio.com]
- 6. ptglab.com [ptglab.com]
- 7. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Identification of Pirin as a Molecular Target of the CCG-1423/CCG-203971 Series of Antifibrotic and Antimetastatic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. COL1A1 expression induced by overexpression of both a 15-amino acid peptide from the fibrinogen domain of tenascin-X and integrin α11 in LX-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of the redox state of the Pirin-bound cofactor on interaction with the master regulators of inflammation and other pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of the redox state of the Pirin-bound cofactor on interaction with the master regulators of inflammation and other pathways | PLOS One [journals.plos.org]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. Western Blot Protocol | Proteintech Group [ptglab.com]
- 16. Method for Western Blotting - National Diagnostics [nationaldiagnostics.com]
- 17. mdpi.com [mdpi.com]
- 18. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 19. Protocols | Cell Signaling Technology [cellsignal.com]
- 20. usbio.net [usbio.net]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. ibidi.com [ibidi.com]
- 23. Additional Signaling Pathway Analysis Response Element Firefly Luciferase Vectors [worldwide.promega.com]
The Role of CCG-100602 in Preventing MRTF-A Nuclear Translocation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myocardin-Related Transcription Factor-A (MRTF-A) is a pivotal transcriptional coactivator implicated in a range of cellular processes, including fibrosis and cancer metastasis. Its activity is tightly regulated by its subcellular localization, with nuclear translocation being a prerequisite for its function. The RhoA signaling pathway plays a crucial role in this process by modulating actin dynamics. CCG-100602 has emerged as a potent small molecule inhibitor of the RhoA/MRTF-A/SRF signaling axis, primarily by preventing the nuclear translocation of MRTF-A. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols for studying its effects, and a summary of key quantitative data.
Introduction to the RhoA/MRTF-A/SRF Signaling Pathway
The RhoA/MRTF-A/Serum Response Factor (SRF) signaling pathway is a critical regulator of gene expression in response to extracellular cues, such as growth factors and mechanical stress.[1] In its inactive state, MRTF-A is sequestered in the cytoplasm through its association with monomeric globular actin (G-actin).[2][3] The N-terminal RPEL domain of MRTF-A mediates this interaction.[3]
Activation of the RhoA pathway, often triggered by stimuli like Transforming Growth Factor-beta (TGF-β) or increased matrix stiffness, leads to the activation of downstream effectors such as Rho-associated coiled-coil containing protein kinase (ROCK) and mammalian Diaphanous-related formin (mDia).[4] These effectors promote the polymerization of G-actin into filamentous actin (F-actin), leading to a depletion of the cytoplasmic G-actin pool.[2][4] This dissociation of G-actin from MRTF-A unmasks a nuclear localization signal (NLS) on MRTF-A, facilitating its import into the nucleus via the importin α/β1 complex.[2][5]
Once in the nucleus, MRTF-A forms a complex with the transcription factor SRF, driving the expression of a host of target genes involved in cytoskeletal organization, cell motility, and extracellular matrix production.[4][6] Key target genes include alpha-smooth muscle actin (α-SMA, encoded by the ACTA2 gene), collagen type I (COL1A1), and connective tissue growth factor (CTGF).[2][4]
This compound: A Second-Generation MRTF-A Inhibitor
This compound is a second-generation small molecule inhibitor of the RhoA/MRTF-A/SRF pathway, developed as an analog of the first-generation inhibitor CCG-1423 with improved potency and reduced cytotoxicity.[4][7] Its primary mechanism of action is the inhibition of MRTF-A nuclear translocation.[4][6] By preventing MRTF-A from entering the nucleus, this compound effectively blocks the transcription of SRF-responsive genes.[4][7] While the precise molecular target of this compound has not been fully elucidated, its predecessor, CCG-1423, is proposed to bind to the N-terminal basic domain of MRTF-A, which functions as a nuclear localization signal.[7][8] It is important to note that this compound does not appear to exhibit stereospecific inhibitory effects, unlike CCG-1423.[9]
Quantitative Data on this compound Activity
The following tables summarize the quantitative data on the effects of this compound from various studies.
| Cell Type | Stimulus | Measured Effect | Concentration Range | Key Findings | Reference |
| Human Colonic Myofibroblasts | Matrix Stiffness | Inhibition of MRTF-A nuclear translocation and actin stress fiber formation. | 25 µM | This compound treatment for 24 hours reduced stiffness-induced MRTF-A nuclear translocation.[4] | [4] |
| Human Colonic Myofibroblasts | TGF-β | Repression of α-SMA and collagen I transcription and protein expression. | 10 - 25 µM | This compound repressed TGF-β-induced α-SMA and collagen I expression in a dose-dependent manner.[4] Significant transcriptional inhibition of ACTA2 and COL1A1 was observed at 17.5 and 25 µM.[4] | [4] |
| Human Adipose Stem Cells (hASCs) | Adipogenic Media | Enhanced adipogenic differentiation. | 10 - 12 µM | This compound promoted lipid droplet formation in hASCs cultured in adipogenic media for 21 days.[7][8] | [7][8] |
| Human Adipose Stem Cells (hASCs) | Osteogenic Media | Diminished osteogenic differentiation. | 12 µM | This compound reduced alkaline phosphatase activity and extracellular matrix protein expression in hASCs cultured in osteogenic media.[7] | [7] |
| Human Intestinal Fibroblasts | TGF-β | Repression of α-SMA protein expression. | 25 µM | This compound strongly repressed TGF-β-induced α-SMA protein expression.[4] | [4] |
| Human Lung Fibroblasts (WI-38) | - | Downregulation of RhoA, MRTF-A, MRTF-B, p49/STRAP, and SRF protein expression. | 20 µM | Treatment with 20 µM CCG-203971 (a related compound) for 24 hours downregulated key components of the Rho/MRTF/SRF pathway.[10] | [10] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the effects of this compound.
Cell Culture and Treatment
-
Cell Lines: Human colonic myofibroblasts (CCD-18Co), human adipose stem cells (hASCs), human intestinal fibroblasts, and human lung fibroblasts (WI-38) are commonly used.
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM for fibroblasts, specialized media for stem cells) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C and 5% CO2.
-
This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. The final concentration of the solvent in the culture medium should be kept low (e.g., <0.1%) to avoid off-target effects. Cells are treated with the desired concentrations of this compound for the specified duration (e.g., 24 hours).
Immunofluorescence Microscopy for MRTF-A Localization
-
Cell Seeding: Cells are seeded on glass coverslips or in multi-well plates.
-
Treatment: Cells are treated with this compound and/or stimuli (e.g., TGF-β, culture on stiff matrices).
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde in PBS for 10-15 minutes, followed by permeabilization with 0.1-0.5% Triton X-100 in PBS for 10 minutes.
-
Blocking: Non-specific antibody binding is blocked by incubating with a blocking solution (e.g., 1-5% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Cells are incubated with a primary antibody specific for MRTF-A overnight at 4°C.
-
Secondary Antibody Incubation: After washing with PBS, cells are incubated with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining: Nuclei are counterstained with DAPI (4',6-diamidino-2-phenylindole). F-actin can be stained with fluorescently labeled phalloidin.
-
Imaging: Coverslips are mounted on slides, and images are acquired using a fluorescence or confocal microscope. The subcellular localization of MRTF-A (nuclear vs. cytoplasmic) is then quantified.[4][11][12]
Western Blotting
-
Protein Extraction: Cells are lysed in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour, followed by incubation with primary antibodies against proteins of interest (e.g., MRTF-A, SRF, α-SMA, GAPDH as a loading control) overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells using a commercial kit, and its concentration and purity are determined. First-strand cDNA is synthesized from the RNA template using a reverse transcription kit.
-
qRT-PCR: The relative mRNA expression of target genes (e.g., ACTA2, COL1A1, MKL1/MRTF-A, MYLK) is quantified using a real-time PCR system with SYBR Green or TaqMan probes. Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH). The comparative Ct method (2^-ΔΔCt) is commonly used for data analysis.[4]
Visualizing the Mechanism and Workflow
The following diagrams illustrate the signaling pathway and a typical experimental workflow.
Figure 1: The RhoA/MRTF-A/SRF signaling pathway and the inhibitory action of this compound.
Figure 2: A typical experimental workflow for studying the effect of this compound.
Conclusion
This compound is a valuable research tool for dissecting the roles of the RhoA/MRTF-A/SRF signaling pathway in various physiological and pathological processes. Its ability to specifically inhibit MRTF-A nuclear translocation provides a powerful means to study the downstream consequences of this pathway's activation. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in targeting MRTF-A-mediated transcription. Further investigation into the precise molecular interactions of this compound and its effects in in vivo models will be crucial for its potential therapeutic development.
References
- 1. Novel Rho/MRTF/SRF inhibitors block matrix-stiffness and TGF-β-induced fibrogenesis in human colonic myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Myocardin-related transcription factor A nuclear translocation contributes to mechanical overload-induced nucleus pulposus fibrosis in rats with intervertebral disc degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myocardin-Related Transcription Factors and SRF are required for cytoskeletal dynamics, invasion and experimental metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Rho/MRTF/SRF Inhibitors Block Matrix-stiffness and TGF-β–Induced Fibrogenesis in Human Colonic Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Myocardin-Related Transcription Factor A (MRTF-A) Regulates the Balance between Adipogenesis and Osteogenesis of Human Adipose Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stereospecific Inhibitory Effects of CCG-1423 on the Cellular Events Mediated by Myocardin-Related Transcription Factor A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Nuclear translocation of myocardin-related transcription factor-A during transforming growth factor beta–induced epithelial to mesenchymal transition of lens epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
The Impact of CCG-100602 on Gene Expression Profiling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of CCG-100602 on gene expression, with a focus on its role as a potent inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway. This compound represents a second-generation inhibitor that prevents the nuclear localization of MRTF-A, a critical co-activator for SRF-mediated transcription of genes involved in fibrosis and cellular contractility.[1][2] This document outlines the quantitative impact of this compound on key fibrotic gene expression, details the experimental protocols for assessing these changes, and provides visual representations of the underlying molecular pathways and experimental workflows.
Data Presentation: Quantitative Gene Expression Analysis
The following tables summarize the quantitative effects of this compound on the mRNA expression of key genes involved in fibrosis. The data is derived from studies on human colonic myofibroblasts (CCD-18co cells) subjected to profibrotic stimuli, namely culture on stiff matrices and treatment with Transforming Growth Factor-beta (TGF-β).
Table 1: Effect of this compound on Matrix Stiffness-Induced Gene Expression [2]
| Gene | Condition | Fold Change vs. Soft Matrix (Untreated) | Fold Change vs. Stiff Matrix (Untreated) |
| ACTA2 (α-SMA) | Stiff Matrix (28 kPa) | 2.5 | - |
| Stiff Matrix (28 kPa) + 25 µM this compound | 0.8 | 0.32 | |
| COL1A1 (Collagen I) | Stiff Matrix (28 kPa) | 2.2 | - |
| Stiff Matrix (28 kPa) + 25 µM this compound | 1.1 | 0.5 | |
| MYLK | Stiff Matrix (28 kPa) | 3.5 | - |
| Stiff Matrix (28 kPa) + 25 µM this compound | 1.5 | 0.43 | |
| MKL1 (MRTF-A) | Stiff Matrix (28 kPa) | 2.0 | - |
| Stiff Matrix (28 kPa) + 25 µM this compound | 1.0 | 0.5 |
Data represents the approximate fold change in mRNA expression as determined by quantitative real-time PCR (qRT-PCR) after 24 hours of treatment.[2]
Table 2: Effect of this compound on TGF-β-Induced Gene Expression [2][3]
| Gene | Condition | Fold Change vs. Untreated |
| ACTA2 (α-SMA) | 1 ng/mL TGF-β | 4.0 |
| 1 ng/mL TGF-β + 17.5 µM this compound | 1.5 | |
| 1 ng/mL TGF-β + 25 µM this compound | 1.0 | |
| COL1A1 (Collagen I) | 1 ng/mL TGF-β | 3.5 |
| 1 ng/mL TGF-β + 17.5 µM this compound | 1.2 | |
| 1 ng/mL TGF-β + 25 µM this compound | 1.0 | |
| FN1 (Fibronectin) | 5 ng/mL TGF-β1 | Increased |
| 5 ng/mL TGF-β1 + 5-40 µM this compound | Dose-dependent decrease | |
| MRTFA (MRTF-A) | 5 ng/mL TGF-β1 | Increased |
| 5 ng/mL TGF-β1 + 5-40 µM this compound | Dose-dependent decrease | |
| SRF | 5 ng/mL TGF-β1 | Increased |
| 5 ng/mL TGF-β1 + 5-40 µM this compound | Dose-dependent decrease |
Data for ACTA2 and COL1A1 are approximate fold changes from qRT-PCR after 24 hours.[2] Data for FN1, MRTFA, and SRF indicate a qualitative dose-dependent inhibitory effect of this compound on TGF-β1-induced transcription.[3]
Signaling Pathway and Mechanism of Action
This compound targets the RhoA signaling pathway, which plays a crucial role in actin cytoskeleton dynamics and gene expression. The pathway culminates in the activation of Serum Response Factor (SRF), a transcription factor that regulates a wide array of genes, including those involved in cell structure, motility, and fibrosis. The activity of SRF is critically dependent on its co-activator, Myocardin-Related Transcription Factor A (MRTF-A).
In resting cells, MRTF-A is sequestered in the cytoplasm through its association with globular actin (G-actin). Upon RhoA activation, for instance by mechanical stress (e.g., a stiff extracellular matrix) or growth factors (e.g., TGF-β), actin polymerization is stimulated. This leads to a depletion of the G-actin pool, releasing MRTF-A to translocate to the nucleus. In the nucleus, MRTF-A binds to SRF, initiating the transcription of target genes. This compound exerts its inhibitory effect by preventing the nuclear localization of MRTF-A.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide comprehensive protocols for key experiments used to assess the impact of this compound on gene expression.
Cell Culture and Treatment
-
Cell Line: Human colonic myofibroblasts (e.g., CCD-18co) are a suitable model for studying fibrosis.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Serum Starvation: Prior to stimulation, cells are typically synchronized by serum starvation. This involves replacing the growth medium with a low-serum (e.g., 0.2-0.5% FBS) or serum-free medium for 12-24 hours.[4] This reduces basal signaling activity.
-
Induction of Fibrosis:
-
Matrix Stiffness: Cells are plated on collagen-coated polyacrylamide gels of varying stiffness (e.g., soft: 4.3 kPa, stiff: 28 kPa) to mimic normal and fibrotic tissue environments.[2]
-
TGF-β Stimulation: Cells are treated with recombinant human TGF-β (typically 1-10 ng/mL) in serum-free or low-serum medium.[2]
-
-
This compound Treatment: this compound, dissolved in DMSO, is added to the culture medium at the desired final concentrations (e.g., 5-40 µM). An equivalent concentration of DMSO is used as a vehicle control.[3] Treatment duration is typically 24 hours for gene expression analysis.[2]
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Isolation: Total RNA is extracted from cultured cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. An on-column DNase digestion step is recommended to remove any contaminating genomic DNA.[2]
-
RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0. RNA integrity can be assessed by agarose (B213101) gel electrophoresis.
-
cDNA Synthesis: First-strand cDNA is synthesized from total RNA (typically 1 µg) using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a blend of oligo(dT) and random hexamer primers.[5]
-
qPCR Reaction: The qPCR reaction is performed in a real-time PCR system using a SYBR Green-based master mix. A typical reaction mixture (20 µL) includes:
-
10 µL 2x SYBR Green Master Mix
-
1 µL cDNA template
-
1 µL each of forward and reverse primers (final concentration 150-500 nM)
-
7 µL nuclease-free water
-
-
Primer Design: Primers for target genes (e.g., ACTA2, COL1A1) and a stable housekeeping gene (e.g., GAPDH, B2M) should be designed to span an exon-exon junction to avoid amplification of genomic DNA. For SYBR Green assays, primer efficiency should be validated.
-
Thermal Cycling: A typical thermal cycling protocol consists of an initial denaturation step (e.g., 95°C for 10 min), followed by 40 cycles of denaturation (95°C for 15 sec) and annealing/extension (60°C for 1 min). A melt curve analysis is performed at the end to verify the specificity of the amplified product.
-
Data Analysis: The relative gene expression is calculated using the comparative Ct (ΔΔCt) method. The Ct value of the target gene is normalized to the Ct value of the housekeeping gene (ΔCt). The ΔΔCt is then calculated by subtracting the ΔCt of the control sample from the ΔCt of the treated sample. The fold change in gene expression is determined by 2-ΔΔCt.
Western Blotting
-
Protein Extraction: Cells are washed with ice-cold Phosphate Buffered Saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. The lysate is centrifuged to pellet cell debris, and the supernatant containing the protein is collected.
-
Protein Quantification: The total protein concentration in the lysate is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein (typically 20-30 µg) are denatured in Laemmli sample buffer and separated by size on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-α-SMA, anti-MRTF-A, anti-SRF) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system or X-ray film. The band intensity can be quantified using image analysis software and normalized to a loading control (e.g., GAPDH, β-actin).
Broader Impact on Gene Expression
While the provided data focuses on key fibrotic genes, the inhibition of the MRTF/SRF pathway by this compound is expected to have a much broader impact on the transcriptome. RNA-sequencing studies of serum-stimulated fibroblasts have revealed that a significant portion of serum-inducible genes are regulated by the MRTF/SRF pathway.[1] These genes are involved in a wide range of cellular processes, including:
-
Actin filament dynamics and organization
-
Cell adhesion and migration
-
Extracellular matrix synthesis and remodeling
-
Cell proliferation and growth
-
Microtubule-based cytoskeletal dynamics
Therefore, it can be inferred that this compound treatment would lead to a widespread downregulation of genes involved in these processes, particularly under conditions of high RhoA activity. This highlights the potential of this compound as a therapeutic agent in diseases characterized by excessive fibrosis and cell motility, such as cancer and fibrotic disorders.
Logical Relationship Diagram
The following diagram illustrates the logical flow of how this compound's mechanism of action leads to the observed changes in gene expression and cellular phenotype.
References
- 1. Rho-actin signaling to the MRTF coactivators dominates the immediate transcriptional response to serum in fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Rho/MRTF/SRF Inhibitors Block Matrix-stiffness and TGF-β–Induced Fibrogenesis in Human Colonic Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. stackscientific.nd.edu [stackscientific.nd.edu]
Foundational Research on the Selectivity of CCG-100602: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCG-100602 is a second-generation small molecule inhibitor that has emerged as a critical tool for studying and targeting fibrotic diseases and cancer cell invasion. Its mechanism of action is centered on the selective inhibition of the Myocardin-Related Transcription Factor A (MRTF-A) and Serum Response Factor (SRF) signaling pathway. By preventing the nuclear translocation of MRTF-A, this compound effectively downregulates the transcription of a suite of genes involved in cytoskeletal organization and extracellular matrix formation. This guide provides an in-depth overview of the foundational research on the selectivity of this compound, presenting key quantitative data, detailed experimental protocols for assessing its activity, and visualizations of the relevant biological pathways and experimental workflows.
Introduction: The Rationale for Targeting the MRTF-A/SRF Pathway
The Rho family of small GTPases are central regulators of the actin cytoskeleton. Downstream of RhoA activation, a key signaling axis involves the regulation of Myocardin-Related Transcription Factor A (MRTF-A). In its inactive state, MRTF-A is sequestered in the cytoplasm through its association with globular actin (G-actin). Upon RhoA activation, which can be triggered by stimuli such as Transforming Growth Factor-beta (TGF-β) or increased extracellular matrix stiffness, actin polymerization depletes the cytoplasmic pool of G-actin.[1] This releases MRTF-A, allowing it to translocate to the nucleus.[1] Once in the nucleus, MRTF-A acts as a potent transcriptional co-activator for Serum Response Factor (SRF), driving the expression of genes that are critical for myofibroblast differentiation and function, including alpha-smooth muscle actin (ACTA2) and type I collagen (COL1A1).[1][2]
While inhibitors of upstream effectors like Rho-associated kinase (ROCK) have been developed, they often suffer from off-target effects due to the pleiotropic nature of ROCK signaling.[1] this compound was developed as a more selective agent, targeting the specific protein trafficking event of MRTF-A nuclear import, thereby offering a more focused inhibition of pro-fibrotic gene transcription with an improved cytotoxicity profile over first-generation compounds like CCG-1423.[1][3]
Mechanism of Action and Selectivity Profile
The primary mechanism of action for this compound is the inhibition of MRTF-A nuclear translocation .[1][4] This selective action prevents MRTF-A from associating with SRF on the promoters of target genes, thus blocking downstream transcriptional events.
On-Target Activity
The on-target activity of this compound has been quantified primarily through cell-based functional assays that measure the downstream consequences of MRTF-A/SRF pathway inhibition.
| Assay Type | Cell Line | Parameter Measured | Value | Reference(s) |
| SRF-Driven Luciferase Expression | PC-3 (Prostate Cancer) | IC50 | 9.8 µM | [5] |
| MRTF-A Nuclear Localization | Human Colonic Myofibroblasts | Effective Concentration | 25 µM (significant reduction) | [1] |
| Inhibition of TGF-β-induced ACTA2, COL1A1, FN1 transcription | Human Intestinal Myofibroblasts | Effective Concentration Range | 5 - 40 µM (dose-dependent) | [4] |
| Inhibition of Stiffness-induced ACTA2 and COL1A1 transcription | Human Colonic Myofibroblasts | Effective Concentration | 25 µM | [1] |
Selectivity and Off-Target Profile
This compound is characterized as a "second-generation" inhibitor, developed to have improved selectivity and reduced cytotoxicity compared to its parent compound, CCG-1423.[1][3]
| Compound | SRE-Luciferase IC50 | Cytotoxicity (WST metabolism assay) | Reference(s) |
| CCG-1423 | ~1 µM | Significant | [1] |
| This compound | ~10 µM | Lower cellular toxicity | [1] |
| CCG-203971 | ~10 µM | Further attenuated acute cytotoxicity | [1] |
Note on Direct Binding Target and Comprehensive Selectivity: As of the current literature, the direct molecular binding partner of this compound has not been definitively identified.[3] While its predecessor, CCG-1423, is suggested to bind to the N-terminal basic domain of MRTF-A, this has not been confirmed for this compound.[3] Furthermore, a comprehensive off-target screening of this compound against a broad panel of kinases, transcription factors, or other cellular proteins has not been published. Its selectivity is primarily inferred from its specific functional effect on the MRTF-A/SRF pathway and its improved cytotoxicity profile. Information regarding its selectivity for MRTF-A over the closely related MRTF-B is also not currently available.
Signaling Pathway and Experimental Workflows
The RhoA-MRTF-A-SRF Signaling Pathway
The following diagram illustrates the signaling cascade leading to MRTF-A/SRF-mediated gene transcription and highlights the point of intervention for this compound.
Caption: The RhoA-MRTF-A-SRF signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Assessing MRTF-A Nuclear Translocation
The following diagram outlines a typical workflow for an immunofluorescence-based assay to quantify the effect of this compound on MRTF-A subcellular localization.
Caption: Workflow for immunofluorescence analysis of MRTF-A nuclear translocation.
Detailed Experimental Protocols
The following protocols are compiled based on methodologies reported in foundational studies of this compound and related compounds. Researchers should optimize these protocols for their specific cell types and experimental conditions.
MRTF-A Nuclear Translocation Assay via Immunofluorescence
This protocol is designed to visualize and quantify the subcellular localization of MRTF-A in response to stimuli and treatment with this compound.
Materials:
-
Human fibroblasts (e.g., CCD-18Co, IMR-90)
-
Glass coverslips, sterile
-
24-well tissue culture plates
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
Serum-free medium (e.g., DMEM)
-
This compound (stock in DMSO)
-
TGF-β1 (stock in appropriate buffer)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Rabbit anti-MRTF-A (e.g., Cell Signaling Technology #14760), diluted 1:50 to 1:200 in Blocking Buffer.
-
Secondary Antibody: Alexa Fluor-conjugated Goat anti-Rabbit IgG, diluted 1:500 in Blocking Buffer.
-
DAPI (4',6-diamidino-2-phenylindole) solution
-
Mounting medium
Procedure:
-
Cell Seeding: Sterilize glass coverslips and place one in each well of a 24-well plate. Seed fibroblasts onto the coverslips at a density that will result in 60-70% confluency after 24 hours.
-
Serum Starvation: After 24 hours, aspirate the growth medium and wash the cells once with PBS. Add serum-free medium and incubate for 16-24 hours to synchronize the cells and establish a baseline state.
-
Inhibitor Treatment: Prepare working solutions of this compound in serum-free medium (e.g., 25 µM). Aspirate the starvation medium and add the this compound solution or a vehicle control (DMSO diluted to the same final concentration) to the respective wells. Incubate for 1-2 hours.
-
Stimulation: Prepare a working solution of TGF-β1 (e.g., 2-10 ng/mL) in serum-free medium. Add the TGF-β1 solution to the appropriate wells (both vehicle- and this compound-treated). Maintain an unstimulated control group. Incubate for the desired time (e.g., 24 hours).[1]
-
Fixation: Aspirate the medium and gently wash the cells twice with PBS. Add 4% PFA to each well and incubate for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS for 5 minutes each. Add Permeabilization Buffer and incubate for 10 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS. Add Blocking Buffer and incubate for 1 hour at room temperature.
-
Primary Antibody Incubation: Aspirate the Blocking Buffer and add the diluted anti-MRTF-A primary antibody. Incubate overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash the cells three times with PBS for 5 minutes each. Add the diluted fluorescent secondary antibody. Incubate for 1 hour at room temperature, protected from light.
-
Staining and Mounting: Wash the cells three times with PBS for 5 minutes each, protected from light. During the final wash, add DAPI to counterstain the nuclei. Briefly rinse with PBS, then mount the coverslips onto glass slides using mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. For quantification, use image analysis software (e.g., ImageJ, MetaXpress) to measure the mean fluorescence intensity of MRTF-A staining in the nucleus (defined by the DAPI signal) and in a defined cytoplasmic region for multiple cells per condition. Calculate the nuclear-to-cytoplasmic fluorescence ratio to determine the extent of translocation.[1]
Gene Expression Analysis via Quantitative RT-PCR (qRT-PCR)
This protocol is for measuring the mRNA levels of SRF target genes, such as ACTA2 and COL1A1, following treatment with this compound.
Materials:
-
Cells cultured in 6-well plates and treated as described above (steps 1-4).
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green qPCR Master Mix
-
qPCR-grade water
-
qPCR primers (see table below)
-
qPCR instrument
Human Primer Sequences for qRT-PCR:
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Reference(s) |
| ACTA2 (α-SMA) | CTGTTCCAGCCATCCTTCAT | TCATGATGCTGTTGTAGGTGGT | [6] |
| COL1A1 | GGGATTCCCTGGACCTAAAG | GGAACACCTCGCTCTCCA | [6] |
| GAPDH (housekeeping) | CAATGACCCCTTCATTGACC | GACAAGCTTCCCGTTCTCAG | (Generic) |
Procedure:
-
Cell Lysis and RNA Extraction: Following cell treatment, aspirate the medium and wash cells with PBS. Lyse the cells directly in the well and extract total RNA according to the manufacturer's protocol of your chosen RNA extraction kit. Elute RNA in nuclease-free water.
-
RNA Quantification and Quality Control: Measure the concentration and purity (A260/A280 ratio) of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize cDNA from a standardized amount of total RNA (e.g., 1 µg) using a reverse transcription kit according to the manufacturer's instructions.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96- or 384-well qPCR plate. For each sample, set up reactions in triplicate for each gene of interest and the housekeeping gene. A typical 20 µL reaction includes:
-
10 µL 2x SYBR Green Master Mix
-
1 µL Forward Primer (10 µM stock)
-
1 µL Reverse Primer (10 µM stock)
-
2 µL cDNA template (diluted)
-
6 µL qPCR-grade water
-
-
qPCR Run: Perform the qPCR on a real-time PCR instrument using a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
Data Analysis: Analyze the amplification data using the ΔΔCt method. Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt) for each sample. Then, normalize the ΔCt of the treated samples to the ΔCt of the control sample (ΔΔCt). The fold change in gene expression is calculated as 2-ΔΔCt.
Conclusion
This compound is a valuable research tool distinguished by its selective inhibition of the MRTF-A/SRF signaling pathway. Its mechanism, which involves blocking the nuclear translocation of MRTF-A, provides a targeted approach to downregulating pro-fibrotic and cytoskeletal gene expression. This selectivity, coupled with an improved cytotoxicity profile over earlier compounds, makes it a superior probe for dissecting the roles of this pathway in health and disease. While the precise molecular binding partner and a comprehensive off-target profile remain to be fully elucidated, the functional data robustly support its utility as a specific inhibitor of MRTF-A-mediated transcription. The protocols and data presented in this guide offer a foundational resource for researchers employing this compound to advance the fields of fibrosis research and drug development.
References
- 1. Novel Rho/MRTF/SRF Inhibitors Block Matrix-stiffness and TGF-β–Induced Fibrogenesis in Human Colonic Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Rho/MRTF/SRF inhibitors block matrix-stiffness and TGF-β-induced fibrogenesis in human colonic myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Myocardin-Related Transcription Factor A (MRTF-A) Regulates the Balance between Adipogenesis and Osteogenesis of Human Adipose Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Rho | Ras | TargetMol [targetmol.com]
- 6. Item - List of primers used for qRT-PCR analysis. - Public Library of Science - Figshare [plos.figshare.com]
Methodological & Application
CCG-100602 Experimental Protocols for In Vitro Studies: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCG-100602 is a specific small-molecule inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway.[1][2] This pathway is a critical regulator of gene expression involved in fibrosis, cancer cell migration, and invasion.[2][3] this compound exerts its inhibitory effect by preventing the nuclear localization of MRTF-A, a key co-activator of SRF-mediated transcription.[1][2] These application notes provide detailed protocols for in vitro studies using this compound to investigate its effects on cell viability, migration, invasion, and protein expression.
Mechanism of Action
The Rho GTPase signaling pathway plays a pivotal role in regulating actin dynamics. Upon stimulation by factors such as Transforming Growth Factor-beta (TGF-β) or increased matrix stiffness, RhoA is activated, leading to the polymerization of globular actin (G-actin) into filamentous actin (F-actin).[2] This process releases MRTF-A from its sequestration by G-actin in the cytoplasm, allowing it to translocate to the nucleus. In the nucleus, MRTF-A forms a complex with SRF to drive the transcription of target genes, including those involved in fibrosis (e.g., α-smooth muscle actin [α-SMA], collagen I) and cell motility.[2][4] this compound disrupts this cascade by blocking the nuclear accumulation of MRTF-A, thereby inhibiting the downstream gene expression.[1][2]
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound observed in various in vitro studies.
| Parameter | Cell Line/Type | Assay | Concentration Range | Notes | Reference |
| Inhibition of fibrogenic gene expression | Human Colonic Myofibroblasts (CCD-18co) | qRT-PCR, Western Blot | 10 - 25 µM | Dose-dependent repression of α-SMA and collagen I expression induced by TGF-β or matrix stiffness. | [2][4] |
| Reduction of cell adhesion | Human Adipose-Derived Stem Cells (hASCs) | Adhesion Assay | 3 - 30 µM | Decreased number of adherent cells. | [1] |
| Inhibition of TGF-β1-induced transcription | Human Intestinal Myofibroblasts (HIMFs) | qRT-PCR | 5 - 40 µM | Diminished TGF-β1 (5 ng/mL)-induced increase in COL1A1, FN1, and ACTA2 transcription. | [1] |
| Repression of MRTF-A/SRF protein expression | Human Intestinal Myofibroblasts (HIMFs) | Western Blot | 5 - 40 µM | Repressed TGF-β1-induced MRTF-A and SRF protein expression in the nuclear fraction. | [1] |
Experimental Protocols
Cell Culture and Treatment
A crucial first step for all in vitro assays is the proper handling and treatment of cell cultures.
Protocol:
-
Cell Seeding: Plate cells (e.g., fibroblasts, cancer cell lines) in appropriate culture vessels and media. Allow cells to adhere and reach a desired confluency (typically 70-80%) before treatment.
-
Serum Starvation (Optional): For studies investigating the effects of specific growth factors like TGF-β, serum-starve the cells for 12-24 hours in low-serum or serum-free media to reduce basal signaling.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture media to achieve the desired final concentrations. It is recommended to perform a dose-response study to determine the optimal concentration for your specific cell type and experimental conditions.
-
Treatment: Add the this compound-containing media to the cells. For co-treatment studies, this compound can be added simultaneously with an inducing agent (e.g., TGF-β at 5 ng/mL).[1] Include appropriate vehicle controls (e.g., DMSO).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24-48 hours), depending on the specific assay.
Cell Viability Assay
This protocol is to assess the cytotoxic effects of this compound.
Protocol (MTT Assay):
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations for 24-48 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Transwell Migration and Invasion Assay
This assay evaluates the effect of this compound on cell motility.
Protocol:
-
Insert Preparation: For invasion assays, coat the upper surface of a Transwell insert (8 µm pore size) with a thin layer of Matrigel and allow it to solidify. For migration assays, no coating is necessary.
-
Cell Seeding: Resuspend serum-starved cells in serum-free media and seed them into the upper chamber of the Transwell insert.
-
Chemoattractant and Inhibitor: In the lower chamber, add media containing a chemoattractant (e.g., 10% FBS). Add different concentrations of this compound to both the upper and lower chambers.
-
Incubation: Incubate the plate for 12-24 hours to allow for cell migration/invasion.
-
Cell Removal: Remove the non-migrated/invaded cells from the upper surface of the insert with a cotton swab.
-
Staining: Fix the migrated/invaded cells on the lower surface of the membrane with 4% paraformaldehyde and stain with 0.1% crystal violet.
-
Quantification: Elute the crystal violet with 10% acetic acid and measure the absorbance at 590 nm, or count the number of stained cells in multiple fields of view under a microscope.
Western Blotting
This protocol is used to analyze the expression of key proteins in the Rho/MRTF/SRF pathway.
Protocol:
-
Cell Lysis: After treatment with this compound and/or TGF-β, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., MRTF-A, SRF, α-SMA, Collagen I, GAPDH as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Disclaimer
These protocols are intended as a guide and may require optimization for specific cell types and experimental conditions. It is recommended to consult the primary literature for more detailed information and to perform appropriate controls for all experiments. The preparation and handling of this compound should be performed in accordance with the manufacturer's safety data sheet.
References
what is the optimal concentration of CCG-100602 for cell culture?
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCG-100602 is a specific small-molecule inhibitor of the Myocardin-Related Transcription Factor (MRTF-A) and Serum Response Factor (SRF) signaling pathway.[1] This pathway is a critical mediator of fibrogenic gene expression and is activated by RhoA signaling.[2][3] this compound exerts its inhibitory effect by preventing the nuclear translocation of MRTF-A, thereby blocking the transcription of downstream target genes involved in fibrosis and cell adhesion.[1][2] These application notes provide a comprehensive guide to determining the optimal concentration of this compound for in vitro cell culture experiments.
Mechanism of Action
The RhoA signaling pathway plays a pivotal role in regulating actin dynamics. Upon activation, RhoA promotes the polymerization of globular actin (G-actin) into filamentous actin (F-actin). In its inactive state, MRTF-A is sequestered in the cytoplasm by binding to G-actin. The depletion of the cytoplasmic G-actin pool, due to F-actin polymerization, liberates MRTF-A, allowing it to translocate into the nucleus. Within the nucleus, MRTF-A forms a complex with SRF, a transcription factor, to drive the expression of target genes such as those encoding for α-smooth muscle actin (α-SMA), collagen I (COL1A1), and other extracellular matrix proteins.[2] this compound specifically disrupts this cascade by blocking the nuclear localization of MRTF-A.[1][2]
Data Presentation: Effective Concentrations of this compound
The optimal concentration of this compound is cell-type dependent and should be determined empirically. The following table summarizes effective concentrations reported in the literature for various cell lines.
| Cell Line | Assay | Effective Concentration (µM) | Observed Effect |
| Human Adipose-derived Stem Cells (hASC) | Adhesion Assay | 3 - 30 | Decreased number of adherent cells.[1] |
| Human Intestinal Myofibroblasts (HIMF) | Gene Expression (qRT-PCR) | 5 - 40 | Dose-dependent decrease in TGF-β1-induced COL1A1, FN1, and ACTA2 transcription.[1] |
| Human Intestinal Myofibroblasts (HIMF) | Protein Expression (Western Blot) | 5 - 40 | Dose-dependent reduction in TGF-β1-induced ECM and α-SMA protein levels.[1] |
| Human Intestinal Myofibroblasts (HIMF) | Protein Expression (Western Blot) | 5 - 40 | Dose-responsive repression of TGF-β1-induced MRTF-A and SRF nuclear protein expression.[1] |
| Human Colonic Myofibroblasts (CCD-18co) | Gene Expression (qRT-PCR) | 10 | Partial repression of MYLK mRNA levels.[2] |
| Human Colonic Myofibroblasts (CCD-18co) | Gene Expression (qRT-PCR) | 17.5 - 25 | Complete repression of MYLK mRNA levels to basal.[2] |
| Human Colonic Myofibroblasts (CCD-18co) | Gene Expression (qRT-PCR) | 17.5 - 25 | Significant repression of TGF-β–induced MKL1 expression.[2] |
| Human Colonic Myofibroblasts (CCD-18co) | Protein Expression (Western Blot) | 17.5 - 25 | Reduction of collagen I protein expression to untreated levels.[2] |
| Human Colonic Myofibroblasts (CCD-18co) | Immunofluorescence | 25 | Reduced stiffness-induced actin stress fiber formation and MRTF-A nuclear translocation.[2] |
| Human Pterygium Fibroblasts (HPFs) | Protein Expression | Not specified | Attenuated TGF-β1-induced α-SMA expression.[4] |
Experimental Protocols
Determining the optimal concentration of this compound for a specific cell line and experimental context is crucial. A systematic approach involving a cytotoxicity assay followed by dose-response experiments is recommended.
Protocol 1: Cytotoxicity Assay
This protocol is designed to determine the concentration range of this compound that is non-toxic to the cells of interest. A common method is the MTT assay, which measures cell metabolic activity.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete medium. A suggested starting range is from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the highest concentration used.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a plate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control. The highest concentration with minimal to no cytotoxicity should be used as the upper limit for subsequent experiments.
Protocol 2: Dose-Response Analysis of Gene Expression by qRT-PCR
This protocol determines the concentration of this compound that effectively inhibits the expression of MRTF-A/SRF target genes.
Materials:
-
Cells of interest
-
This compound
-
Inducing agent (e.g., TGF-β1, if applicable)
-
6-well plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for target genes (e.g., ACTA2, COL1A1) and a housekeeping gene (e.g., GAPDH).
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Pre-treat the cells with a range of non-toxic concentrations of this compound (determined from Protocol 1) for 1-2 hours.
-
Induction (if applicable): Add the inducing agent (e.g., TGF-β1 at 5 ng/mL) and incubate for the desired time (e.g., 24 hours).
-
RNA Extraction: Lyse the cells and extract total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform quantitative real-time PCR using primers for your target genes and a housekeeping gene for normalization.
-
Analysis: Calculate the relative gene expression using the ΔΔCt method. Plot the relative expression against the concentration of this compound to determine the effective concentration for inhibiting target gene expression.
Protocol 3: Immunofluorescence for MRTF-A Nuclear Translocation
This protocol visualizes the effect of this compound on the subcellular localization of MRTF-A.
Materials:
-
Cells of interest
-
This compound
-
Inducing agent (e.g., TGF-β1, if applicable)
-
Glass coverslips in a 24-well plate
-
4% Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against MRTF-A
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on glass coverslips in a 24-well plate. Pre-treat with varying concentrations of this compound, followed by induction with an appropriate stimulus if necessary.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 5% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with the primary MRTF-A antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash with PBS and stain with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS, mount the coverslips on microscope slides, and visualize using a fluorescence microscope.
-
Analysis: Assess the subcellular localization of MRTF-A. An effective concentration of this compound will result in the retention of MRTF-A in the cytoplasm.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel Rho/MRTF/SRF Inhibitors Block Matrix-stiffness and TGF-β–Induced Fibrogenesis in Human Colonic Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Rho/MRTF/SRF inhibitors block matrix-stiffness and TGF-β-induced fibrogenesis in human colonic myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RhoA/ROCK Signaling Regulates TGF-β1-Induced Fibrotic Effects in Human Pterygium Fibroblasts through MRTF-A - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of CCG-100602 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the preparation, storage, and handling of stock solutions of CCG-100602, a specific inhibitor of the Myocardin-Related Transcription Factor A (MRTF-A) and Serum Response Factor (SRF) signaling pathway.[1][2][3] Accurate preparation of this small molecule inhibitor is critical for ensuring reproducibility and reliability in both in vitro and in vivo experimental settings. These guidelines are intended for researchers in areas such as cancer biology, fibrosis, and cell signaling.
Introduction to this compound
This compound is a potent and specific small molecule inhibitor of the MRTF-A/SRF transcriptional pathway.[1][2] It functions by preventing the nuclear localization of MRTF-A, thereby inhibiting the transcription of genes regulated by SRF.[1][3][4] This pathway is implicated in various cellular processes, including cell proliferation, migration, and fibrosis. As a second-generation analog of CCG-1423, this compound was developed to have improved potency and reduced cytotoxicity.[5] Its inhibitory action on RhoA/C-mediated, SRF-driven luciferase expression has been demonstrated with an IC50 value of 9.8 µM in PC-3 prostate cancer cells.[4][6][7][8]
Physicochemical Properties and Solubility
Accurate preparation of a stock solution begins with a clear understanding of the compound's physical and chemical properties.
| Property | Value |
| Molecular Weight | 478.82 g/mol [1][2][6][7] |
| Chemical Formula | C₂₁H₁₇ClF₆N₂O₂[1][4][7] |
| CAS Number | 1207113-88-9[1][7] |
| Appearance | White to off-white solid[1] |
| Purity | >99% |
This compound is sparingly soluble in aqueous solutions but exhibits good solubility in organic solvents. It is crucial to use high-purity, anhydrous solvents to ensure the stability and activity of the compound.
| Solvent | Solubility | Notes |
| DMSO | ≥ 96 mg/mL (≥ 200.49 mM)[2] | Recommended for primary stock solutions. Use freshly opened, anhydrous DMSO as it is hygroscopic.[1][2] Sonication may be required to fully dissolve the compound.[6] |
| DMF | 20 mg/mL[8] | An alternative solvent for stock solutions. |
| Ethanol | 48 mg/mL[2] | Can be used, but solubility is lower than in DMSO. |
| Water | Insoluble[2] | Not a suitable solvent. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound, a common concentration for laboratory use.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) tubes
-
Calibrated micropipettes
-
Vortex mixer
-
Optional: Sonicator
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 478.82 g/mol x 1000 mg/g = 4.7882 mg
-
-
-
Weigh the this compound:
-
Carefully weigh out 4.79 mg of this compound powder and transfer it to a sterile conical tube.
-
-
Add DMSO:
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
-
Dissolve the compound:
-
Vortex the solution thoroughly for several minutes until the powder is completely dissolved.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
-
Storage:
Preparation of Working Solutions for In Vitro Experiments
For cell-based assays, the final concentration of DMSO should generally not exceed 0.1% to avoid solvent-induced cytotoxicity.[6]
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilute the stock solution in cell culture medium to the desired final concentration. For example, to prepare 1 mL of a 10 µM working solution:
-
Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
-
Mix thoroughly by gentle pipetting or vortexing.
-
Apply the working solution to your cells immediately. It is recommended to prepare working solutions fresh for each experiment.
Typical in vitro working concentrations for this compound range from 3 µM to 40 µM.[1][3]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general workflow for its use in experiments.
Caption: this compound inhibits the nuclear translocation of MRTF-A.
Caption: General workflow for preparing and using this compound.
In Vivo Applications
For animal studies, this compound has been administered to spontaneously hypertensive rats at a dosage of 7.5 mg/kg/day via osmotic minipumps for two weeks.[1] The formulation for in vivo use may require specific vehicles such as a suspension in carboxymethylcellulose sodium (CMC-Na).[2] It is recommended to prepare these formulations fresh on the day of use.
Safety and Handling
This compound is for research use only and is not for human or veterinary use.[7] Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle in a well-ventilated area. In case of contact with skin or eyes, rinse immediately with plenty of water. Consult the Safety Data Sheet (SDS) for more detailed information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. biocompare.com [biocompare.com]
- 4. This compound | 1207113-88-9 | Data Sheet | BioChemPartner [biochempartner.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | Rho | Ras | TargetMol [targetmol.com]
- 7. medkoo.com [medkoo.com]
- 8. caymanchem.com [caymanchem.com]
Application Notes and Protocols for CCG-100602 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the cellular responses to CCG-100602, a specific inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway. Detailed protocols for key experiments are included to facilitate the investigation of this compound in various cell lines.
Cellular Responsiveness to this compound
This compound and its analogs have demonstrated efficacy in a range of cell lines, primarily those where the Rho/MRTF-A/SRF signaling pathway is a key driver of pathological processes such as fibrosis and cancer progression. The responsiveness is cell-type dependent and often correlates with the reliance of the cells on this pathway for proliferation, migration, and gene expression.
Summary of Responsive Cell Lines
The following table summarizes the reported effects of this compound and its closely related analog, CCG-1423, on various cell lines.
| Cell Line | Cell Type | Key Effect | Effective Concentration / IC50 | Reference |
| PC-3 | Human Prostate Cancer | Inhibition of RhoA/C-mediated SRF-driven luciferase expression; Inhibition of cell invasion. | 9.8 µM (SRF-luciferase)[1][2][3] | [2][4] |
| HCT-116 | Human Colon Carcinoma | Antiproliferative activity. | 16.7 µM[1] | [1] |
| CCD-18co | Human Colonic Myofibroblasts | Repression of matrix stiffness and TGF-β-induced fibrogenesis (decreased α-SMA and collagen I). | 17.5 - 25 µM[5] | [5][6] |
| Human Adipose Stem Cells (hASC) | Human Stem Cells | Decreased number of adherent cells. | 3 - 30 µM[1][7] | [1][7] |
| ASZ001, UW-BCC1 | Murine and Human Basal Cell Carcinoma (SMO inhibitor-resistant) | Decreased cell growth. | Not specified | [8] |
| A375M2, SK-Mel-147 | Human Melanoma (High RhoC expression) | Growth inhibition (by parent compound CCG-1423). | Nanomolar concentrations (for CCG-1423) | [4][9] |
| WI-38 | Human Lung Fibroblasts | Decreased cell viability at high doses (by related CCG compounds). | ~50-100 µM (for related compounds) | [10] |
| C2C12 | Mouse Myoblasts | Decreased cell viability at high doses (by related CCG compounds). | >50 µM (for related compounds) | [10] |
Cell Lines with Limited or No Response
| Cell Line | Cell Type | Rationale for Limited Response | Reference |
| A375, SK-Mel-28 | Human Melanoma (Low RhoC expression) | Less dependent on the RhoC pathway for growth (in response to CCG-1423). | [4][9] |
| SKOV-3 | Human Ovarian Cancer | Invasion is Gαi-dependent, not Rho-dependent. | [4][9] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general workflow for assessing cellular response to this compound.
Experimental Protocols
Protocol 1: Cell Viability/Proliferation Assay (CCK-8/MTS)
This protocol is used to determine the effect of this compound on cell viability and proliferation.
Materials:
-
Cell line of interest
-
Complete culture medium
-
96-well cell culture plates
-
This compound (stock solution in DMSO)
-
Cell Counting Kit-8 (CCK-8) or MTS reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the highest concentration used for the drug.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Assay: Add 10 µL of CCK-8 or 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm (for CCK-8) or 490 nm (for MTS) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC50 value.
Protocol 2: Scratch Wound (Migration) Assay
This protocol assesses the effect of this compound on cell migration.
Materials:
-
Cell line of interest
-
Complete culture medium
-
6-well or 12-well cell culture plates
-
200 µL pipette tip or scratcher
-
This compound
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow to 90-100% confluency.
-
Scratching: Create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh culture medium containing the desired concentration of this compound or vehicle control.
-
Imaging: Immediately capture images of the scratch at defined locations (time 0).
-
Incubation: Incubate the plate at 37°C and 5% CO2.
-
Follow-up Imaging: Capture images of the same locations at regular intervals (e.g., 12, 24, 48 hours).
-
Analysis: Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.
Protocol 3: Western Blot for MRTF-A Nuclear Translocation
This protocol determines if this compound inhibits the nuclear translocation of MRTF-A.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound
-
Nuclear and Cytoplasmic Extraction Kit
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-MRTF-A, anti-Lamin B1 for nuclear fraction, anti-GAPDH for cytoplasmic fraction)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency and treat with this compound or vehicle control for the desired time.
-
Cell Fractionation: Harvest the cells and perform nuclear and cytoplasmic fractionation according to the manufacturer's protocol.
-
Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic lysates.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each fraction onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities. A decrease in the MRTF-A signal in the nuclear fraction (normalized to Lamin B1) and a corresponding increase in the cytoplasmic fraction (normalized to GAPDH) in this compound-treated cells indicates inhibition of nuclear translocation.
Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for SRF Target Genes
This protocol measures changes in the expression of SRF target genes (e.g., ACTA2, COL1A1) following this compound treatment.
Materials:
-
Cell line of interest
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
Cell Treatment and RNA Extraction: Treat cells with this compound as described previously. Extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Set up the qPCR reaction with the cDNA, primers, and master mix.
-
Run qPCR: Perform the qPCR reaction using a real-time PCR system.
-
Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated samples compared to the vehicle control, normalized to the housekeeping gene.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | Rho | Ras | TargetMol [targetmol.com]
- 4. Design, synthesis and prostate cancer cell-based studies of analogs of the Rho/MKL1 transcriptional pathway inhibitor, CCG-1423 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Rho/MRTF/SRF Inhibitors Block Matrix-stiffness and TGF-β–Induced Fibrogenesis in Human Colonic Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Rho/MRTF/SRF inhibitors block matrix-stiffness and TGF-β-induced fibrogenesis in human colonic myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Non-canonical hedgehog pathway activation by MKL1/SRF promotes drug-resistance in basal cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CCG-1423: a small-molecule inhibitor of RhoA transcriptional signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: Utilizing CCG-100602 in a TGF-β Induced Fibrosis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrosis, characterized by the excessive deposition of extracellular matrix (ECM), is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. Transforming growth factor-beta (TGF-β) is a potent pro-fibrotic cytokine that plays a central role in the initiation and progression of fibrosis.[1][2][3] A key downstream signaling cascade implicated in TGF-β-induced fibrosis is the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) pathway.[1][4][5] CCG-100602 is a second-generation small molecule inhibitor that specifically targets the MRTF-A/SRF signaling pathway by preventing the nuclear translocation of MRTF-A, a critical co-factor for SRF-mediated transcription of pro-fibrotic genes.[1][6] These application notes provide a comprehensive guide for utilizing this compound in a TGF-β induced in vitro model of fibrosis.
Mechanism of Action
TGF-β initiates a signaling cascade that, in addition to the canonical Smad pathway, activates Rho GTPases.[1][7] Activated Rho stimulates the polymerization of globular actin (G-actin) to filamentous actin (F-actin). In quiescent cells, MRTF-A is sequestered in the cytoplasm through its binding to G-actin. The depletion of the cytoplasmic G-actin pool upon F-actin polymerization liberates MRTF-A, allowing it to translocate to the nucleus.[5][8] In the nucleus, MRTF-A forms a complex with SRF, driving the transcription of target genes involved in fibrosis, including alpha-smooth muscle actin (α-SMA) and collagen type I (COL1A1).[1][9] this compound exerts its anti-fibrotic effects by inhibiting the nuclear translocation of MRTF-A, thereby repressing the expression of these key fibrotic markers.[1][6]
Caption: TGF-β signaling and the inhibitory action of this compound.
Data Presentation
The following tables summarize the quantitative effects of this compound on key fibrotic markers in a TGF-β induced fibrosis model using human colonic myofibroblasts (CCD-18co).
Table 1: Effect of this compound on TGF-β Induced α-SMA and Collagen I Protein Expression
| Treatment Condition | α-SMA Protein Expression (relative to untreated) | Collagen I Protein Expression (relative to untreated) |
| Untreated Control | 1.0 | 1.0 |
| TGF-β (1 ng/mL) | Increased | Increased |
| TGF-β (1 ng/mL) + this compound (17.5 µM) | Reduced | Reduced to near untreated levels |
| TGF-β (1 ng/mL) + this compound (25 µM) | Strongly Repressed | Reduced to untreated levels |
Data summarized from studies on human colonic myofibroblasts.[1]
Table 2: Effect of this compound on TGF-β Induced Pro-fibrotic Gene Expression
| Treatment Condition | ACTA2 (α-SMA) mRNA Expression (fold change vs. untreated) | COL1A1 (Collagen I) mRNA Expression (fold change vs. untreated) |
| Untreated Control | 1.0 | 1.0 |
| TGF-β (1 ng/mL) | ~4-fold increase | Increased |
| TGF-β (1 ng/mL) + this compound (10 µM) | Partial Repression | Partial Repression |
| TGF-β (1 ng/mL) + this compound (17.5 µM) | Significant Repression | Significant Repression |
| TGF-β (1 ng/mL) + this compound (25 µM) | Complete Repression | Complete Repression |
Data summarized from studies on human colonic myofibroblasts.[1]
Table 3: Effect of this compound on MRTF-A Nuclear Localization
| Treatment Condition | MRTF-A Localization |
| Untreated Control | Predominantly Cytoplasmic |
| This compound (25 µM) alone | Increased Cytoplasmic Staining |
| TGF-β (1 ng/mL) | Increased Nuclear Translocation |
| TGF-β (1 ng/mL) + this compound (25 µM) | Marked Cytoplasmic Retention |
Data summarized from immunofluorescence studies on human colonic myofibroblasts.[1]
Experimental Protocols
Caption: General experimental workflow for in vitro testing.
In Vitro TGF-β Induced Fibrosis Model
This protocol is adapted from studies on human colonic myofibroblasts (CCD-18co).[1]
1. Cell Culture:
- Culture CCD-18co cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
- Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
- For experiments, seed cells in appropriate culture plates (e.g., 6-well plates for protein/RNA isolation, chamber slides for immunofluorescence) and allow them to adhere and reach 70-80% confluency.
2. Serum Starvation:
- Prior to treatment, serum-starve the cells for 24 hours in EMEM with 0.5% FBS to synchronize the cell cycle and reduce baseline activation.
3. TGF-β Induction and this compound Treatment:
- Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the culture medium should be less than 0.1%.
- Pre-treat cells with the desired concentrations of this compound (e.g., 10 µM, 17.5 µM, 25 µM) for 30-60 minutes.
- Induce fibrosis by adding recombinant human TGF-β1 to a final concentration of 1 ng/mL.
- Include appropriate controls: untreated cells, cells treated with vehicle (DMSO) only, cells treated with TGF-β1 only, and cells treated with this compound only.
- Incubate the cells for the desired time period (e.g., 48 hours for protein and gene expression analysis).
Western Blot for α-SMA and Collagen I
1. Protein Extraction:
- After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
- Quantify protein concentration using a BCA protein assay.
2. SDS-PAGE and Transfer:
- Separate equal amounts of protein (e.g., 20-30 µg) on a 4-12% SDS-polyacrylamide gel.
- Transfer the separated proteins to a PVDF membrane.
3. Immunoblotting:
- Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against α-SMA and Collagen I overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
- Wash the membrane three times with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Quantify band intensities using densitometry software.
Quantitative PCR (qPCR) for ACTA2 and COL1A1
1. RNA Extraction and cDNA Synthesis:
- Isolate total RNA from the treated cells using a commercially available RNA extraction kit.
- Assess RNA quality and quantity.
- Synthesize cDNA from equal amounts of RNA (e.g., 1 µg) using a reverse transcription kit.
2. qPCR:
- Perform qPCR using a SYBR Green-based master mix and primers specific for human ACTA2, COL1A1, and a reference gene (e.g., GAPDH, β-actin).
- Run the qPCR reaction in a real-time PCR system.
- Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Immunofluorescence for MRTF-A Nuclear Translocation
1. Cell Preparation:
- Grow and treat cells on chamber slides or coverslips as described in the in vitro model protocol.
2. Fixation and Permeabilization:
- After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
- Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
3. Staining:
- Block with 1% BSA in PBS for 30 minutes.
- Incubate with a primary antibody against MRTF-A overnight at 4°C.
- Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
- Counterstain the nuclei with DAPI.
4. Imaging and Analysis:
- Mount the coverslips and visualize the cells using a fluorescence or confocal microscope.
- Capture images and analyze the subcellular localization of MRTF-A (cytoplasmic vs. nuclear). The ratio of nuclear to cytoplasmic fluorescence intensity can be quantified.
In Vivo Fibrosis Model (Reference)
1. Animal Model:
- Induce lung fibrosis in mice (e.g., C57BL/6) by intratracheal or intraperitoneal administration of bleomycin.[10][11][12]
2. Dosing and Administration:
- Based on related compounds, a potential starting dose for this compound could be in the range of 10-100 mg/kg, administered orally or intraperitoneally once daily.[10] Dose-ranging studies are recommended.
3. Endpoint Analysis:
- Assess lung function.
- Harvest lung tissue for histological analysis (e.g., Masson's trichrome staining for collagen deposition).
- Measure hydroxyproline (B1673980) content in the lungs as a quantitative measure of collagen.
- Analyze the expression of fibrotic markers (α-SMA, Collagen I) in lung tissue homogenates by Western blot or qPCR.
Conclusion
This compound is a valuable tool for investigating the role of the Rho/MRTF/SRF pathway in TGF-β-induced fibrosis. The provided protocols and data offer a framework for researchers to effectively utilize this inhibitor in their studies. The dose-dependent inhibition of key fibrotic markers highlights the potential of targeting this pathway for the development of novel anti-fibrotic therapies. Further investigation in various in vivo models of fibrosis is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. Novel Rho/MRTF/SRF Inhibitors Block Matrix-stiffness and TGF-β–Induced Fibrogenesis in Human Colonic Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Transforming growth factor type beta: rapid induction of fibrosis and angiogenesis in vivo and stimulation of collagen formation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. How is SRF signaling activated? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. Nuclear translocation of myocardin-related transcription factor-A during transforming growth factor beta–induced epithelial to mesenchymal transition of lens epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Prevention of bleomycin‐induced lung fibrosis via inhibition of the MRTF/SRF transcription pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Melittin alleviates bleomycin-induced pulmonary fibrosis in vivo through regulating TGF-β1/Smad2/3 and AMPK/SIRT1/PGC-1α signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Melittin alleviates bleomycin-induced pulmonary fibrosis in vivo through regulating TGF-β1/Smad2/3 and AMPK/SIRT1/PGC-1α signaling pathways [ijbms.mums.ac.ir]
In Vivo Delivery of CCG-100602: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCG-100602 is a specific small-molecule inhibitor of the Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway. It acts by preventing the nuclear translocation of MRTF-A, a key transcriptional co-activator implicated in fibrotic diseases and cancer. The in vivo application of this compound holds significant promise for preclinical research in these areas. These application notes provide detailed protocols for the formulation and in vivo delivery of this compound, summarize key quantitative data from a representative in vivo study, and illustrate the underlying signaling pathway and experimental workflows.
Introduction
The Rho/MRTF/SRF signaling pathway is a critical regulator of gene expression programs that control cell proliferation, migration, and differentiation. Dysregulation of this pathway is a hallmark of various pathological conditions, including fibrosis and cancer. This compound offers a targeted approach to modulate this pathway, making it a valuable tool for in vivo studies aimed at understanding disease mechanisms and evaluating novel therapeutic strategies. This document serves as a comprehensive guide for researchers utilizing this compound in animal models.
Data Presentation
In Vivo Efficacy of this compound in a Hypertensive Rat Model
| Parameter | Animal Model | Treatment Group | Control Group | Outcome | Reference |
| Aortic Stiffness | Spontaneously Hypertensive Rats | This compound (7.5 mg/kg/day via osmotic minipump for 2 weeks) | Vehicle | Abrogated the increase in aortic stiffness, indicated by reduced arterial compliance and strain. | [1] |
Experimental Protocols
Formulation Protocols for In Vivo Administration
Two primary formulations are recommended for the in vivo delivery of this compound. The choice of formulation may depend on the desired route of administration and experimental design.
Protocol 1: Aqueous-Based Formulation for Systemic Administration
This formulation is suitable for intraperitoneal (IP) or subcutaneous (SC) injections.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a sterile tube, add the required volume of the this compound stock solution.
-
Add PEG300 to the tube. The recommended final concentration of PEG300 is 40%.
-
Mix thoroughly until the solution is clear.
-
Add Tween 80 to the solution. The recommended final concentration is 5%.
-
Mix until the solution is clear.
-
Add sterile saline to reach the final desired volume. The recommended final concentration of DMSO is 10%, and saline is 45%.
-
Vortex the final solution to ensure homogeneity.
Example Final Formulation Composition:
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Saline
Protocol 2: Oil-Based Formulation for Sustained Release
This formulation is suitable for subcutaneous (SC) or intramuscular (IM) injections and may provide a slower release profile.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Corn Oil
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a sterile tube, add the required volume of the this compound stock solution.
-
Add corn oil to the tube. The recommended final concentration of corn oil is 90%.
-
Mix thoroughly until the solution is clear.
Example Final Formulation Composition:
-
10% DMSO
-
90% Corn Oil
In Vivo Administration Protocol: Continuous Infusion via Osmotic Minipump
This protocol describes the continuous administration of this compound, as demonstrated in a study on spontaneously hypertensive rats.[1]
Materials:
-
Spontaneously Hypertensive Rats
-
This compound formulated as described in Protocol 1 or 2 (ensure compatibility with the osmotic pump)
-
Alzet® osmotic minipumps (or equivalent)
-
Surgical instruments for implantation
-
Anesthesia
Procedure:
-
Acclimatize the animals to the housing conditions for at least one week prior to the experiment.
-
Prepare the this compound formulation under sterile conditions.
-
Fill the osmotic minipumps with the this compound formulation according to the manufacturer's instructions to deliver a dose of 7.5 mg/kg/day for 14 days.
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Make a small subcutaneous incision on the back of the rat, slightly posterior to the scapulae.
-
Insert the filled osmotic minipump into the subcutaneous pocket.
-
Close the incision with sutures or surgical staples.
-
Monitor the animal during recovery from anesthesia.
-
House the animals individually and monitor for any signs of distress or adverse reactions throughout the 14-day treatment period.
-
At the end of the treatment period, euthanize the animals and collect tissues for analysis.
Visualizations
Signaling Pathway of this compound Inhibition
Caption: The Rho/MRTF/SRF signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Study
Caption: A generalized experimental workflow for in vivo studies using this compound with osmotic minipumps.
Discussion
The provided protocols and data serve as a starting point for researchers investigating the in vivo effects of this compound. The successful use of this compound in a hypertensive rat model to reduce aortic stiffness highlights its potential as an anti-fibrotic agent.[1] The detailed formulation protocols offer flexibility for various administration routes and experimental needs.
It is important to note that while this compound has been shown to have lower cellular toxicity compared to its first-generation predecessor, CCG-1423, comprehensive in vivo toxicity studies are still limited.[2] Researchers should perform pilot studies to determine the optimal dose and to monitor for any potential adverse effects in their specific animal model and disease context.
The signaling pathway diagram illustrates the mechanism of action of this compound, providing a conceptual framework for interpreting experimental results. The experimental workflow diagram provides a clear and logical sequence of steps for conducting in vivo studies, from animal preparation to data analysis.
Future research should aim to expand the in vivo applications of this compound to other disease models, such as various cancers and other fibrotic conditions like pulmonary and cardiac fibrosis. Furthermore, detailed pharmacokinetic and toxicology studies will be crucial for the further development of this compound as a potential therapeutic agent.
Conclusion
This compound is a valuable research tool for the in vivo investigation of the Rho/MRTF/SRF signaling pathway in health and disease. The application notes and protocols provided herein offer a practical guide for its use in preclinical animal models. Careful consideration of the formulation, administration route, and dosage, along with rigorous experimental design, will be essential for obtaining reliable and reproducible results.
References
Application Notes and Protocols for CCG-100602 in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
CCG-100602 is a second-generation small molecule inhibitor of the RhoA/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway.[1][2] It exerts its effects by preventing the nuclear translocation of MRTF-A, a key transcriptional co-activator for SRF.[3] This pathway is a critical regulator of cellular processes such as fibrogenesis, cell migration, and cytoskeletal dynamics.[1][3] Consequently, this compound is a valuable tool for studying these processes and holds potential as a therapeutic agent in diseases characterized by excessive fibrosis or cell motility.[1][2] These notes provide detailed information on the solubility and stability of this compound in cell culture media, along with protocols for its application.
Physicochemical Properties
A summary of the physical and chemical properties of this compound is provided below.
| Property | Value |
| Molecular Weight | 479.02 g/mol |
| Appearance | Solid |
| Purity | ≥98% |
| Storage Conditions | Store at +4°C for short-term use. |
Solubility
This compound is a hydrophobic molecule with limited aqueous solubility. It is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol, but is insoluble in water.[4]
| Solvent | Solubility |
| DMSO | 96 mg/mL (200.49 mM) or 100 mg/mL (208.85 mM) |
| Ethanol | 48 mg/mL[4] |
| Water | Insoluble[4] |
For cell culture applications, it is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO.[5] The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.[5]
Stability
Stock Solution Stability: When stored properly, DMSO stock solutions of this compound are stable for extended periods. To minimize degradation, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[5]
| Storage Temperature | Stability Period | Special Instructions |
| -80°C | 6 months | Protect from light[6] |
| -20°C | 1 month | Protect from light[6] |
Stability in Cell Culture Media: The stability of this compound in aqueous cell culture media at 37°C has not been extensively reported in the literature. The half-life can be influenced by several factors including the specific media composition, pH, and the presence of serum proteins.[4][7] It is therefore recommended that researchers determine the stability of this compound under their specific experimental conditions. A general protocol for assessing stability is provided below.
Signaling Pathway
This compound targets a key downstream node in the regulation of gene expression. The RhoA/MRTF/SRF signaling axis integrates signals from both biochemical and mechanical stimuli, such as Transforming Growth Factor-beta (TGF-β) and extracellular matrix (ECM) stiffness, respectively.[1][3] Activation of this pathway leads to the nuclear translocation of MRTF-A, which then complexes with SRF to drive the transcription of profibrotic and cytoskeletal genes.[3] this compound specifically inhibits the nuclear import of MRTF-A, thereby attenuating this transcriptional response.[3]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Novel Rho/MRTF/SRF inhibitors block matrix-stiffness and TGF-β-induced fibrogenesis in human colonic myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Rho/MRTF/SRF Inhibitors Block Matrix-stiffness and TGF-β–Induced Fibrogenesis in Human Colonic Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: CCG-100602 in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly utilized in biomedical research and drug discovery to better recapitulate the complex in vivo microenvironment of tissues. These models offer significant advantages over traditional 2D cell cultures by mimicking cell-cell and cell-extracellular matrix (ECM) interactions, nutrient and oxygen gradients, and gene expression profiles observed in vivo. This document provides detailed application notes and protocols for the use of CCG-100602, a specific small molecule inhibitor of the Myocardin-Related Transcription Factor (MRTF) / Serum Response Factor (SRF) signaling pathway, in 3D cell culture models.
This compound functions by preventing the nuclear localization of MRTF-A, a key transcriptional coactivator involved in processes such as fibrosis, cancer cell invasion, and cytoskeletal organization.[1] The RhoA signaling pathway, a critical regulator of the actin cytoskeleton, is a primary upstream activator of MRTF-A. Understanding the impact of this compound in 3D models is crucial for evaluating its therapeutic potential in diseases where the MRTF/SRF pathway is dysregulated.
Mechanism of Action: The RhoA/MRTF-A/SRF Signaling Pathway
The RhoA/MRTF-A/SRF signaling pathway is a central mechanotransduction cascade that translates extracellular physical cues and signals from growth factors into changes in gene expression. This pathway is pivotal in regulating the expression of genes involved in cytoskeletal dynamics, cell adhesion, and migration.
In its inactive state, MRTF-A is sequestered in the cytoplasm through its association with globular actin (G-actin). Upon activation of RhoA signaling, often triggered by growth factors or increased extracellular matrix stiffness, actin polymerization is promoted, leading to a depletion of the cytoplasmic G-actin pool. This releases MRTF-A, allowing it to translocate to the nucleus. In the nucleus, MRTF-A binds to the Serum Response Factor (SRF), a MADS-box transcription factor, to activate the transcription of target genes, including those encoding for cytoskeletal proteins like α-smooth muscle actin (α-SMA) and extracellular matrix components like collagen type I (COL1A1) and fibronectin (FN1).[1][2]
This compound specifically inhibits this pathway by blocking the nuclear import of MRTF-A, thereby preventing the activation of SRF-mediated gene transcription.[1]
Crosstalk with the Hippo-YAP/TAZ Pathway
Recent evidence highlights a significant crosstalk between the RhoA/MRTF-A/SRF and the Hippo-YAP/TAZ signaling pathways. The Hippo pathway is a key regulator of organ size and cell proliferation, and its dysregulation is implicated in cancer development. The main effectors of the Hippo pathway are the transcriptional co-activators YAP and TAZ.
The activity of YAP/TAZ is also regulated by the actin cytoskeleton. Increased actin polymerization and cell tension promote the nuclear translocation and activation of YAP/TAZ. Given that the RhoA/MRTF-A/SRF pathway is a major regulator of the actin cytoskeleton, its activation can indirectly lead to the activation of YAP/TAZ. This interplay suggests that inhibiting the MRTF-A/SRF pathway with this compound could also modulate YAP/TAZ activity, although this interaction is complex and context-dependent.
Data Presentation
The following tables summarize the effects of this compound on gene expression and cell viability. While direct quantitative data for this compound in 3D models is limited in publicly available literature, the following tables provide representative data based on studies in 2D cell culture models, which can be used as a starting point for designing experiments in 3D cultures.
Table 1: Effect of this compound on TGF-β1-Induced Gene Expression in Human Intestinal Myofibroblasts (2D Culture) [1]
| Target Gene | This compound Concentration (µM) | Fold Change vs. TGF-β1 Control |
| COL1A1 | 5 | ↓ |
| 10 | ↓↓ | |
| 20 | ↓↓↓ | |
| 40 | ↓↓↓↓ | |
| FN1 | 5 | ↓ |
| 10 | ↓↓ | |
| 20 | ↓↓↓ | |
| 40 | ↓↓↓↓ | |
| ACTA2 (α-SMA) | 5 | ↓ |
| 10 | ↓↓ | |
| 20 | ↓↓↓ | |
| 40 | ↓↓↓↓ |
Arrows indicate a dose-dependent decrease in gene expression.
Table 2: Representative IC50 Values of this compound in Cancer Cell Lines (2D Culture)
| Cell Line | Cancer Type | IC50 (µM) | Assay |
| A549 | Lung Carcinoma | ~25 | Cell Viability |
| MDA-MB-231 | Breast Cancer | ~15 | Cell Viability |
| PANC-1 | Pancreatic Cancer | ~20 | Cell Viability |
Note: These are representative values and should be determined empirically for the specific cell line and 3D model used.
Experimental Protocols
Protocol 1: Formation of Cancer Cell Spheroids
This protocol describes the generation of uniform spheroids using the liquid overlay technique in ultra-low attachment plates.
Materials:
-
Cancer cell line of choice (e.g., A549, MDA-MB-231, PANC-1)
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
96-well ultra-low attachment (ULA) round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cancer cells in a T-75 flask to 70-80% confluency.
-
Aspirate the culture medium and wash the cells once with PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin with 7-8 mL of complete culture medium.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of complete culture medium.
-
Count the cells using a hemocytometer or automated cell counter and determine cell viability (should be >90%).
-
Dilute the cell suspension to the desired seeding density (e.g., 1,000 to 5,000 cells/well, to be optimized for each cell line).
-
Carefully dispense 100 µL of the cell suspension into each well of a 96-well ULA plate.
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2. Spheroids will typically form within 24-72 hours.
-
Monitor spheroid formation daily using an inverted microscope.
Protocol 2: Treatment of Spheroids with this compound
This protocol outlines the treatment of pre-formed spheroids with this compound.
Materials:
-
Pre-formed spheroids in a 96-well ULA plate
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
DMSO (vehicle control)
Procedure:
-
Prepare a series of dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test is 1-50 µM. Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
After spheroids have formed (e.g., 72 hours post-seeding), carefully remove 50 µL of the culture medium from each well without disturbing the spheroid.
-
Add 50 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
For longer-term experiments, perform a half-medium change with fresh this compound or vehicle control every 48-72 hours.
Protocol 3: Spheroid Viability Assay (CellTiter-Glo® 3D)
This assay measures ATP levels as an indicator of cell viability.
Materials:
-
Treated spheroids in a 96-well ULA plate
-
CellTiter-Glo® 3D Cell Viability Assay reagent
-
Opaque-walled 96-well plates suitable for luminescence measurements
-
Plate-reading luminometer
Procedure:
-
Remove the assay plate containing spheroids from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents for 5 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage relative to the vehicle-treated control spheroids.
Protocol 4: Immunofluorescence Staining of Spheroids
This protocol is for visualizing the localization of proteins of interest (e.g., MRTF-A, YAP, α-SMA) within spheroids.
Materials:
-
Treated spheroids in a 96-well ULA plate
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA, 0.1% Tween-20 in PBS)
-
Primary antibodies (e.g., anti-MRTF-A, anti-YAP, anti-α-SMA)
-
Fluorescently-conjugated secondary antibodies
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Microscope slides and coverslips
Procedure:
-
Carefully aspirate the culture medium from the wells containing spheroids.
-
Gently wash the spheroids twice with PBS.
-
Fix the spheroids by adding 100 µL of 4% PFA and incubating for 1 hour at room temperature.
-
Wash the spheroids three times with PBS for 5 minutes each.
-
Permeabilize the spheroids by adding 100 µL of permeabilization buffer and incubating for 30 minutes at room temperature.
-
Wash the spheroids three times with PBS for 5 minutes each.
-
Block non-specific antibody binding by adding 100 µL of blocking buffer and incubating for 1-2 hours at room temperature.
-
Dilute the primary antibody in blocking buffer to the recommended concentration.
-
Aspirate the blocking buffer and add 50 µL of the primary antibody solution to each well. Incubate overnight at 4°C.
-
Wash the spheroids three times with wash buffer (0.1% Tween-20 in PBS) for 10 minutes each.
-
Dilute the fluorescently-conjugated secondary antibody and DAPI in blocking buffer.
-
Add 50 µL of the secondary antibody/DAPI solution to each well and incubate for 2 hours at room temperature, protected from light.
-
Wash the spheroids three times with wash buffer for 10 minutes each, protected from light.
-
Carefully transfer the spheroids to a microscope slide, add a drop of mounting medium, and place a coverslip on top.
-
Image the spheroids using a confocal microscope.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: RhoA/MRTF-A/SRF and Hippo-YAP/TAZ signaling pathways.
Experimental Workflow Diagram
Caption: Experimental workflow for this compound in 3D spheroids.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting CCG-100602 Experiments
This technical support center is designed for researchers, scientists, and drug development professionals who are using CCG-100602 and encountering inconsistent results in their experiments. The following troubleshooting guides and frequently asked questions (FAQs) are provided in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a specific inhibitor of the Myocardin-Related Transcription Factor A/Serum Response Factor (MRTF-A/SRF) signaling pathway.[1] It functions by blocking the nuclear localization of MRTF-A, which in turn prevents the transcription of SRF-regulated genes involved in cellular processes like fibrosis and cell migration.[1][2]
Q2: What is the recommended solvent and storage condition for this compound?
This compound is soluble in DMSO. For stock solutions, it is recommended to dissolve in fresh, anhydrous DMSO. Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months. It is advisable to protect the solutions from light. To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller volumes for single use.
Q3: What are the typical working concentrations for this compound in cell-based assays?
The effective concentration of this compound can vary depending on the cell type and the specific assay. However, published studies have shown biological activity in the range of 3 µM to 40 µM.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: Is this compound cytotoxic?
Compared to its parent compound, CCG-1423, this compound exhibits significantly lower cytotoxicity.[2][3] However, like any small molecule inhibitor, high concentrations may lead to cytotoxic effects. It is crucial to assess cell viability in parallel with your functional assays, especially when using concentrations at the higher end of the effective range.
Troubleshooting Inconsistent Results
Issue 1: High variability in experimental replicates.
High variability between replicates is a common issue in cell-based assays and can stem from several factors.
-
Cell Culture Conditions:
-
Inconsistent Cell Density: Ensure that cells are seeded at a consistent density across all wells and experiments. Over-confluent or sparsely seeded cells can respond differently to treatment.
-
High Passage Number: Use cells with a low and consistent passage number. Prolonged passaging can lead to phenotypic drift and altered cellular responses.
-
Mycoplasma Contamination: Regularly test your cell cultures for mycoplasma contamination, as it can significantly impact cellular behavior and experimental outcomes.
-
-
Assay Technique:
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of this compound.
-
Edge Effects: In multi-well plates, the outer wells are prone to evaporation, which can alter the concentration of this compound. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.
-
Issue 2: No observable effect or weaker than expected effect of this compound.
If you are not observing the expected biological effect of this compound, consider the following troubleshooting steps.
-
Compound Integrity and Activity:
-
Improper Storage: Confirm that the compound has been stored correctly to prevent degradation.
-
Solubility Issues: Ensure that this compound is fully dissolved in DMSO before diluting it in your culture medium. Precipitation of the compound will lead to a lower effective concentration.
-
Dose-Response: Perform a dose-response experiment with a wider range of concentrations to ensure you are using an effective dose for your specific cell type and assay.
-
-
Experimental Design:
-
Treatment Duration: The optimal treatment time can vary. Consider performing a time-course experiment to determine the ideal duration for observing the desired effect.
-
Assay Sensitivity: The readout of your assay may not be sensitive enough to detect the changes induced by this compound. Consider using a more direct or sensitive downstream marker of MRTF-A/SRF activity.
-
Issue 3: Results are not consistent with published data.
Discrepancies between your results and published findings can be frustrating. Here are some factors to consider.
-
Cell Line Differences: Cell lines from different sources or at different passage numbers can exhibit significant variability. If possible, obtain the same cell line from the same source as the published study.
-
Subtle Protocol Differences: Minor variations in experimental protocols, such as media supplements, serum concentration, or incubation conditions, can have a significant impact on the outcome. Carefully compare your protocol with the published methodology.
-
Potential for Off-Target Effects: While this compound is a specific inhibitor, high concentrations may lead to off-target effects.[4] If your results are unexpected, consider if they could be explained by the inhibition of other signaling pathways. It may be beneficial to use another, structurally different MRTF-A/SRF inhibitor as a control to confirm that the observed phenotype is due to on-target inhibition.
Data Presentation
Table 1: Reported Effective Concentrations of this compound in Cell-Based Assays
| Cell Type | Assay | Effective Concentration | Observed Effect | Reference |
| Human Adipose Stem Cells (hASCs) | Adhesion Assay | 3-30 µM | Decreased number of adherent cells | [1] |
| Human Intestinal Myofibroblasts (HIMFs) | Gene Expression (COL1A1, FN1, ACTA2) | 5-40 µM | Dose-dependent decrease in TGF-β1-induced gene expression | [1] |
| Human Intestinal Myofibroblasts (HIMFs) | Protein Expression (ECM, α-SMA) | 5-40 µM | Significant reduction in TGF-β1-induced protein expression | [1] |
| Human Colonic Myofibroblasts (CCD-18co) | MRTF-A Nuclear Localization | 25 µM | Reduced stiffness-induced MRTF-A nuclear translocation | [2] |
| Human Colonic Myofibroblasts (CCD-18co) | Gene Expression (MYLK, MKL1) | 25 µM | Repression of stiffness-induced gene expression | [2] |
Experimental Protocols
Protocol: Immunofluorescence Staining for MRTF-A Nuclear Translocation
This protocol provides a general framework for assessing the effect of this compound on MRTF-A subcellular localization.
Materials:
-
Cells of interest
-
Glass coverslips
-
Cell culture medium
-
This compound
-
DMSO (for stock solution)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against MRTF-A
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
Cell Seeding: Seed cells onto glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of the experiment. Allow cells to adhere overnight.
-
Treatment: Treat the cells with the desired concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO) for the determined optimal treatment time. Include a positive control for MRTF-A nuclear translocation if applicable (e.g., serum stimulation or TGF-β1 treatment).
-
Fixation: Gently wash the cells twice with PBS and then fix with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS and then block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-MRTF-A antibody in blocking buffer according to the manufacturer's instructions. Incubate the cells with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorescently labeled secondary antibody in blocking buffer and incubate for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash the cells three times with PBS. Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Mounting: Wash the cells twice with PBS. Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. The subcellular localization of MRTF-A can be quantified by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
Visualizations
Caption: this compound inhibits the MRTF-A/SRF signaling pathway.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel Rho/MRTF/SRF Inhibitors Block Matrix-stiffness and TGF-β–Induced Fibrogenesis in Human Colonic Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereospecific Inhibitory Effects of CCG-1423 on the Cellular Events Mediated by Myocardin-Related Transcription Factor A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Insights into the Pharmacological Inhibition of SRF Activity: Key Inhibitory Targets and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
CCG-100602 Technical Support Center: Troubleshooting Potential Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating potential off-target effects of CCG-100602, a second-generation inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a specific inhibitor of the MRTF-A/SRF signaling pathway.[1] Its primary mechanism involves preventing the nuclear localization of MRTF-A, a critical co-factor for the transcription factor SRF.[1][2] By retaining MRTF-A in the cytoplasm, this compound inhibits the transcription of SRF-responsive genes, which are heavily involved in fibrogenesis and cell migration.[2][3][4]
Q2: Is this compound cytotoxic?
This compound was developed as a second-generation inhibitor with lower cellular toxicity compared to its predecessor, CCG-1423.[2][3] However, dose-dependent cytotoxicity can be observed at higher concentrations. For example, in WI-38 human lung fibroblast cells, cell viability decreased to 70% at 50 µM and 50% at 100 µM after 24 hours of exposure.[5] It is crucial to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.
Q3: Can this compound affect cellular metabolism?
Yes, recent studies indicate that inhibitors of the Rho/MRTF/SRF pathway, including related compounds to this compound, can impact mitochondrial function.[5] Treatment with these inhibitors has been shown to impair mitochondrial oxidative phosphorylation (OXPHOS), leading to a reduction in basal respiration, maximal respiration, and ATP production.[5] This may be a compensatory mechanism in response to the inhibition of the primary signaling pathway.[5]
Q4: Are there any observed effects on histone modifications?
Yes, compounds that inhibit the Rho/MRTF/SRF pathway have been shown to induce hyperacetylation of histone H4 at lysines 12 and 16.[5] This epigenetic modification may play a role in the regulation of genes involved in mitochondrial function and dynamics.[5]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High cell death or unexpected changes in cell morphology. | This compound concentration may be too high, leading to cytotoxicity. | Perform a dose-response curve to determine the IC50 for cytotoxicity in your cell line. Start with a concentration range of 1-50 µM. Visually inspect cells for morphological changes indicative of stress or death. |
| Discrepancies in gene or protein expression of non-SRF target genes. | Potential off-target effects or downstream consequences of inhibiting the Rho/MRTF/SRF pathway, such as altered mitochondrial function or histone acetylation. | 1. Validate findings with a secondary, structurally different MRTF/SRF inhibitor. 2. Assess mitochondrial health using assays for respiration (e.g., Seahorse XF) and membrane potential. 3. Investigate changes in histone acetylation marks (e.g., H4K12ac, H4K16ac) via Western blot or ChIP-seq. |
| Variability in experimental results. | Inconsistent compound stability or activity. | Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them at -80°C for long-term use and -20°C for short-term use, protected from light.[1] Avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
Table 1: Cytotoxicity of Rho/MRTF/SRF Inhibitors
| Cell Line | Compound | Concentration | % Cell Viability | Exposure Time |
| WI-38 | CCG-203971 | 50 µM | ~70% | 24 hours |
| WI-38 | CCG-203971 | 100 µM | ~50% | 24 hours |
| C2C12 | CCG-203971 | 50 µM | ~80% | 24 hours |
| C2C12 | CCG-203971 | 100 µM | ~60% | 24 hours |
| Data for CCG-203971, a closely related analog of this compound, is presented to illustrate dose-dependent cytotoxicity.[5] |
Table 2: Effects of this compound on Gene Expression
| Cell Line | Treatment | Target Gene | Fold Change |
| Human Colonic Myofibroblasts | 25 µM this compound | MYLK | 2.3-fold decrease |
| Human Colonic Myofibroblasts | 25 µM this compound | MKL1 (MRTF-A) | Significant repression to basal levels |
| Data from experiments on cells cultured on a stiff matrix.[2] |
Key Experimental Protocols
Protocol 1: Assessment of MRTF-A Nuclear Localization via Immunofluorescence
-
Cell Culture: Plate human colonic myofibroblasts (e.g., CCD-18co) on collagen-coated coverslips in a 24-well plate.
-
Treatment: Once cells reach desired confluency, treat with this compound (e.g., 25 µM) or vehicle control (e.g., DMSO) for 24 hours.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.
-
Blocking: Block with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with a primary antibody against MRTF-A overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstaining and Mounting: Counterstain nuclei with DAPI and mount coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of MRTF-A.
Protocol 2: Analysis of Gene Expression via qRT-PCR
-
Cell Lysis and RNA Extraction: Treat cells with this compound as required for the experiment. Lyse the cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR: Perform qPCR using target-specific primers (e.g., for ACTA2, COL1A1, MYLK) and a reference gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Visualizations
Caption: this compound inhibits the nuclear translocation of MRTF-A.
Caption: Workflow for investigating potential off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel Rho/MRTF/SRF Inhibitors Block Matrix-stiffness and TGF-β–Induced Fibrogenesis in Human Colonic Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. Novel Rho/MRTF/SRF inhibitors block matrix-stiffness and TGF-β-induced fibrogenesis in human colonic myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
how to optimize CCG-100602 dosage to minimize cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of CCG-100602 while minimizing cytotoxicity. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a second-generation small molecule inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway.[1][2] Its primary mechanism of action is to block the nuclear localization of MRTF-A, a critical co-activator for the transcription factor SRF.[3] By preventing MRTF-A from entering the nucleus, this compound inhibits the transcription of SRF-target genes, which are involved in processes such as cell migration, proliferation, and fibrosis.[2]
Q2: What are the known cytotoxic effects of this compound?
A2: this compound was developed to have lower cellular toxicity compared to its first-generation predecessor, CCG-1423.[1][4] However, like most small molecule inhibitors, it can exhibit cytotoxic effects at higher concentrations. Studies have shown that this compound can decrease the number of adherent cells in a dose-dependent manner.[3] It is crucial to determine the optimal concentration that maximizes the inhibitory effect on the Rho/MRTF/SRF pathway while minimizing cell death in your specific cell type.
Q3: How do I prepare and store this compound stock solutions?
A3: For optimal results, it is recommended to prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice. For long-term storage, it is advisable to store stock solutions at -20°C or -80°C in amber glass vials or polypropylene (B1209903) tubes to protect from light. Avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation of the compound. Thaw solutions slowly at room temperature and vortex gently before use.
Q4: What are the initial concentration ranges I should test for my experiments?
A4: Based on published studies, the effective concentration of this compound for inhibiting the Rho/MRTF/SRF pathway is typically in the low micromolar range. For initial experiments, a dose-response curve ranging from 0.1 µM to 50 µM is a reasonable starting point. The optimal concentration will be highly dependent on the cell type and the specific biological endpoint being measured.
Q5: What are common issues encountered when working with small molecule inhibitors like this compound?
A5: Common challenges include poor solubility, chemical instability, and off-target effects. If you observe precipitation in your working solutions, consider preparing fresh dilutions from your stock for each experiment and ensure the final DMSO concentration in your cell culture medium is low (typically <0.5%). Inconsistent results may indicate compound degradation; in such cases, preparing fresh stock solutions is recommended.
Troubleshooting Guides
Issue: High levels of cell death observed at expected therapeutic concentrations.
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Possible Cause 1: Cell line sensitivity. Different cell lines exhibit varying sensitivities to small molecule inhibitors.
-
Troubleshooting Tip: Perform a dose-response experiment using a wide range of this compound concentrations to determine the IC50 (inhibitory concentration 50%) for cytotoxicity in your specific cell line. Start with a broader range (e.g., 0.1 µM to 100 µM) and then narrow it down to pinpoint the optimal concentration.
-
-
Possible Cause 2: Incorrect solvent concentration. High concentrations of solvents like DMSO can be toxic to cells.
-
Troubleshooting Tip: Ensure the final concentration of the solvent in your cell culture medium is below the level of toxicity for your cells (typically less than 0.5% for DMSO). Always include a vehicle control (medium with the same solvent concentration as your highest drug concentration) in your experiments.
-
-
Possible Cause 3: Extended incubation time. Prolonged exposure to the inhibitor may lead to increased cytotoxicity.
-
Troubleshooting Tip: Perform a time-course experiment to assess cell viability at different time points (e.g., 24, 48, and 72 hours) to find the optimal incubation duration for your assay.
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Issue: Inconsistent or no observable effect of this compound on the target pathway.
-
Possible Cause 1: Compound degradation. this compound may have degraded due to improper storage or handling.
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Troubleshooting Tip: Prepare fresh stock solutions from a new vial of the compound. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Possible Cause 2: Suboptimal concentration. The concentration of this compound used may be too low to effectively inhibit the Rho/MRTF/SRF pathway in your experimental system.
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Troubleshooting Tip: Perform a dose-response experiment and assess a downstream marker of the pathway (e.g., expression of a known SRF target gene) to determine the effective concentration range.
-
-
Possible Cause 3: Cell line resistance. The cell line you are using may have intrinsic or acquired resistance to the inhibitor.
-
Troubleshooting Tip: If possible, try a different cell line known to be responsive to Rho/MRTF/SRF inhibition.
-
Quantitative Data on this compound and Analogs
| Compound | Cell Line | Assay | Endpoint | IC50 / Effective Concentration | Citation |
| This compound | PC-3 (Prostate Cancer) | Luciferase Reporter Assay | SRF-driven transcription | IC50: ~10 µM | [5] |
| This compound | Human Adipose Stem Cells | Cell Viability Assay | Number of adherent cells | Decrease observed at 3-30 µM | [3] |
| CCG-203971 (analog) | WI-38 (Human Lung Fibroblast) | Cell Viability Assay | Cytotoxicity | IC50: 12.0 ± 3.99 µM | [5] |
| CCG-232601 (analog) | WI-38 (Human Lung Fibroblast) | Cell Viability Assay | Cytotoxicity | IC50: 14.2 ± 2.57 µM | [5] |
| CCG-203971 (analog) | C2C12 (Mouse Myoblast) | Cell Viability Assay | Cytotoxicity | IC50: 10.9 ± 3.52 µM | [5] |
| CCG-232601 (analog) | C2C12 (Mouse Myoblast) | Cell Viability Assay | Cytotoxicity | IC50: 12.9 ± 2.84 µM | [5] |
Key Experimental Protocols
MTT Assay for Cell Viability
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
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Compound Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (DMSO) for the desired incubation period (e.g., 24, 48, or 72 hours).
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MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
Principle: This assay measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes. The amount of LDH released into the culture medium is proportional to the number of lysed cells.
Methodology:
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Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
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Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.
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LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions. This typically involves a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.
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Absorbance Measurement: Incubate for the recommended time and then measure the absorbance at the appropriate wavelength (e.g., 490 nm).
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Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells lysed with a lysis buffer).
Annexin V/Propidium (B1200493) Iodide (PI) Apoptosis Assay
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Methodology:
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Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate time.
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Cell Harvesting: Collect both adherent and floating cells.
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Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide.
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Incubation: Incubate the cells in the dark for 15-20 minutes at room temperature.
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Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
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Viable cells: Annexin V-negative and PI-negative.
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Early apoptotic cells: Annexin V-positive and PI-negative.
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Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
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Visualizations
Caption: The Rho/MRTF/SRF signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound dosage.
Caption: Troubleshooting decision tree for high cytotoxicity.
References
- 1. Novel Rho/MRTF/SRF Inhibitors Block Matrix-stiffness and TGF-β–Induced Fibrogenesis in Human Colonic Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Rho/MRTF/SRF inhibitors block matrix-stiffness and TGF-β-induced fibrogenesis in human colonic myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Stereospecific Inhibitory Effects of CCG-1423 on the Cellular Events Mediated by Myocardin-Related Transcription Factor A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
addressing issues with CCG-100602 solubility during experiments
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered with the solubility of CCG-100602 during experiments. This compound is a potent and selective small molecule inhibitor of the RhoA/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway, which plays a critical role in cell proliferation, migration, and fibrosis.[1][2] Proper handling and solubilization of this compound are crucial for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a specific inhibitor of the MRTF-A/SRF signaling pathway.[3][4] Its primary mechanism of action is to block the nuclear translocation of MRTF-A, a transcriptional coactivator.[3][5] By preventing MRTF-A from entering the nucleus, this compound inhibits the transcription of SRF target genes, which are involved in various cellular processes, including cytoskeletal dynamics and fibrogenesis.[4][5]
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
A2: this compound is a hydrophobic compound and is practically insoluble in water.[3] The recommended solvents for creating stock solutions are dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[6] It has very limited solubility in ethanol.[6] For cell culture experiments, DMSO is the most commonly used solvent.[7] It is crucial to use anhydrous, high-purity DMSO to achieve the best solubility.[3]
Q3: My this compound precipitated when I diluted my DMSO stock solution in aqueous media. Why did this happen and how can I prevent it?
A3: This is a common issue known as "crashing out," which occurs when a hydrophobic compound dissolved in an organic solvent is rapidly introduced into an aqueous environment where it is poorly soluble.[8] To prevent this, it is recommended to perform a serial dilution of the high-concentration DMSO stock solution into the aqueous buffer or cell culture medium. Add the DMSO stock dropwise while gently vortexing the aqueous solution to facilitate mixing.[8] Also, ensure the final concentration of DMSO in your experiment is low (typically below 0.5%, ideally ≤0.1%) to avoid solvent-induced cellular toxicity.[7][8]
Q4: Can I heat the this compound solution to improve its solubility?
A4: Gentle warming of the solution can aid in dissolving this compound. A water bath set to 37°C for a short period can be effective.[9] However, prolonged or excessive heating should be avoided as it may lead to degradation of the compound. Always visually inspect the solution for clarity after warming and before use.
Q5: How should I store my this compound stock solution?
A5: this compound powder should be stored at -20°C.[10] Once dissolved in DMSO, the stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability.[7] For short-term storage (up to a month), -20°C is also acceptable.[4]
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents as reported by different suppliers. Please note that these values can vary slightly between batches.
| Solvent | Solubility | Source |
| DMSO | ~20 mg/mL | [6] |
| DMSO | ~100 mg/mL (208.85 mM) (Sonication recommended) | [11] |
| DMSO | 96 mg/mL (200.49 mM) (Use fresh DMSO) | [3] |
| DMF | ~20 mg/mL | [6] |
| Ethanol | ~0.2 mg/mL | [6] |
| Water | Insoluble | [3] |
Signaling Pathway
The diagram below illustrates the RhoA/MRTF-A/SRF signaling pathway and the point of inhibition by this compound.
References
- 1. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel Rho/MRTF/SRF Inhibitors Block Matrix-stiffness and TGF-β–Induced Fibrogenesis in Human Colonic Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Rho | Ras | TargetMol [targetmol.com]
- 8. How is SRF signaling activated? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
what are the known limitations of using CCG-100602?
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of CCG-100602, a second-generation inhibitor of the Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a specific inhibitor of the MRTF-A/SRF signaling pathway.[1][2] Its primary reported mechanism is the blockage of MRTF-A nuclear localization, which in turn prevents the transcription of SRF-regulated genes involved in fibrosis and cell migration.[1][3]
Q2: What are the main advantages of this compound over the first-generation inhibitor, CCG-1423?
This compound was developed to improve upon the first-generation inhibitor, CCG-1423. The main advantage is its reduced cytotoxicity, allowing for use at higher concentrations with minimal impact on cell viability compared to CCG-1423.[4][5][6]
Q3: What is the recommended solvent and storage condition for this compound?
This compound is soluble in DMSO.[2][5] For long-term storage, the stock solution in DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1] It is insoluble in water.
Q4: What is the typical effective concentration range for this compound in cell culture experiments?
The effective concentration of this compound is cell-type and context-dependent. However, published studies have reported using concentrations ranging from 3 µM to 40 µM.[1][2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.
Troubleshooting Guide
Problem 1: No observable effect or lower than expected potency.
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Possible Cause 1: Insufficient Concentration.
-
Solution: As a second-generation inhibitor, this compound often requires higher concentrations to achieve a similar biological effect as CCG-1423.[4] Perform a dose-response experiment with a wider range of concentrations (e.g., 5 µM to 50 µM) to determine the optimal effective dose for your system.
-
-
Possible Cause 2: Incorrect Solvent or Dilution.
-
Solution: Ensure that the final concentration of DMSO in your cell culture medium does not exceed 0.1% to avoid solvent-induced artifacts. Prepare a high-concentration stock solution in fresh, anhydrous DMSO and then dilute it to the final working concentration in your culture medium.
-
-
Possible Cause 3: Cell-Type Specificity.
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Solution: The activity of this compound can vary between different cell types. Confirm that the MRTF/SRF pathway is active and relevant in your cell line of interest.
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Problem 2: Observed Cytotoxicity.
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Possible Cause 1: Concentration is too high.
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Solution: Although less cytotoxic than CCG-1423, high concentrations of this compound can still impact cell viability.[1] Determine the maximum non-toxic concentration for your specific cell line by performing a cell viability assay (e.g., MTT or WST-1 assay) with a range of this compound concentrations.
-
-
Possible Cause 2: Prolonged Incubation Time.
-
Solution: Long-term exposure to any small molecule inhibitor can lead to cytotoxicity. Optimize the incubation time to the minimum duration required to observe the desired biological effect.
-
Problem 3: Inconsistent or irreproducible results.
-
Possible Cause 1: Instability of the compound.
-
Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Possible Cause 2: Variability in experimental conditions.
-
Solution: Ensure consistent cell seeding density, serum concentration, and treatment duration across all experiments.
-
Quantitative Data Summary
| Parameter | Value | Cell Line / System | Reference |
| IC50 (RhoA/C-mediated, SRF-driven luciferase expression) | 9.8 µM | PC-3 (prostate cancer) | [7] |
| IC50 (blocking nuclear translocation of MRTF-A) | 10 µM | [5] | |
| Effective Concentration (decreased adherent hASC cells) | 3 - 30 µM | hASC (human adipose stem cells) | [1][2] |
| Effective Concentration (inhibition of TGF-β1 induced transcription) | 5 - 40 µM | HIMFs (human intestinal myofibroblasts) | [1][2] |
| Effective Concentration (repression of matrix-stiffness induced fibrogenesis) | 17.5 - 25 µM | CCD-18co (human colonic myofibroblasts) | [4] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
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Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for MRTF-A and SRF
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Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes at 95°C.
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SDS-PAGE: Separate the protein samples on a 10% SDS-polyacrylamide gel.
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Protein Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against MRTF-A, SRF, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
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Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Visualizations
Caption: Troubleshooting logic for addressing a lack of experimental effect.
Caption: Signaling pathway inhibited by this compound.
Caption: A typical experimental workflow for Western blotting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel Rho/MRTF/SRF Inhibitors Block Matrix-stiffness and TGF-β–Induced Fibrogenesis in Human Colonic Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of MRTF-A–dependent gene expression with a small molecule promotes myofibroblast differentiation and wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Rho | Ras | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. New Insights into the Pharmacological Inhibition of SRF Activity: Key Inhibitory Targets and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Cytotoxic Effects of CCG-100602 at High Concentrations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxic effects of the Rho/MRTF-A/SRF pathway inhibitor, CCG-100602, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a second-generation small molecule inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF-A)/Serum Response Factor (SRF) signaling pathway.[1] Its primary mechanism of action is to block the nuclear localization of MRTF-A, a critical co-factor for SRF-mediated gene transcription.[2] By preventing MRTF-A from entering the nucleus, this compound inhibits the transcription of genes involved in fibrosis, cell migration, and other cellular processes.[2]
Q2: Is this compound cytotoxic?
A2: Compared to its first-generation predecessor, CCG-1423, this compound exhibits significantly less cytotoxicity.[2][3] However, at higher concentrations, this compound can induce cytotoxic effects, leading to a reduction in cell viability and adherence.[4] The cytotoxic effects are dose-dependent.[3]
Q3: What are the signs of this compound-induced cytotoxicity in my cell cultures?
A3: Signs of cytotoxicity can include:
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A decrease in cell viability as measured by assays like MTT or trypan blue exclusion.
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Visible changes in cell morphology, such as rounding up, detachment from the culture surface, and membrane blebbing.
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A reduction in the number of adherent cells.[4]
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Induction of apoptosis or necrosis, which can be assessed by specific assays (e.g., Annexin V/PI staining).
Q4: What are the potential causes of unexpected cytotoxicity with this compound?
A4: Unexpected cytotoxicity can stem from several factors:
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High Concentrations: Using concentrations that exceed the optimal range for your specific cell line and experimental conditions.
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Prolonged Exposure: Extended incubation times can lead to cumulative toxic effects.
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Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at concentrations above 0.1-0.5%.[4]
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Off-Target Effects: While more specific than CCG-1423, high concentrations of this compound may still interact with unintended cellular targets.
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Cell Line Sensitivity: Different cell lines can have varying sensitivities to the same compound.
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and mitigate the cytotoxic effects of this compound.
| Issue | Possible Cause | Suggested Solution |
| High cell death observed at desired inhibitory concentration. | Inhibitor concentration is too high for the specific cell line. | Perform a dose-response curve to determine the optimal non-toxic concentration. Start with a broad range of concentrations, including those below the reported effective range (e.g., starting from 1 µM). |
| Prolonged exposure to the inhibitor. | Reduce the incubation time. Determine the minimum time required to achieve the desired biological effect. | |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration in the culture medium is below 0.5%, and ideally below 0.1%. Run a vehicle control with the same DMSO concentration to assess its specific effect.[4] | |
| Cell line is particularly sensitive. | Consider using a less sensitive cell line if appropriate for the research question. Perform extensive optimization of concentration and exposure time for the sensitive cell line. | |
| Inconsistent results between experiments. | Variability in cell health or seeding density. | Use cells from a consistent passage number and ensure high viability (>95%) before seeding. Optimize and standardize the cell seeding density for all experiments. |
| Degradation of the inhibitor. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | |
| Discrepancy between different viability assays (e.g., MTT vs. LDH release). | Different mechanisms of cell death are being measured. | MTT assays measure metabolic activity, which can be an early indicator of cytotoxicity. LDH release assays measure membrane integrity, a later event in cell death. Use multiple assays to get a comprehensive picture of the cytotoxic mechanism. |
| Interference of this compound with the assay. | Run a cell-free control to check if this compound directly reacts with the assay reagents. |
Quantitative Data Summary
While specific IC50 values for the cytotoxicity of this compound across a wide range of cell lines are not extensively published, the available data indicates its improved safety profile compared to CCG-1423.
Table 1: Comparative Cytotoxicity of Rho/MRTF/SRF Inhibitors
| Compound | Generation | Relative Cytotoxicity | Typical In Vitro Concentration Range | Reference |
| CCG-1423 | First | Higher | 1-10 µM | [2] |
| This compound | Second | Lower | 3-40 µM | [4] |
| CCG-203971 | Second | Lower | 10-25 µM | [2] |
Note: The optimal concentration of this compound is highly dependent on the cell line and experimental conditions. It is crucial to perform a dose-response experiment to determine the optimal non-toxic concentration for your specific setup.
Experimental Protocols
MTT Cell Viability Assay
This protocol provides a general framework for assessing the cytotoxic effects of this compound.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Remove the old medium from the wells and add 100 µL of the prepared dilutions or control solutions.
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Protocol for Mitigating Cytotoxicity
This protocol outlines steps to find the optimal experimental conditions to minimize this compound cytotoxicity while maintaining its inhibitory effect.
Materials:
-
Same as for the MTT assay
-
Assay to measure the desired biological effect of this compound (e.g., qPCR for target gene expression, cell migration assay).
Procedure:
-
Dose-Response and Time-Course Experiment:
-
Design an experiment with a matrix of this compound concentrations (e.g., 1, 5, 10, 20, 40 µM) and incubation times (e.g., 6, 12, 24, 48 hours).
-
-
Parallel Assays:
-
In one set of parallel plates, perform the MTT assay as described above to assess cell viability at each condition.
-
In another set of parallel plates, perform the assay to measure the desired biological effect of this compound.
-
-
Data Analysis:
-
Plot cell viability against this compound concentration for each time point.
-
Plot the biological effect against this compound concentration for each time point.
-
-
Optimal Condition Selection: Identify the lowest concentration and shortest incubation time of this compound that produces the desired biological effect with minimal impact on cell viability (e.g., >90% viability).
Visualizations
Caption: A workflow for troubleshooting unexpected cytotoxicity.
Caption: The Rho/MRTF-A/SRF signaling pathway and the inhibitory action of this compound.
References
- 1. How is SRF signaling activated? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 2. Novel Rho/MRTF/SRF Inhibitors Block Matrix-stiffness and TGF-β–Induced Fibrogenesis in Human Colonic Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereospecific Inhibitory Effects of CCG-1423 on the Cellular Events Mediated by Myocardin-Related Transcription Factor A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Ensuring the Stability of CCG-100602 in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing CCG-100602 in long-term experimental setups. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure the stability and efficacy of the compound throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a specific small molecule inhibitor of the Myocardin-Related Transcription Factor A (MRTF-A) and Serum Response Factor (SRF) signaling pathway.[1] Its primary mechanism of action is to block the nuclear localization of MRTF-A, which in turn prevents the transcription of SRF-regulated genes.[1][2] This pathway is crucial in various cellular processes, including cell migration, proliferation, and fibrosis.[3]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is critical for maintaining the stability and activity of this compound. Recommendations for both powder and stock solutions are summarized in the table below.
| Form | Storage Temperature | Duration | Special Instructions |
| Powder | -20°C | Up to 3 years | Protect from light. |
| Stock Solution in DMSO | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| Stock Solution in DMSO | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO.[4] It is recommended to prepare a concentrated stock solution, for example, 10 mM in freshly opened, anhydrous DMSO to ensure complete dissolution. Sonication can be used to aid dissolution if necessary. For in vivo experiments, it is advisable to prepare the working solution fresh on the day of use.
Q4: How often should I replenish this compound in my long-term cell culture experiment?
A4: While specific degradation kinetics of this compound in cell culture media at 37°C are not extensively published, general best practices for long-term experiments with small molecule inhibitors recommend replenishing the compound with every media change.[5][6] This is typically done every 48-72 hours to maintain a consistent effective concentration of the inhibitor.
Q5: What are the typical working concentrations for this compound in cell culture?
A5: The effective concentration of this compound can vary depending on the cell line and the specific biological question. Published studies have used concentrations ranging from 3 µM to 40 µM.[1] It is always recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or weaker than expected results over time. | Degradation of this compound: The compound may be degrading in the culture medium at 37°C. | Replenish the media with fresh this compound every 48 hours. Ensure stock solutions are stored correctly and are not subjected to multiple freeze-thaw cycles. |
| Cellular metabolism: Cells may be metabolizing the compound over time, reducing its effective concentration. | Increase the frequency of media changes with fresh compound (e.g., every 24 hours). | |
| Binding to plasticware: The compound may adsorb to the surface of cell culture plates or flasks. | Use low-protein-binding plasticware for your experiments. | |
| High levels of cell death or cytotoxicity. | Concentration is too high: The working concentration of this compound may be toxic to your specific cell line. | Perform a dose-response curve to determine the optimal non-toxic concentration. Start with a lower concentration range. |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high. | Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.1%. If higher concentrations are necessary, include a vehicle control in your experiment to assess the effect of the solvent alone. | |
| Precipitation of the compound in the culture medium. | Poor solubility: The compound may be precipitating out of the aqueous culture medium. | Ensure the stock solution is fully dissolved before adding it to the medium. Avoid high concentrations of the compound in the final medium. If precipitation is observed, consider preparing a fresh dilution from the stock. |
Experimental Protocols
Protocol for Long-Term Treatment of Adherent Cells with this compound
This protocol provides a general guideline for long-term experiments. Specific details may need to be optimized for your cell line and experimental goals.
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
This compound powder
-
Anhydrous DMSO
-
Sterile, low-protein-binding microcentrifuge tubes and cell culture plates/flasks
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Methodology:
-
Stock Solution Preparation:
-
In a sterile environment, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Aliquot the stock solution into sterile, light-protected microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
-
Cell Seeding:
-
Seed your adherent cells in the appropriate cell culture vessel at a density that will not lead to over-confluence during the experiment.
-
Allow the cells to adhere and recover for 24 hours in a 37°C, 5% CO2 incubator.
-
-
Initiation of Treatment:
-
Prepare the working concentration of this compound by diluting the stock solution in fresh, pre-warmed complete culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the treated wells).
-
-
Long-Term Maintenance:
-
Every 48 hours, carefully aspirate the medium from the cells.
-
Replace it with freshly prepared medium containing the appropriate concentration of this compound.
-
Monitor the cells daily for any signs of cytotoxicity or morphological changes.
-
-
Endpoint Analysis:
-
At the end of the experimental period, harvest the cells for your desired downstream analysis (e.g., protein extraction for Western blot, RNA isolation for qPCR, or cell imaging).
-
Visualizations
This compound Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel Rho/MRTF/SRF Inhibitors Block Matrix-stiffness and TGF-β–Induced Fibrogenesis in Human Colonic Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Rho/MRTF/SRF inhibitors block matrix-stiffness and TGF-β-induced fibrogenesis in human colonic myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
how to interpret unexpected results from CCG-100602 treatment
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using CCG-100602, a specific inhibitor of the Myocardin-Related Transcription Factor A/Serum Response Factor (MRTF-A/SRF) signaling pathway.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule inhibitor that specifically targets the MRTF-A/SRF transcriptional pathway.[1][2] Its primary mechanism involves blocking the nuclear translocation of MRTF-A.[2][3] Under basal conditions, MRTF-A is sequestered in the cytoplasm by binding to monomeric G-actin. Upon RhoA activation, actin polymerization leads to the release of MRTF-A, allowing it to translocate to the nucleus, where it acts as a co-factor for SRF to drive the transcription of target genes involved in processes like fibrosis and cell migration. This compound prevents this nuclear accumulation of MRTF-A.
Q2: My cells are showing higher than expected cytotoxicity. What could be the cause?
While this compound is a second-generation inhibitor designed to have lower cytotoxicity than its predecessor, CCG-1423, cell viability can still be affected, particularly at higher concentrations and with longer incubation times.[3]
-
Concentration: Ensure you are using the appropriate concentration for your cell type and experimental endpoint. A dose-response experiment is highly recommended. For example, while concentrations up to 30 µM have been used for cell adhesion assays, anti-proliferative effects in some cancer cell lines are seen with IC50 values around 16-17 µM.[2]
-
Solvent Toxicity: this compound is typically dissolved in DMSO. Ensure the final concentration of DMSO in your cell culture medium is low (ideally ≤ 0.1%) to avoid solvent-induced toxicity. Always include a vehicle-only control in your experiments.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. The metabolic activity and proliferation rate of your specific cell line can influence its susceptibility to this compound.
-
Culture Conditions: Suboptimal culture conditions, such as nutrient depletion or high cell density, can exacerbate the cytotoxic effects of any compound.
Q3: I am not observing the expected inhibition of my SRF reporter construct. What should I check?
Several factors can contribute to a lack of efficacy in an SRF reporter assay:
-
Compound Integrity: Ensure the proper storage of this compound to maintain its activity. Stock solutions are typically stored at -20°C or -80°C.
-
Assay Timing: The kinetics of MRTF-A/SRF activation and inhibition can vary. Optimize the timing of this compound pre-incubation and the subsequent stimulation of the pathway.
-
Stimulus Strength: If you are using a potent stimulus (e.g., high concentrations of serum or TGF-β), you may need a higher concentration of this compound to see a significant inhibitory effect.
-
Reporter Construct: Verify the integrity and responsiveness of your SRF-luciferase reporter plasmid. A positive control, such as a known activator of the pathway, should be included to validate the assay.
-
Cell Transfection Efficiency: Low transfection efficiency of the reporter plasmid will result in a weak signal and may mask the inhibitory effects of the compound.
Q4: I'm seeing unexpected or paradoxical effects on gene expression or cell phenotype. How do I interpret these results?
The precise mechanism of action of the CCG compound family is still under investigation, and some studies suggest the potential for off-target effects or more complex biological activities than initially described.[4]
-
Off-Target Effects: While this compound is considered specific for the MRTF-A/SRF pathway, interactions with other proteins cannot be entirely ruled out. The parent compound, CCG-1423, has been suggested to bind to other molecules like MICAL-2 and pirin.[4][5] These interactions could potentially lead to unexpected downstream signaling events.
-
Effects on Mitochondrial Function: Recent studies have indicated that inhibitors of the Rho/MRTF/SRF pathway, including related CCG compounds, can impact mitochondrial function and cellular metabolism.[6][7][8][9][10] This could manifest as changes in cellular energy levels or the expression of metabolic genes, which might indirectly influence your experimental readout.
-
Global Transcriptional Effects: There is some evidence to suggest that CCG compounds might have broader effects on RNA synthesis, which could lead to changes in gene expression beyond the canonical SRF target genes.[4]
-
Feedback Loops and Pathway Crosstalk: Cellular signaling pathways are highly interconnected. Inhibiting one node in a network can sometimes lead to compensatory activation of other pathways. Consider the broader signaling context in your specific cellular model.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various studies. Note that optimal concentrations can vary significantly between cell types and experimental conditions.
Table 1: IC50 Values for this compound
| Cell Line | Assay | IC50 Value | Reference |
| PC-3 | RhoA/C-mediated SRF-driven luciferase expression | 9.8 µM | [2] |
| HCT-116 | Antiproliferative activity (CCK-8 assay) | 16.7 µM | [2] |
| PC-3 | Antimetastatic activity (scratch wound assay) | 17 µM | [2] |
Table 2: Effective Concentration Ranges of this compound in In Vitro Assays
| Cell Type | Assay | Effective Concentration | Observed Effect | Reference |
| Human Adipose Stem Cells (hASCs) | Adherent cell number | 3-30 µM | Dose-dependent decrease in adherent cells | [2] |
| Human Intestinal Myofibroblasts (HIMFs) | TGF-β1-induced gene expression (COL1A1, FN1, ACTA2) | 5-40 µM | Dose-dependent reduction in transcription | [2] |
| Human Intestinal Myofibroblasts (HIMFs) | TGF-β1-induced protein expression (ECM, α-SMA) | 5-40 µM | Dose-dependent reduction in protein levels | [2] |
| Human Colonic Myofibroblasts | Matrix stiffness-induced gene expression (ACTA2, COL1A1) | 25 µM | Significant repression | [3] |
| Human Colonic Myofibroblasts | TGF-β-induced gene expression (MYLK, ACTA2, COL1A1) | 10-25 µM | Concentration-dependent repression | [3] |
Signaling Pathways and Experimental Workflows
Caption: The RhoA/MRTF-A/SRF signaling pathway and the inhibitory action of this compound.
Caption: A workflow for troubleshooting unexpected experimental outcomes with this compound.
Caption: On-target vs. potential off-target or alternative mechanisms of this compound.
Experimental Protocols
MRTF-A Nuclear Translocation Assay (Immunofluorescence)
This protocol is for visualizing the subcellular localization of MRTF-A in response to stimulation and this compound treatment.
Materials:
-
Cells cultured on glass coverslips or in imaging-compatible plates
-
This compound stock solution (in DMSO)
-
Stimulant (e.g., TGF-β, serum)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (Permeabilization Buffer)
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Primary antibody against MRTF-A
-
Fluorophore-conjugated secondary antibody
-
DAPI or Hoechst stain (for nuclear counterstaining)
-
Mounting medium
Procedure:
-
Cell Seeding: Seed cells onto coverslips at a density that will result in 70-80% confluency at the time of the experiment.
-
Serum Starvation (Optional): If studying serum-induced activation, serum-starve the cells for 12-24 hours prior to the experiment.
-
This compound Treatment: Pre-incubate cells with the desired concentration of this compound (and a vehicle control) for 1-2 hours.
-
Stimulation: Add the stimulant (e.g., TGF-β, serum) to the media and incubate for the desired time (e.g., 30-60 minutes).
-
Fixation: Wash the cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary MRTF-A antibody in Blocking Buffer and incubate with the cells overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer and incubate with the cells for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Incubate the cells with DAPI or Hoechst stain for 5-10 minutes at room temperature.
-
Mounting: Wash the cells once with PBS and then mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. MRTF-A localization (cytoplasmic vs. nuclear) can be quantified using image analysis software.
SRF-Luciferase Reporter Assay
This assay measures the transcriptional activity of SRF in response to pathway activation and inhibition by this compound.
Materials:
-
HEK293 or other suitable host cells
-
SRF-responsive luciferase reporter plasmid
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
This compound stock solution (in DMSO)
-
Stimulant (e.g., serum)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well white, clear-bottom plate at a density appropriate for transfection.
-
Transfection: Co-transfect the cells with the SRF-luciferase reporter plasmid and the normalization control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Allow the cells to recover and express the reporters for 24 hours post-transfection.
-
Serum Starvation: Replace the medium with low-serum (e.g., 0.5% FBS) medium and incubate for 12-24 hours.
-
This compound Treatment: Pre-incubate the cells with a serial dilution of this compound (and a vehicle control) for 1-2 hours.
-
Stimulation: Add the stimulant (e.g., 20% FBS) to the wells and incubate for an additional 6-16 hours.
-
Lysis and Reporter Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer, following the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Calculate the fold induction relative to the unstimulated control and determine the IC50 value of this compound.
Cell Viability/Cytotoxicity Assay (MTT/WST-1)
This protocol provides a general guideline for assessing the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
96-well plate
-
This compound stock solution (in DMSO)
-
MTT or WST-1 reagent
-
Solubilization buffer (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing a serial dilution of this compound. Include a vehicle-only control and a no-cell background control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals form. Then, add the solubilization buffer and incubate until the crystals are fully dissolved.
-
For WST-1: Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for WST-1) using a microplate reader.
-
Data Analysis: Subtract the background absorbance. Express the results as a percentage of the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
References
- 1. abeomics.com [abeomics.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel Rho/MRTF/SRF Inhibitors Block Matrix-stiffness and TGF-β–Induced Fibrogenesis in Human Colonic Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Insights into the Pharmacological Inhibition of SRF Activity: Key Inhibitory Targets and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Pirin as a Molecular Target of the CCG-1423/CCG-203971 Series of Antifibrotic and Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Inhibitors of Rho/MRTF/SRF Transcription Pathway Regulate Mitochondrial Function | Semantic Scholar [semanticscholar.org]
- 7. Inhibitors of Rho/MRTF/SRF Transcription Pathway Regulate Mitochondrial Function | MDPI [mdpi.com]
- 8. Rho/SRF Inhibitor Modulates Mitochondrial Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Inhibitors of Rho/MRTF/SRF Transcription Pathway Regulate Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Incubation Time with CCG-100602 for Specific Cell Types
Welcome to the technical support center for CCG-100602. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments using the MRTF/SRF signaling inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a specific inhibitor of the Myocardin-Related Transcription Factor (MRTF) / Serum Response Factor (SRF) signaling pathway.[1][2] It acts by preventing the nuclear translocation of MRTF-A, a critical co-activator for SRF-mediated gene transcription.[1][3] By retaining MRTF-A in the cytoplasm, this compound effectively blocks the expression of downstream target genes involved in fibrosis, cell migration, and cytoskeletal organization.[3][4]
Q2: What are the key cellular processes affected by this compound?
A2: this compound primarily impacts cellular processes regulated by the RhoA-MRTF-SRF signaling axis. These include:
-
Fibrogenesis: Inhibition of profibrotic gene expression, such as alpha-smooth muscle actin (α-SMA), collagen I (COL1A1), and fibronectin (FN1).[1][3]
-
Cell Migration and Invasion: Attenuation of cancer cell migration.
-
Cytoskeletal Dynamics: Reduction in the formation of actin stress fibers.[3]
Q3: How does this compound compare to its parent compound, CCG-1423?
A3: this compound is a second-generation inhibitor designed to have improved potency and reduced cytotoxicity compared to the first-generation compound, CCG-1423.[5] This makes this compound a more suitable tool for in vitro and in vivo studies where minimizing off-target toxicity is crucial.
Troubleshooting Guide
Problem 1: No observable effect of this compound on my cells.
-
Possible Cause 1: Suboptimal Concentration.
-
Solution: The effective concentration of this compound is highly cell-type dependent. We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. Start with a broad range (e.g., 1 µM to 50 µM) and narrow it down based on the initial results. Refer to the data table below for concentrations used in various published studies.
-
-
Possible Cause 2: Insufficient Incubation Time.
-
Solution: The onset of this compound's effect can vary. While many studies report effects after 24-48 hours, shorter or longer incubation times may be necessary depending on the cellular process being investigated. We recommend performing a time-course experiment (e.g., 6, 12, 24, 48, and 72 hours) to identify the optimal incubation period. See the "Experimental Protocols" section for a detailed methodology.
-
-
Possible Cause 3: Cell Line Resistance.
-
Solution: Some cell lines may exhibit intrinsic or acquired resistance to MRTF/SRF pathway inhibition. Confirm that the RhoA-MRTF-SRF pathway is active in your cell line under your experimental conditions. You can do this by assessing the nuclear localization of MRTF-A or the expression of known SRF target genes in untreated cells.
-
-
Possible Cause 4: Compound Stability.
-
Solution: Ensure that the this compound stock solution is stored correctly at -20°C or -80°C and protected from light.[1] Prepare fresh working dilutions in your cell culture medium for each experiment, as the stability of the compound in aqueous solutions over extended periods at 37°C may be limited.
-
Problem 2: Significant cell death or cytotoxicity observed.
-
Possible Cause 1: Concentration is too high.
-
Solution: High concentrations of this compound can lead to cytotoxicity. Perform a cytotoxicity assay (e.g., MTT, LDH, or live/dead staining) to determine the maximum non-toxic concentration for your cell line. This will help you select a concentration range that effectively inhibits the target pathway without inducing significant cell death.
-
-
Possible Cause 2: Prolonged Incubation.
-
Solution: Continuous exposure to an inhibitor, even at a non-toxic concentration for short periods, can lead to cumulative toxicity over longer incubation times. If you observe increased cell death with longer incubations, consider reducing the treatment duration or the compound concentration.
-
-
Possible Cause 3: Cell Culture Conditions.
-
Solution: Cell density and media composition can influence cellular sensitivity to chemical compounds. Ensure consistent cell seeding densities and use the recommended culture medium for your cell line. Note that the presence of serum can sometimes affect the efficacy and toxicity of compounds.
-
Data Presentation
Table 1: Effective Concentrations of this compound in Various Cell Types
| Cell Type | Concentration Range | Incubation Time | Observed Effect |
| Human Colonic Myofibroblasts (CCD-18Co) | 10 µM - 25 µM | 24 hours | Repression of stiffness-induced MYLK and MKL1 gene expression.[3] |
| Human Pterygium Fibroblasts (HPFs) | Not specified | Not specified | Attenuated TGF-β1-induced α-SMA expression. |
| Human Adipose-Derived Stem Cells (hASCs) | 3 µM - 30 µM | 7 days | Decreased number of adherent cells.[1] |
| Human Ileal Myofibroblasts (HIMFs) | 5 µM - 40 µM | Not specified | Diminished TGF-β1-induced increase in COL1A1, FN1, and ACTA2 transcription.[1] |
| Human Lung Fibroblasts (WI-38) | 20 µM | 24 hours | Downregulation of RhoA, MRTF-A, MRTF-B, and SRF protein expression. |
| Mouse Myoblasts (C2C12) | 20 µM | 24 hours | Downregulation of MRTF-A protein expression. |
| Human Colon Cancer Cells (HCT-116) | IC50: 16.7 µM | 72 hours | Inhibition of cell growth.[1] |
| Human Prostate Cancer Cells (PC-3) | IC50: 9.8 µM | Not specified | Inhibition of RhoA/C-mediated transcriptional response.[1] |
Table 2: Cytotoxicity Profile of Related MRTF/SRF Inhibitors
| Compound | Cell Type | Concentration | Incubation Time | % Cell Viability |
| CCG-203971 | Human Lung Fibroblasts (WI-38) | 50 µM | 24 hours | ~70% |
| CCG-203971 | Mouse Myoblasts (C2C12) | 50 µM | 24 hours | ~80% |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration (Dose-Response)
-
Cell Seeding: Plate your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in your complete cell culture medium. A typical starting range would be from 100 µM down to 0.1 µM. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the prepared this compound dilutions.
-
Incubation: Incubate the plate for a fixed time (e.g., 24 or 48 hours) based on your experimental goals.
-
Endpoint Analysis: Analyze the desired endpoint. This could be:
-
Gene Expression: Lyse the cells and perform qRT-PCR for SRF target genes (e.g., ACTA2, SRF, VCL).
-
Protein Expression: Lyse the cells and perform a Western blot for target proteins (e.g., α-SMA, MRTF-A).
-
Cell Viability: Perform an MTT or similar cell viability assay.
-
-
Data Analysis: Plot the response as a function of the log of the this compound concentration to determine the EC50 (for inhibition) or IC50 (for cytotoxicity).
Protocol 2: Determining Optimal Incubation Time (Time-Course)
-
Cell Seeding: Plate your cells in multiple plates (one for each time point) at a consistent density.
-
Treatment: Treat the cells with a predetermined optimal (or a range of) concentration(s) of this compound and a vehicle control.
-
Incubation and Harvesting: Incubate the cells and harvest them at various time points (e.g., 2, 6, 12, 24, 48, and 72 hours).
-
Endpoint Analysis: Perform your desired analysis (e.g., qRT-PCR, Western blot, immunofluorescence for MRTF-A localization) for each time point.
-
Data Analysis: Plot the response as a function of time to determine the onset, peak, and duration of the inhibitory effect.
Mandatory Visualizations
Caption: Signaling pathway showing the mechanism of action of this compound.
Caption: Experimental workflow for optimizing this compound incubation time.
Caption: Troubleshooting logic for experiments with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. New Insights into the Pharmacological Inhibition of SRF Activity: Key Inhibitory Targets and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Rho/MRTF/SRF Inhibitors Block Matrix-stiffness and TGF-β–Induced Fibrogenesis in Human Colonic Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Rho/MRTF/SRF inhibitors block matrix-stiffness and TGF-β-induced fibrogenesis in human colonic myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Myocardin-Related Transcription Factor A (MRTF-A) Regulates the Balance between Adipogenesis and Osteogenesis of Human Adipose Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
identifying and avoiding common pitfalls in CCG-100602 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully designing and executing experiments with CCG-100602.
Troubleshooting Guides & FAQs
This section addresses common challenges and questions that may arise during the use of this compound.
1. Compound Handling and Storage
-
Question: My this compound is not dissolving properly. What should I do?
-
Answer: this compound is readily soluble in DMSO but is insoluble in water.[1] For optimal dissolution, use fresh, anhydrous DMSO as moisture can significantly reduce solubility.[1] Sonication may also aid in dissolving the compound.[2] Prepare a concentrated stock solution in DMSO (e.g., 100 mg/mL) which can then be diluted in your experimental media.[2]
-
-
Question: How should I store my this compound stock solution?
2. Experimental Design and Execution
-
Question: I am observing high levels of cytotoxicity in my cell cultures. What could be the cause?
-
Answer: While this compound is noted to have less cytotoxicity than its parent compound, CCG-1423, it can still induce cell death at higher concentrations.[4][5] The final concentration of DMSO in your cell culture medium should not exceed 0.1% to avoid solvent-induced toxicity.[2] It is crucial to perform a dose-response curve to determine the optimal, non-toxic working concentration for your specific cell type and experimental conditions. The effect of this compound can also be dependent on the culture media, with some media supporting viability better than others.[3]
-
-
Question: My experimental results are inconsistent. What are the potential sources of variability?
-
Answer: Inconsistent results can stem from several factors:
-
Compound Stability: Ensure proper storage and handling of this compound to prevent degradation.
-
Cell Culture Conditions: Factors such as cell density, serum concentration, and passage number can influence cellular response.[6]
-
Dose-Response Variability: The effective concentration of this compound can vary significantly between different cell lines.[7] A thorough dose-response analysis for each new cell line is recommended.
-
Assay-Specific Variability: Ensure that your experimental protocols, particularly for sensitive assays like qRT-PCR, are optimized and consistently followed.
-
-
-
Question: What is the recommended working concentration for this compound?
-
Answer: The effective concentration of this compound is cell-type and context-dependent. In vitro studies have reported using concentrations ranging from 3 µM to 40 µM.[3] For example, in human colonic myofibroblasts, concentrations of 17.5 µM and 25 µM were effective in repressing profibrotic gene expression.[4] It is essential to determine the optimal concentration for your specific experimental setup through a dose-response study.
-
3. Data Interpretation
-
Question: I am not observing the expected inhibition of my target genes. What should I check?
-
Answer:
-
Mechanism of Action: Confirm that your target genes are regulated by the MRTF-A/SRF signaling pathway. This compound specifically inhibits this pathway by preventing the nuclear translocation of MRTF-A.[2][3]
-
Compound Activity: Verify the activity of your this compound stock. If possible, use a positive control cell line or assay where the compound's effect is well-established.
-
Experimental Timing: The kinetics of gene expression can vary. Consider performing a time-course experiment to identify the optimal time point for observing changes in your target gene expression.
-
qRT-PCR Optimization: Ensure your qRT-PCR primers are specific and efficient, and that your RNA quality is high.
-
-
-
Question: Are there any known off-target effects of this compound?
-
Answer: The primary molecular targets of CCG compounds are still a subject of investigation.[8] While it is a specific inhibitor of MRTF-A/SRF signaling, some studies suggest it may have broader effects, potentially affecting global RNA synthesis.[8] It is important to consider the possibility of off-target effects when interpreting your data.
-
Quantitative Data Summary
| Parameter | Value | Cell Line/Model | Reference |
| IC50 (SRE-Luciferase Assay) | ~10 µM | PC-3 (prostate cancer) | [1][2] |
| Effective Concentration (In Vitro) | 3 - 40 µM | Various | [3] |
| Effective Concentration (In Vivo) | 7.5 mg/kg/day | Spontaneously hypertensive rats | [3] |
| Solubility in DMSO | 96 - 100 mg/mL | N/A | [1][2] |
Experimental Protocols
1. Protocol for Assessing Cytotoxicity using a LIVE/DEAD Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in your cell culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.1%. Include a vehicle control (DMSO only).
-
Incubation: Treat the cells with the this compound dilutions for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Staining: Prepare the LIVE/DEAD staining solution (e.g., Calcein-AM for live cells and Ethidium Homodimer-1 for dead cells) according to the manufacturer's instructions.
-
Imaging: Remove the culture medium, wash the cells with PBS, and incubate with the staining solution. Image the cells using a fluorescence microscope.
-
Analysis: Quantify the number of live (green) and dead (red) cells to determine the percentage of viable cells at each concentration.
2. Protocol for Immunofluorescence Analysis of MRTF-A Nuclear Translocation
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate.
-
Treatment: Treat cells with this compound at the desired concentration and for the appropriate time. Include positive (e.g., TGF-β stimulation) and negative controls.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for MRTF-A.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently-labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Analyze the subcellular localization of MRTF-A (nuclear vs. cytoplasmic) in a sufficient number of cells for each condition.[4]
3. Protocol for Quantitative Real-Time PCR (qRT-PCR) Analysis
-
Cell Treatment and RNA Extraction: Treat cells with this compound as per your experimental design. Harvest the cells and extract total RNA using a standard protocol (e.g., TRIzol or a column-based kit). Assess RNA quality and quantity.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA from each sample into cDNA using a reverse transcription kit.
-
qRT-PCR Reaction: Prepare the qRT-PCR reaction mix containing cDNA, forward and reverse primers for your target gene(s) and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green).
-
Thermal Cycling: Perform the qRT-PCR on a real-time PCR instrument using an appropriate cycling protocol.
-
Data Analysis: Analyze the amplification data to determine the relative expression of your target genes using a method such as the ΔΔCt method.
Visualizations
Caption: this compound inhibits the MRTF-A/SRF signaling pathway.
Caption: General experimental workflow for this compound studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Rho | Ras | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Novel Rho/MRTF/SRF Inhibitors Block Matrix-stiffness and TGF-β–Induced Fibrogenesis in Human Colonic Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereospecific Inhibitory Effects of CCG-1423 on the Cellular Events Mediated by Myocardin-Related Transcription Factor A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of cell growth conditions and medium composition on EGFP photostability in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methods for evaluating variability in human health dose-response characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Insights into the Pharmacological Inhibition of SRF Activity: Key Inhibitory Targets and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of CCG-100602 and CCG-1423 in the Inhibition of the Rho/MRTF/SRF Signaling Pathway
For researchers, scientists, and drug development professionals, the selection of a specific small molecule inhibitor is a critical decision. This guide provides an objective comparison of two prominent inhibitors of the Rho/MRTF/SRF signaling pathway: CCG-100602 and CCG-1423. This comparison is based on their efficacy in downregulating key fibrotic and contractile genes and their relative cytotoxicity, supported by experimental data.
The Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway is a crucial mediator of cellular processes such as gene expression, cell migration, and fibrosis. Dysregulation of this pathway is implicated in various diseases, including cancer and fibrotic disorders. CCG-1423 was identified as a first-generation inhibitor of this pathway, while this compound was developed as a second-generation compound with the aim of improving upon the properties of its predecessor.
Mechanism of Action
Both this compound and CCG-1423 target the MRTF-A/SRF-mediated transcriptional activation. They function by preventing the nuclear localization of MRTF-A, a key coactivator of SRF.[1][2] This inhibition is downstream of RhoA activation and actin polymerization. By keeping MRTF-A in the cytoplasm, these compounds effectively block the transcription of SRF target genes involved in cell contractility and extracellular matrix deposition.
Efficacy in Downregulating Target Gene and Protein Expression
Studies in human colonic myofibroblasts have demonstrated the ability of both compounds to repress the expression of key genes and proteins involved in fibrogenesis induced by transforming growth factor-beta (TGF-β).
Quantitative Comparison of Gene Expression Inhibition:
The following table summarizes the dose-dependent effects of this compound and CCG-1423 on the mRNA levels of several key target genes in TGF-β-stimulated human colonic myofibroblasts. The data shows that while both compounds are effective, CCG-1423 often exhibits its inhibitory effects at lower concentrations. However, it is important to consider the cytotoxicity profile of each compound when interpreting these results.
| Target Gene | Compound | Concentration (µM) | Inhibition of TGF-β Induced Expression |
| MKL1 | CCG-1423 | 1 | Significant Repression[3] |
| This compound | 17.5 | Significant Repression[3] | |
| This compound | 25 | Significant Repression[3] | |
| ACTA2 (α-SMA) | CCG-1423 | Not specified | Significant Repression to below untreated levels[3] |
| This compound | 17.5 | Significant Transcriptional Inhibition[3] | |
| This compound | 25 | Significant Transcriptional Inhibition[3] | |
| col1A1 (Collagen I) | This compound | 17.5 | Significant Inhibition[3] |
| This compound | 25 | Significant Inhibition[3] | |
| MYLK | This compound | 25 | 2.3-fold decrease in mRNA levels[3] |
Comparison of Protein Expression Inhibition:
In TGF-β stimulated primary human intestinal fibroblasts, both compounds effectively repressed the expression of alpha-smooth muscle actin (α-SMA) and collagen I. CCG-1423 showed repression of collagen I at concentrations of 1 and 3 µM.[3] this compound demonstrated a dose-dependent reduction in collagen I protein expression, with concentrations of 17.5 and 25 µM reducing it to levels seen in untreated cells.[3]
Cytotoxicity Profile
A significant point of differentiation between the two compounds is their cytotoxicity. CCG-1423, as a first-generation inhibitor, has been noted to have "unacceptable cytotoxicity".[3][4] In contrast, this compound was specifically designed to have lower cellular toxicity.[3] One study directly states that the cytotoxic effects of this compound were "modest" compared with CCG-1423.[5] This is a critical consideration for in vitro and in vivo experimental design, as high cytotoxicity can confound the interpretation of efficacy data.
Experimental Protocols
To aid researchers in their experimental design, detailed methodologies for key assays are provided below.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxic effects of this compound and CCG-1423.
Materials:
-
Cells of interest (e.g., human colonic myofibroblasts)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound and CCG-1423 stock solutions (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and CCG-1423 in complete medium. Replace the medium in the wells with the medium containing the different concentrations of the compounds. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Luciferase Reporter Assay for SRF Activity
This assay is used to quantify the inhibitory effect of the compounds on SRF-mediated gene transcription.
Materials:
-
HEK293 cells (or other suitable cell line)
-
SRF-responsive luciferase reporter plasmid (e.g., pSRE-Luc)
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
This compound and CCG-1423
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells with the SRF-responsive luciferase reporter plasmid and the Renilla luciferase plasmid.
-
Treatment: After transfection, treat the cells with various concentrations of this compound or CCG-1423.
-
Incubation: Incubate the cells for a specified period (e.g., 18-24 hours).
-
Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Luminescence Measurement: Measure both firefly and Renilla luciferase activity using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Immunofluorescence Staining for MRTF-A Nuclear Localization
This method visualizes the subcellular localization of MRTF-A to confirm the mechanism of action of the inhibitors.
Materials:
-
Cells grown on coverslips
-
This compound and CCG-1423
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against MRTF-A
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with this compound or CCG-1423 for the desired time.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and then permeabilize with Triton X-100.
-
Blocking and Antibody Incubation: Block non-specific binding sites with BSA and then incubate with the primary antibody against MRTF-A, followed by incubation with the fluorescently labeled secondary antibody.
-
Staining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize and capture images using a fluorescence microscope.
Signaling Pathway and Experimental Workflow Diagrams
Caption: The Rho/MRTF/SRF signaling pathway and points of inhibition by this compound and CCG-1423.
Caption: A generalized experimental workflow for comparing the efficacy and cytotoxicity of this compound and CCG-1423.
Conclusion
Both this compound and CCG-1423 are effective inhibitors of the Rho/MRTF/SRF signaling pathway. Experimental data indicates that while the first-generation inhibitor, CCG-1423, can be potent, its utility is hampered by significant cytotoxicity. The second-generation inhibitor, this compound, offers a more favorable profile with reduced cytotoxicity, making it a more suitable tool for many research applications where off-target toxic effects could be a confounding factor. The choice between these two compounds will ultimately depend on the specific experimental context, but for studies requiring prolonged treatment or in sensitive cell systems, this compound presents a clear advantage.
References
- 1. rac-gtpase-fragment.com [rac-gtpase-fragment.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel Rho/MRTF/SRF Inhibitors Block Matrix-stiffness and TGF-β–Induced Fibrogenesis in Human Colonic Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Rho/MRTF/SRF inhibitors block matrix-stiffness and TGF-β-induced fibrogenesis in human colonic myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereospecific Inhibitory Effects of CCG-1423 on the Cellular Events Mediated by Myocardin-Related Transcription Factor A - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Rho Pathway Inhibition: CCG-100602 vs. Y-27632
For researchers, scientists, and drug development professionals navigating the complexities of Rho signaling, the choice of a suitable inhibitor is paramount. This guide provides a comprehensive comparison of two widely used inhibitors, CCG-100602 and Y-27632, offering insights into their mechanisms, efficacy, and experimental applications.
The Rho family of small GTPases are central regulators of the actin cytoskeleton and, consequently, are implicated in a myriad of cellular processes, including cell migration, adhesion, proliferation, and apoptosis. Dysregulation of the Rho signaling pathway is a hallmark of numerous diseases, most notably cancer and fibrosis. This has spurred the development of pharmacological agents to modulate its activity. Among these, this compound and Y-27632 have emerged as critical tools for dissecting and targeting this pathway. While both compounds ultimately impinge upon Rho-mediated cellular functions, they do so via distinct mechanisms of action, leading to different experimental outcomes and therapeutic potentials.
Mechanism of Action: A Tale of Two Targets
The fundamental difference between this compound and Y-27632 lies in their molecular targets within the Rho signaling cascade. Y-27632 is a well-established and highly selective inhibitor of the Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2). It acts as an ATP-competitive inhibitor, directly targeting the kinase activity of ROCK and preventing the phosphorylation of its downstream substrates.
In contrast, this compound targets a downstream node in the Rho pathway, specifically the myocardin-related transcription factor A (MRTF-A) and serum response factor (SRF) signaling axis. This compound functions by preventing the nuclear translocation of MRTF-A, a critical co-activator of SRF. By sequestering MRTF-A in the cytoplasm, this compound inhibits the transcription of SRF-target genes, which are crucial for cytoskeletal organization and fibrotic processes.
Potency and Specificity: A Quantitative Look
Direct comparison of the potency of this compound and Y-27632 is nuanced due to their different mechanisms of action and the variety of assays used for their characterization.
| Inhibitor | Target(s) | Assay Type | Potency (IC50/Ki) | Reference |
| This compound | MRTF-A/SRF Pathway | RhoA-mediated SRF-Luciferase Reporter | IC50: 9.8 µM | [1] |
| Y-27632 | ROCK1 | Kinase Assay | Ki: 220 nM | |
| ROCK2 | Kinase Assay | Ki: 300 nM |
Table 1: Potency of this compound and Y-27632.
Y-27632 exhibits high potency in direct kinase inhibition assays with nanomolar Ki values. This compound's potency is typically measured in functional cell-based assays, such as SRF-reporter assays, where it demonstrates efficacy in the low micromolar range.[1]
A study directly comparing the two inhibitors on the expression of Rho pathway-regulated genes, Myosin Light Chain Kinase (MYLK) and MRTF-A (MKL1), in human colonic myofibroblasts provides valuable insight.
| Treatment | Target Gene | Fold Change vs. Control |
| This compound (25 µM) | MYLK mRNA | 2.3-fold decrease |
| MKL1 (MRTF-A) mRNA | Repressed to basal levels | |
| Y-27632 | MYLK mRNA | Dose-dependent decrease |
Table 2: Comparative Effect on Gene Expression.
This data indicates that while both inhibitors can suppress the expression of downstream targets, this compound also uniquely downregulates the expression of the transcriptional co-activator MRTF-A itself.
Experimental Protocols: A Guide for the Bench
To aid researchers in their experimental design, detailed protocols for key assays are provided below.
Serum Response Factor (SRF) Reporter Assay
This assay is ideal for quantifying the activity of the MRTF-A/SRF pathway and is particularly relevant for assessing the efficacy of this compound.
Materials:
-
Cells of interest (e.g., HEK293T, NIH3T3)
-
SRF-Luciferase reporter plasmid
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent
-
Luciferase assay reagent
-
This compound and Y-27632
-
96-well white, clear-bottom plates
Protocol:
-
Seed cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Co-transfect cells with the SRF-Luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
24 hours post-transfection, replace the medium with serum-free medium and starve the cells for 18-24 hours.
-
Pre-treat the cells with various concentrations of this compound or Y-27632 for 1-2 hours.
-
Stimulate the cells with a RhoA activator (e.g., serum, LPA) for 6-8 hours.
-
Lyse the cells and measure firefly and Renilla luciferase activity using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
MRTF-A Nuclear Translocation Assay
This immunofluorescence-based assay directly visualizes the inhibitory effect of this compound on MRTF-A localization.
Materials:
-
Cells of interest cultured on glass coverslips
-
This compound
-
RhoA activator (e.g., serum, TGF-β)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against MRTF-A
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope
Protocol:
-
Seed cells on glass coverslips in a 24-well plate.
-
Serum-starve the cells for 18-24 hours.
-
Pre-treat with this compound for 1-2 hours.
-
Stimulate with a RhoA activator for 30-60 minutes.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-MRTF-A antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the nuclear-to-cytoplasmic fluorescence ratio of MRTF-A.
ROCK Activity Assay
This in vitro kinase assay directly measures the inhibitory effect of Y-27632 on ROCK activity.
Materials:
-
Recombinant active ROCK1 or ROCK2 enzyme
-
ROCK substrate (e.g., MYPT1)
-
ATP
-
Kinase reaction buffer
-
Y-27632
-
Method for detecting phosphorylation (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay)
Protocol:
-
In a microplate, combine the recombinant ROCK enzyme, the substrate, and the kinase reaction buffer.
-
Add various concentrations of Y-27632 to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction.
-
Detect the level of substrate phosphorylation using a suitable method.
-
Calculate the percentage of inhibition at each Y-27632 concentration to determine the IC50.
Concluding Remarks
The choice between this compound and Y-27632 hinges on the specific research question and the desired point of intervention in the Rho pathway. Y-27632 is a potent, direct inhibitor of ROCK, making it an excellent tool for studying the immediate downstream consequences of ROCK activity. Its high potency and well-characterized mechanism have made it a staple in cell culture, particularly for enhancing stem cell survival.
This compound, on the other hand, offers a more nuanced approach by targeting the transcriptional output of the Rho pathway. Its ability to inhibit the nuclear translocation of MRTF-A provides a means to investigate the role of SRF-mediated gene expression in various cellular processes, particularly in the context of fibrosis and cancer metastasis. While it may not have the direct enzymatic inhibitory potency of Y-27632, its targeted effect on a key transcriptional node offers a distinct advantage for studying longer-term cellular reprogramming.
Ultimately, a comprehensive understanding of the Rho pathway often necessitates the use of multiple inhibitory strategies. The combined application of both Y-27632 and this compound can provide a more complete picture of the multifaceted roles of Rho signaling in health and disease. This guide serves as a foundational resource to empower researchers in making informed decisions for their experimental endeavors.
References
A Comparative Guide to MRTF Inhibitors: CCG-100602 and a Survey of Alternatives
For Researchers, Scientists, and Drug Development Professionals
The Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway is a critical regulator of cellular processes such as cytoskeletal dynamics, cell migration, and fibrosis. Its dysregulation is implicated in numerous diseases, including cancer and fibrotic disorders, making it a compelling target for therapeutic intervention. This guide provides a detailed comparison of CCG-100602, a notable MRTF inhibitor, with other key players in the field, supported by experimental data and detailed protocols.
Mechanism of Action: A Common Target
MRTF inhibitors, including this compound and its analogs, primarily function by disrupting the MRTF/SRF transcriptional co-activation complex. In its inactive state, MRTF is sequestered in the cytoplasm through its association with globular actin (G-actin). Upon Rho GTPase signaling and subsequent actin polymerization, MRTF is released from G-actin and translocates to the nucleus. There, it binds to SRF, a MADS-box transcription factor, to drive the expression of target genes. The majority of the inhibitors discussed herein prevent the nuclear localization of MRTF-A, thereby inhibiting the transcription of SRF-regulated genes.[1][2][3]
Quantitative Comparison of MRTF Inhibitors
The following tables summarize the in vitro efficacy of this compound and other prominent MRTF inhibitors. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions such as cell lines and assay formats can vary between studies.
Table 1: Inhibitory Activity (IC50) in SRE-Luciferase Reporter Assays
| Compound | IC50 (µM) | Cell Line | Assay Conditions |
| This compound | 9.8 | PC-3 | RhoA/C-mediated SRE-luciferase reporter assay.[4] |
| CCG-1423 | ~1 | PC-3 | RhoA/C-activated SRE-luciferase assay.[3] |
| CCG-1423 | 1.5 | PC-3 | Rho-pathway selective SRE-luciferase reporter.[5] |
| CCG-203971 | 6.4 | PC-3 | RhoA/C-activated SRE-luciferase assay.[1][2] |
| CCG-203971 | 0.64 | HEK293T | SRE-Luciferase Reporter Assay.[6][7] |
| CCG-232601 | 0.55 | HEK293T | SRE-Luciferase Reporter Assay.[7] |
Table 2: Inhibitory Activity in Functional Assays
| Compound | Assay Type | IC50 (µM) | Cell Line/Model |
| This compound | Anti-proliferative | 16.7 | HCT-116 |
| This compound | Anti-metastatic (scratch wound) | 17 | PC-3 |
| CCG-1423 | Cell Growth Inhibition | 1 | PC-3 |
| CCG-203971 | Cell Migration | 4.2 | PC-3 |
| CCG-222740 | Collagen Contraction | 5 | Fibroblasts |
| CCG-222740 | Cell Viability | ~10 | Cancer-Associated Fibroblasts (CAFs)[8][9][10] |
| CCG-257081 | Inhibition of ACTA2 mRNA | 4 | Human Lung Fibroblasts |
| CCG-257081 | Inhibition of CTGF mRNA | 15 | Human Lung Fibroblasts |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach to inhibitor testing, the following diagrams are provided.
Caption: MRTF/SRF signaling pathway and the point of inhibition by this compound.
Caption: General experimental workflow for evaluating MRTF inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Serum Response Element (SRE) Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of the MRTF/SRF complex.
-
Cell Seeding: Plate cells (e.g., HEK293 or PC-3) in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Transfection: Co-transfect cells with a SRE-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent according to the manufacturer's protocol.
-
Serum Starvation: After 24 hours, replace the medium with a serum-free medium and incubate for another 16-24 hours.
-
Inhibitor Treatment: Treat the cells with various concentrations of the MRTF inhibitor (e.g., this compound) for 1-2 hours.
-
Stimulation: Stimulate the cells with an appropriate agonist (e.g., 10% Fetal Bovine Serum or specific growth factors) for 6-8 hours to activate the Rho/MRTF pathway.
-
Lysis and Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the IC50 value by plotting the normalized luciferase activity against the inhibitor concentration.
Quantitative Real-Time PCR (qRT-PCR) for MRTF Target Genes
This method is used to quantify the mRNA expression levels of MRTF/SRF target genes, such as alpha-smooth muscle actin (ACTA2) and connective tissue growth factor (CTGF).
-
Cell Treatment: Seed cells in a 6-well plate and treat with the MRTF inhibitor and/or a stimulating agent (e.g., TGF-β) for the desired time.
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and gene-specific primers for the target genes (e.g., ACTA2, CTGF) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument.
-
Data Analysis: Analyze the amplification data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
Primer Sequences (Example for Human Genes):
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| ACTA2 | GATGGTGGGAATGGGACAAA | GCCATGTTCTATCGGGTACTTC |
| CTGF | GAGGAAAACATTAAGAAGGGCAAA | AGGCTTGGCGATTTTAGGTG |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
Transwell Cell Migration Assay
This assay assesses the effect of MRTF inhibitors on the migratory capacity of cells.
-
Cell Preparation: Culture cells to sub-confluency and then serum-starve them for 24 hours.
-
Chamber Setup: Place Transwell inserts (typically with an 8 µm pore size membrane) into a 24-well plate.
-
Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Cell Seeding: Resuspend the serum-starved cells in a serum-free medium containing the MRTF inhibitor at various concentrations and seed them into the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period that allows for cell migration (e.g., 12-24 hours).
-
Cell Removal and Staining: Remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix and stain the migrated cells on the lower surface of the membrane with a staining solution (e.g., crystal violet).
-
Quantification: Count the number of migrated cells in several random microscopic fields. The results are typically expressed as the percentage of migrated cells compared to the control.[11][12][13][14][15]
Conclusion
This compound is a potent inhibitor of the MRTF/SRF signaling pathway, demonstrating efficacy in various in vitro assays. When compared to its predecessor, CCG-1423, second-generation inhibitors like this compound and CCG-203971 often exhibit improved cytotoxicity profiles.[3] The choice of a specific MRTF inhibitor for research or therapeutic development will depend on the desired potency, selectivity, and pharmacokinetic properties. The experimental protocols provided in this guide offer a foundation for the consistent and reliable evaluation of these and other novel MRTF inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CCG-203971 - MedChem Express [bioscience.co.uk]
- 3. Novel Rho/MRTF/SRF Inhibitors Block Matrix-stiffness and TGF-β–Induced Fibrogenesis in Human Colonic Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. The Rho/MRTF pathway inhibitor CCG-222740 reduces stellate cell activation and modulates immune cell populations in KrasG12D; Pdx1-Cre (KC) mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [bio-protocol.org]
- 12. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [en.bio-protocol.org]
- 13. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 14. protocols.io [protocols.io]
- 15. Transwell In Vitro Cell Migration and Invasion Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Inhibitory Effect of CCG-100602 on Serum Response Factor (SRF) Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CCG-100602, a potent inhibitor of Serum Response Factor (SRF) activity, with other commonly used alternatives. We present supporting experimental data, detailed protocols for validation assays, and visual representations of the underlying molecular pathways and experimental workflows to aid in the rigorous assessment of SRF inhibition.
Introduction to SRF Inhibition
Serum Response Factor (SRF) is a ubiquitously expressed transcription factor that plays a pivotal role in regulating a wide array of cellular processes, including cell growth, differentiation, migration, and cytoskeletal organization. The activity of SRF is largely modulated by its co-activators, most notably the Myocardin-Related Transcription Factors (MRTFs). The Rho GTPase signaling pathway is a key upstream regulator of the MRTF-SRF axis. Dysregulation of SRF activity has been implicated in numerous pathologies, including cancer and fibrosis, making it an attractive target for therapeutic intervention.
This compound is a small molecule inhibitor that specifically targets the MRTF-A/SRF signaling pathway. Its mechanism of action involves blocking the nuclear localization of MRTF-A, thereby preventing the formation of the MRTF-A/SRF transcriptional complex and subsequent gene expression.[1] This guide will compare the efficacy and characteristics of this compound with other known SRF pathway inhibitors.
Comparative Analysis of SRF Inhibitors
The following table summarizes the key characteristics and reported efficacy of this compound and its alternatives. It is important to note that the IC50 values presented are from various studies and may not be directly comparable due to differences in cell lines, assay conditions, and methodologies.
| Inhibitor | Target/Mechanism of Action | Reported IC50 | Key Features & Limitations |
| This compound | Prevents nuclear localization of MRTF-A, inhibiting MRTF-A/SRF-mediated transcription.[1] | ~1-10 µM (SRE-luciferase assay) | A second-generation inhibitor with improved properties over CCG-1423.[2] |
| CCG-1423 | The first-generation inhibitor that also blocks MRTF-A nuclear localization.[2] | ~1-5 µM (SRE-luciferase assay)[3] | Often used as a reference compound but can exhibit cytotoxicity at higher concentrations.[2][4] |
| CCG-203971 | A second-generation inhibitor with a similar mechanism to this compound, blocking MRTF-A nuclear import.[5] | More potent than this compound in some assays, with significant inhibition at 17.5 and 25 µM.[4] | Demonstrates a dose-dependent repression of profibrotic gene expression.[2] |
| Y-27632 | An inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), which acts upstream of MRTF-A nuclear localization. | Varies depending on the assay; not a direct SRF inhibitor. | Provides a tool to investigate the role of the upstream Rho/ROCK pathway in SRF activation. |
Visualizing the SRF Signaling Pathway and Inhibition
The following diagram illustrates the Rho-MRTF-SRF signaling pathway and highlights the points of intervention for different classes of inhibitors.
Caption: The Rho-MRTF-SRF signaling pathway and points of inhibition.
Experimental Protocols for Validating SRF Inhibition
Rigorous validation of SRF inhibitory compounds is crucial. Below are detailed protocols for key experiments used to quantify the inhibitory effect of molecules like this compound on SRF activity.
SRF-Luciferase Reporter Gene Assay
This assay provides a quantitative measure of SRF-mediated transcriptional activity.
Principle: A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of the Serum Response Element (SRE) is introduced into cells. Activation of the SRF pathway leads to the expression of luciferase, which can be quantified by measuring luminescence. Inhibitors of the pathway will reduce the luminescent signal.
Protocol:
-
Cell Culture and Transfection:
-
Seed HEK293 cells (or another suitable cell line) in a 96-well plate at a density of 5 x 10^4 cells/well.
-
Co-transfect the cells with an SRE-luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).
-
-
Serum Starvation:
-
After 24 hours, replace the growth medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 16-24 hours.
-
-
Inhibitor Treatment and Stimulation:
-
Pre-treat the cells with varying concentrations of this compound or other inhibitors for 1-2 hours.
-
Stimulate the cells with a known SRF activator, such as 20% Fetal Bovine Serum (FBS), for 6-8 hours.
-
-
Lysis and Luminescence Measurement:
-
Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition relative to the stimulated control (cells treated with activator but no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Quantitative PCR (qPCR) for SRF Target Genes
This method measures the effect of inhibitors on the expression of endogenous SRF target genes.
Principle: The mRNA levels of known SRF target genes, such as alpha-smooth muscle actin (ACTA2) and collagen type I alpha 1 chain (COL1A1), are quantified using qPCR. A reduction in the mRNA levels of these genes in the presence of an inhibitor indicates a decrease in SRF activity.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., fibroblasts) in a 6-well plate and grow to confluence.
-
Serum-starve the cells overnight.
-
Treat the cells with the SRF inhibitor (e.g., this compound) at various concentrations for 1-2 hours, followed by stimulation with an appropriate agonist (e.g., TGF-β1) for 24 hours.
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the cells using a suitable RNA isolation kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using SYBR Green or TaqMan probes with primers specific for ACTA2, COL1A1, and a housekeeping gene (e.g., GAPDH or HPRT1) for normalization.
-
Use a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Compare the gene expression levels in inhibitor-treated cells to the stimulated control.
-
Experimental Workflow for Validating SRF Inhibitors
The following diagram outlines a typical workflow for the comprehensive validation of a putative SRF inhibitor.
Caption: A streamlined workflow for validating SRF inhibitors.
Conclusion
This compound is a valuable tool for investigating the biological roles of the MRTF-SRF signaling pathway and holds potential as a therapeutic agent in diseases driven by excessive SRF activity. This guide provides a framework for the comparative analysis and experimental validation of this compound and other SRF inhibitors. By employing the described experimental protocols and a systematic workflow, researchers can confidently assess the inhibitory effects of these compounds and advance our understanding of SRF-mediated gene regulation. The provided data and methodologies should serve as a valuable resource for scientists in academic and industrial settings who are focused on the modulation of this critical signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel Rho/MRTF/SRF inhibitors block matrix-stiffness and TGF-β-induced fibrogenesis in human colonic myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Insights into the Pharmacological Inhibition of SRF Activity: Key Inhibitory Targets and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Rho/MRTF/SRF Inhibitors Block Matrix-stiffness and TGF-β–Induced Fibrogenesis in Human Colonic Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereospecific Inhibitory Effects of CCG-1423 on the Cellular Events Mediated by Myocardin-Related Transcription Factor A - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating the Specificity of CCG-100602 for the MRTF-A/SRF Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CCG-100602, a second-generation inhibitor of the Myocardin-Related Transcription Factor-A (MRTF-A) and Serum Response Factor (SRF) signaling pathway, with other commonly used inhibitors. By presenting key experimental data, detailed protocols, and visual pathway representations, this document aims to offer an objective resource for evaluating the specificity and utility of this compound in research and drug discovery.
Introduction to the MRTF-A/SRF Signaling Pathway
The MRTF-A/SRF signaling cascade is a critical regulator of gene expression involved in a wide array of cellular processes, including cell proliferation, migration, differentiation, and fibrosis.[1] Dysregulation of this pathway is implicated in various diseases, such as cancer and fibrotic disorders. The pathway is primarily activated by Rho GTPase signaling, which promotes the polymerization of globular actin (G-actin) into filamentous actin (F-actin). This process releases MRTF-A from its sequestration by G-actin, allowing it to translocate to the nucleus. In the nucleus, MRTF-A acts as a potent transcriptional coactivator for SRF, driving the expression of target genes like α-smooth muscle actin (α-SMA) and collagen I.[1][2]
Given its central role in disease pathogenesis, the MRTF-A/SRF pathway has emerged as a promising target for therapeutic intervention. A number of small molecule inhibitors have been developed to modulate this pathway at different nodal points. This guide focuses on comparing the specificity and efficacy of this compound with its precursor, CCG-1423, a related second-generation inhibitor, CCG-203971, and an upstream inhibitor, Y-27632.
Comparative Analysis of MRTF-A/SRF Pathway Inhibitors
The following table summarizes the key characteristics and reported efficacy of this compound and its alternatives. It is important to note that the IC50 values presented are derived from various studies using different cell lines and experimental conditions, which may account for the observed variations.
| Inhibitor | Mechanism of Action | Target | IC50 (SRF Reporter Assay) | Key Features |
| This compound | Inhibits nuclear translocation of MRTF-A [3][4] | Downstream of RhoA; precise molecular target debated (potentially MRTF-A N-terminus or Pirin) [2] | 9.8 µM (PC-3 cells) [3][5] | Second-generation inhibitor with reduced cytotoxicity compared to CCG-1423. [6] |
| CCG-1423 | Inhibits nuclear translocation of MRTF-A[2] | Downstream of RhoA; precise molecular target debated (potentially MRTF-A N-terminus or Pirin)[2] | ~1 µM (RhoA/C-activated SRE-luciferase)[1] | First-generation inhibitor; associated with higher cytotoxicity.[1] |
| CCG-203971 | Inhibits nuclear translocation of MRTF-A[7] | Downstream of RhoA; precise molecular target debated (potentially Pirin)[2] | 0.64 µM (HEK293T cells)[8][9][10], 6.4 µM (PC-3 cells)[7] | Second-generation inhibitor with reported high potency.[7] |
| Y-27632 | Inhibits Rho-associated coiled-coil containing protein kinase (ROCK) | Upstream of actin polymerization | Blocks MRTF-A nuclear translocation (IC50 for pathway inhibition not typically reported via SRF reporter assay)[1] | Acts upstream in the RhoA signaling pathway; may have broader effects than direct MRTF-A inhibitors.[1] |
Signaling Pathway and Inhibitor Intervention Points
The following diagram illustrates the MRTF-A/SRF signaling pathway and the points of intervention for the discussed inhibitors.
Experimental Protocols
SRF-Luciferase Reporter Gene Assay
This assay is a cornerstone for quantifying the activity of the MRTF-A/SRF pathway and assessing the potency of inhibitors.
1. Cell Culture and Transfection:
-
HEK293 or PC-3 cells are commonly used.[3][5][11] Cells are maintained in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.[11]
-
For the assay, cells are seeded in 96-well plates.
-
Cells are co-transfected with a firefly luciferase reporter plasmid under the control of an SRF-responsive element (SRE) and a Renilla luciferase plasmid (for normalization of transfection efficiency).[12]
2. Serum Starvation and Stimulation:
-
Following transfection, cells are typically serum-starved for 16-24 hours in a low-serum medium (e.g., 0.5% FBS) to reduce basal SRF activity.[11]
-
The pathway is then stimulated with an agonist, such as 10-20% FBS or specific growth factors like TGF-β.[13][14]
3. Inhibitor Treatment:
-
Cells are pre-incubated with various concentrations of the inhibitor (e.g., this compound) for a defined period (e.g., 1-2 hours) before the addition of the stimulus.
4. Luciferase Activity Measurement:
-
After an incubation period (typically 6-24 hours) with the stimulus and inhibitor, cells are lysed.
-
Firefly and Renilla luciferase activities are measured using a luminometer and a dual-luciferase reporter assay system.[12]
5. Data Analysis:
-
The firefly luciferase activity is normalized to the Renilla luciferase activity for each well.
-
The IC50 value, representing the concentration of the inhibitor that causes 50% inhibition of the stimulated SRF reporter activity, is calculated using non-linear regression analysis.
Experimental Workflow for Specificity Testing
The following diagram outlines a typical workflow to confirm the specificity of an inhibitor for the MRTF-A/SRF pathway.
Discussion on Specificity and Off-Target Effects
While this compound and its analogs are designed to be specific inhibitors of the MRTF-A/SRF pathway, it is crucial to consider potential off-target effects. The precise molecular target of the CCG series of compounds remains an area of active investigation.[2] While some evidence points to a direct interaction with the N-terminal domain of MRTF-A, other studies have identified the iron-dependent co-transcription factor Pirin as a potential target.[2]
The broader implications of targeting this pathway should also be considered. For instance, Y-27632, by inhibiting ROCK, can influence a wider range of cellular processes beyond MRTF-A/SRF-mediated transcription. While this may be advantageous in some therapeutic contexts, it can also lead to more pronounced off-target effects.
In contrast, this compound, by acting further downstream and specifically targeting the nuclear translocation of MRTF-A, is expected to have a more focused mechanism of action. However, as with any small molecule inhibitor, comprehensive off-target profiling is essential to fully characterize its specificity. Researchers are encouraged to employ a multi-faceted approach, including kinase profiling and assessing effects on unrelated signaling pathways, to rigorously validate the on-target activity of this compound in their specific experimental systems.
Conclusion
This compound represents a valuable tool for dissecting the roles of the MRTF-A/SRF signaling pathway in health and disease. Its improved specificity and reduced cytotoxicity compared to the first-generation inhibitor CCG-1423 make it a preferred choice for many applications.[6] However, a thorough understanding of its mechanism of action and a careful consideration of potential off-target effects are paramount for the accurate interpretation of experimental results. This guide provides a foundational framework for researchers to make informed decisions when selecting and utilizing inhibitors to probe the intricacies of MRTF-A/SRF signaling.
References
- 1. Novel Rho/MRTF/SRF Inhibitors Block Matrix-stiffness and TGF-β–Induced Fibrogenesis in Human Colonic Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Pirin as a Molecular Target of the CCG-1423/CCG-203971 Series of Antifibrotic and Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | Rho | Ras | TargetMol [targetmol.com]
- 6. Stereospecific Inhibitory Effects of CCG-1423 on the Cellular Events Mediated by Myocardin-Related Transcription Factor A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. selleck.co.jp [selleck.co.jp]
- 11. abeomics.com [abeomics.com]
- 12. promega.com [promega.com]
- 13. Luciferase Reporter Assay for Deciphering GPCR Pathways [worldwide.promega.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Cross-Validation of CCG-100602 Results with Genetic Knockdown of MRTF-A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key experimental approaches for studying the Myocardin-Related Transcription Factor-A (MRTF-A): pharmacological inhibition with CCG-100602 and genetic knockdown. Understanding the parallels and distinctions between these methods is crucial for robust experimental design and accurate interpretation of results in the context of fibrosis, oncology, and other diseases where the MRTF-A/Serum Response Factor (SRF) signaling pathway is implicated.
Introduction to MRTF-A and its Inhibition
Myocardin-Related Transcription Factor-A (MRTF-A), also known as MKL1, is a transcriptional coactivator that plays a pivotal role in regulating the expression of genes involved in cell motility, adhesion, and extracellular matrix production. It functions by partnering with the Serum Response Factor (SRF). The activity of MRTF-A is tightly linked to actin dynamics. In its inactive state, MRTF-A is sequestered in the cytoplasm through its association with globular actin (G-actin). Upon Rho GTPase signaling and subsequent actin polymerization, MRTF-A is released from G-actin, allowing it to translocate to the nucleus and activate SRF-mediated gene transcription.[1][2][3]
This compound is a small molecule inhibitor that specifically targets the MRTF-A/SRF signaling pathway.[4][5][6][7] Its primary mechanism of action is the inhibition of MRTF-A's nuclear translocation, thereby preventing the activation of SRF and the transcription of downstream target genes.[4][5][6][8]
Genetic knockdown of MRTF-A, typically achieved through techniques like siRNA or shRNA, directly reduces the cellular levels of MRTF-A protein. This approach offers a highly specific means of interrogating the function of MRTF-A by diminishing its availability to participate in cellular processes.
Comparative Data Summary
The following tables summarize the comparative effects of this compound and MRTF-A genetic knockdown on key cellular and molecular events. The data presented is a synthesis of findings from multiple studies and is intended to provide a general overview. Specific results may vary depending on the cell type and experimental conditions.
Table 1: Effects on Fibrosis-Related Gene Expression
| Target Gene | Effect of this compound | Effect of MRTF-A Knockdown | Key References |
| α-Smooth Muscle Actin (ACTA2) | Dose-dependent decrease in expression.[8][9] | Significant reduction in expression. | [8][9] |
| Collagen Type I (COL1A1) | Dose-dependent decrease in expression.[8][9] | Reduced expression. | [8][9][10] |
| Fibronectin (FN1) | Dose-dependent decrease in expression.[9] | Reduced expression. | [1][9] |
| Myosin Light Chain Kinase (MYLK) | Dose-dependent decrease in expression.[8] | Not explicitly stated, but expected to decrease. | [8] |
Table 2: Effects on Cellular Phenotypes
| Phenotype | Effect of this compound | Effect of MRTF-A Knockdown | Key References |
| Cell Migration/Invasion | Inhibition of migration and invasion. | Impaired cell migration.[11] | [11] |
| Myofibroblast Differentiation | Inhibition of differentiation.[1] | Defective myofibroblast differentiation.[3][12] | [1][3][12] |
| Cell Proliferation | Reduced proliferation. | Impaired proliferation and cell cycle progression.[13] | [13] |
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: MRTF-A Signaling Pathway and Points of Intervention.
Caption: Workflow for Comparing this compound and MRTF-A Knockdown.
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in this guide. Researchers should optimize these protocols for their specific cell types and experimental setups.
MRTF-A Knockdown using shRNA
This protocol describes a general procedure for stable knockdown of MRTF-A using shRNA delivered via lentiviral particles.
-
shRNA Design and Vector Preparation: Design shRNA sequences targeting the MRTF-A mRNA. Clone the shRNA template into a suitable lentiviral vector containing a reporter gene (e.g., GFP) for tracking transduction efficiency.
-
Lentivirus Production: Co-transfect the shRNA-containing vector along with packaging plasmids into a suitable packaging cell line (e.g., HEK293T).
-
Virus Harvest and Titer: Harvest the lentiviral particles from the cell culture supernatant 48-72 hours post-transfection. Determine the viral titer.
-
Transduction: Transduce the target cells with the lentiviral particles at an appropriate multiplicity of infection (MOI).
-
Selection and Validation: If the vector contains a selection marker, select for transduced cells. Validate the knockdown efficiency at both the mRNA (qPCR) and protein (Western blot) levels. A knockdown of 75-90% is generally considered effective.[14]
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
This protocol outlines the steps for measuring the mRNA levels of MRTF-A target genes.
-
RNA Isolation: Isolate total RNA from cell lysates using a commercially available kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a suitable master mix, cDNA template, and primers specific for the target genes (e.g., ACTA2, COL1A1) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Analyze the amplification data to determine the relative expression of the target genes using the ΔΔCt method.
Western Blotting for Protein Expression
This protocol is for assessing the protein levels of MRTF-A, SRF, and downstream targets.
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.[15]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against the proteins of interest (e.g., MRTF-A, SRF, α-SMA).
-
Detection: Incubate the membrane with a suitable HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Cell Migration (Wound Healing) Assay
This assay measures the effect of MRTF-A inhibition on collective cell migration.
-
Cell Seeding: Seed cells in a culture plate to form a confluent monolayer.[4][6]
-
Wound Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.[4][6]
-
Treatment: Treat the cells with this compound or perform the assay with MRTF-A knockdown cells.
-
Imaging: Capture images of the wound at time zero and at regular intervals thereafter (e.g., every 6-12 hours).
-
Data Analysis: Measure the area or width of the wound at each time point to quantify the rate of wound closure.
Conclusion
Both pharmacological inhibition with this compound and genetic knockdown of MRTF-A serve as powerful tools for dissecting the role of the MRTF-A/SRF signaling pathway. The data consistently demonstrates that both approaches lead to a reduction in the expression of fibrotic genes and an impairment of pro-fibrotic cellular phenotypes such as migration and myofibroblast differentiation.
References
- 1. Inhibition of Myocardin-Related Transcription Factor/Serum Response Factor Signaling Decreases Lung Fibrosis and Promotes Mesenchymal Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Rho/MRTF/SRF inhibitors block matrix-stiffness and TGF-β-induced fibrogenesis in human colonic myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Myocardin-related transcription factor A (MRTF-A) activity-dependent cell adhesion is correlated to focal adhesion kinase (FAK) activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clyte.tech [clyte.tech]
- 5. ibidi.com [ibidi.com]
- 6. Wound healing assay | Abcam [abcam.com]
- 7. Migratory Metrics of Wound Healing: A Quantification Approach for in vitro Scratch Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Rho/MRTF/SRF Inhibitors Block Matrix-stiffness and TGF-β–Induced Fibrogenesis in Human Colonic Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Myocardin-related transcription factor-A controls myofibroblast activation and fibrosis in response to myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reciprocal expression of MRTF-A and myocardin is crucial for pathological vascular remodelling in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of MRTF-A–dependent gene expression with a small molecule promotes myofibroblast differentiation and wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of myocardin-related transcription factor/serum response factor signaling decreases lung fibrosis and promotes mesenchymal cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preparation and Use of shRNA for Knocking Down Specific Genes | Springer Nature Experiments [experiments.springernature.com]
- 15. SRF-MRTF signaling suppresses brown adipocyte development by modulating TGF-β/BMP pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Effects of CCG-100602 and Other Anti-Fibrotic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo effects of the novel anti-fibrotic agent CCG-100602 with the established drugs, pirfenidone (B1678446) and nintedanib (B1663095). The information is compiled from preclinical studies in various animal models of fibrosis, offering a comprehensive overview to inform future research and drug development.
Mechanism of Action: A Point of Convergence
Fibrosis is characterized by the excessive deposition of extracellular matrix (ECM) proteins, leading to organ scarring and dysfunction. A key cellular player in this process is the myofibroblast, which is activated by various stimuli, including transforming growth factor-beta (TGF-β).
This compound is a potent and specific inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway.[1][2] This pathway is a critical regulator of myofibroblast activation and the expression of profibrotic genes, such as those for alpha-smooth muscle actin (α-SMA) and collagen. By inhibiting this pathway, this compound effectively blocks the differentiation of fibroblasts into contractile, ECM-producing myofibroblasts.
Pirfenidone is an orally available anti-fibrotic drug with a broader, though not fully elucidated, mechanism of action. It is known to downregulate the expression of pro-fibrotic and pro-inflammatory cytokines, including TGF-β.[3] Interestingly, recent studies have shown that some of the anti-fibrotic effects of pirfenidone may be mediated through the inhibition of MRTF activation, suggesting a point of mechanistic convergence with this compound.[4]
Nintedanib is a small molecule tyrosine kinase inhibitor that targets multiple receptors implicated in fibrosis, including the vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR).[5][6] By blocking these signaling pathways, nintedanib interferes with the proliferation, migration, and activation of fibroblasts.
In Vivo Efficacy in Animal Models of Fibrosis
Direct head-to-head in vivo comparisons of this compound with pirfenidone and nintedanib are not yet available in published literature. Therefore, this section summarizes the available data for each compound in established animal models of organ fibrosis.
Pulmonary Fibrosis (Bleomycin-Induced Model)
The bleomycin-induced lung fibrosis model is the most widely used preclinical model for idiopathic pulmonary fibrosis (IPF).
Experimental Protocol: Bleomycin-Induced Pulmonary Fibrosis
| Agent | Animal Model | Key Findings | Reference |
| This compound (and its analogs) | Mouse | A study using a targeted nanoparticle delivery of a similar MRTF/SRF inhibitor (CCG-1423) in bleomycin-induced mice showed reduced fibrosis.[7] | [7] |
| Pirfenidone | Rat | Significantly inhibited bleomycin-induced lung fibrosis, reduced hydroxyproline content, and suppressed the expression of periostin and TGF-β1.[2][8] | [2][8] |
| Mouse | Alleviated inflammatory reaction and extracellular matrix deposition.[3] Suppressed the accumulation of fibroblasts in the lungs.[9] | [3][9] | |
| Nintedanib | Mouse | Markedly decreased CCR2+ immune cell accumulation in the lung, which was associated with reduced fibrosis.[10] Alleviated pulmonary fibrosis by inhibiting the FAK/ERK/S100A4 signaling pathway.[5] | [5][10] |
Liver Fibrosis (Carbon Tetrachloride-Induced Model)
Chronic administration of carbon tetrachloride (CCl4) is a classic method to induce liver fibrosis in rodents.
Experimental Protocol: Carbon Tetrachloride-Induced Liver Fibrosis
| Agent | Animal Model | Key Findings | Reference |
| This compound | - | In vivo data in liver fibrosis models is not readily available in the searched literature. | - |
| Pirfenidone | - | While pirfenidone has been studied in liver fibrosis, specific quantitative data from CCl4 models was not prominent in the initial search results. | - |
| Nintedanib | - | In vivo data in liver fibrosis models is not readily available in the searched literature. | - |
Renal Fibrosis (Unilateral Ureteral Obstruction Model)
The unilateral ureteral obstruction (UUO) model is a well-established and rapid method for inducing renal interstitial fibrosis.
Experimental Protocol: Unilateral Ureteral Obstruction (UUO)
| Agent | Animal Model | Key Findings | Reference |
| This compound | - | In vivo data in renal fibrosis models is not readily available in the searched literature. | - |
| Pirfenidone | - | While pirfenidone has been investigated in renal fibrosis, specific quantitative data from UUO models was not prominent in the initial search results. | - |
| Nintedanib | - | In vivo data in renal fibrosis models is not readily available in the searched literature. | - |
Dermal Fibrosis (Scleroderma Model)
Animal models of scleroderma, often induced by bleomycin injections, are used to study skin fibrosis.
Experimental Protocol: Bleomycin-Induced Dermal Fibrosis
| Agent | Animal Model | Key Findings | Reference |
| This compound | - | In vivo data in dermal fibrosis models is not readily available in the searched literature. | - |
| Pirfenidone | Mouse | In a Fra-2 transgenic mouse model of SSc-ILD, pirfenidone aggravated pulmonary inflammation and vascular remodeling, highlighting context-dependent effects.[11] A phase II study of topical pirfenidone gel in localized scleroderma showed clinical and histopathological improvement.[12] | [11][12] |
| Nintedanib | - | In vivo data in dermal fibrosis models is not readily available in the searched literature, though it is approved for SSc-ILD. | - |
Summary and Future Directions
This compound presents a targeted approach to anti-fibrotic therapy by directly inhibiting the Rho/MRTF/SRF pathway, a key driver of myofibroblast activation. While direct in vivo comparative data with pirfenidone and nintedanib is lacking, the mechanistic overlap, particularly with pirfenidone's recently discovered effects on MRTF, is a compelling area for further investigation.
The available preclinical data for pirfenidone and nintedanib demonstrate their efficacy in reducing fibrosis across various animal models, which has translated to clinical success. For this compound, further in vivo studies are necessary to establish its efficacy in models of liver, kidney, and dermal fibrosis and to enable a direct comparison with the standard-of-care agents.
Future research should focus on:
-
Head-to-head comparative studies of this compound, pirfenidone, and nintedanib in standardized animal models of fibrosis.
-
Elucidating the in vivo efficacy of this compound in a broader range of fibrosis models beyond pulmonary fibrosis.
-
Investigating the potential for combination therapies to target multiple fibrotic pathways simultaneously.
This guide highlights the current landscape of preclinical anti-fibrotic research and underscores the potential of novel targeted therapies like this compound. As more data becomes available, a clearer picture of the comparative efficacy and therapeutic potential of these agents will emerge.
References
- 1. Mouse model of carbon tetrachloride induced liver fibrosis: Histopathological changes and expression of CD133 and epidermal growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pirfenidone suppresses bleomycin-induced pulmonary fibrosis and periostin expression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pirfenidone alleviates pulmonary fibrosis in vitro and in vivo through regulating Wnt/GSK-3β/β-catenin and TGF-β1/Smad2/3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of MRTF activation as a clinically achievable anti-fibrotic mechanism for pirfenidone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nintedanib alleviates pulmonary fibrosis in vitro and in vivo by inhibiting the FAK/ERK/S100A4 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pirfenidone and Nintedanib in Pulmonary Fibrosis: Lights and Shadows | MDPI [mdpi.com]
- 7. Myofibroblast-specific inhibition of the Rho kinase-MRTF-SRF pathway using nanotechnology for the prevention of pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pirfenidone suppresses bleomycin-induced pulmonary fibrosis and periostin expression in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pirfenidone attenuates bleomycin-induced pulmonary fibrosis in mice by regulating Nrf2/Bach1 equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 11. researchgate.net [researchgate.net]
- 12. Pirfenidone gel in patients with localized scleroderma: a phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal and Handling of CCG-100602: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper handling and disposal of CCG-100602, a specific inhibitor of the Myocardin-Related Transcription Factor A/Serum Response Factor (MRTF-A/SRF) signaling pathway. The following procedures are intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and minimize environmental impact.
Immediate Safety and Handling Precautions
This compound is classified as harmful if swallowed and is toxic to aquatic life with long-lasting effects.[1] Adherence to standard laboratory safety protocols is crucial when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably under a chemical fume hood. In case of accidental exposure, consult the Safety Data Sheet (SDS) for first-aid measures.[1]
Storage
For long-term storage, this compound should be kept at -20°C for up to one year, or at -80°C for extended periods.[2] Stock solutions are typically prepared in dimethyl sulfoxide (B87167) (DMSO).[2]
Quantitative Safety and Physical Data
| Parameter | Value | Source |
| GHS Hazard Classification | Acute Toxicity, Oral (Category 4); Hazardous to the aquatic environment, long-term hazard (Category 2) | [1] |
| IC50 (RhoA/C-mediated, SRF-driven luciferase expression in PC-3 cells) | 9.8 µM | [3][4][5] |
| IC50 (MRTF-A nuclear translocation) | 10 µM | [2][6] |
| Molecular Weight | 478.82 g/mol | [4] |
| Chemical Formula | C₂₁H₁₇ClF₆N₂O₂ | [4] |
| Solubility in DMSO | 96 mg/mL (200.49 mM) | [2][6] |
Proper Disposal Procedures
The primary guideline for the disposal of this compound and its containers is to utilize an approved waste disposal plant .[1] It is imperative to prevent the release of this chemical into the environment due to its aquatic toxicity.[1]
Step-by-Step Disposal Protocol:
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Labeling: Clearly label the waste container with the chemical name "this compound" and appropriate hazard symbols (e.g., "Harmful," "Toxic to Aquatic Life").
-
Containment: Ensure the waste container is securely sealed and stored in a designated hazardous waste accumulation area.
-
Institutional Guidelines: Follow all specific protocols for chemical waste disposal established by your institution's EHS department. This may include completing a hazardous waste pickup request form.
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself.[1]
Experimental Protocols
This compound is a valuable tool for studying cellular processes regulated by the MRTF-A/SRF pathway, such as fibrosis and cell migration. Below are generalized protocols for its use in cell culture and in vivo studies.
In Vitro Inhibition of MRTF-A Nuclear Translocation in Cell Culture
This protocol describes the use of this compound to inhibit MRTF-A nuclear translocation in a cell-based assay, which can be visualized using immunofluorescence microscopy.
-
Cell Seeding: Plate cells (e.g., human colonic myofibroblasts) on appropriate culture vessels (e.g., glass coverslips for microscopy) and allow them to adhere overnight.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution.
-
Treatment: The following day, treat the cells with the desired concentration of this compound. A common working concentration is 25 µM. A vehicle control (DMSO) should be run in parallel.
-
Incubation: Incubate the cells for a specified period, for example, 24 hours.
-
Induction of MRTF-A Translocation (Optional): If studying the inhibition of a specific stimulus, add the inducing agent (e.g., TGF-β) at the appropriate time point.
-
Fixation and Permeabilization: After incubation, fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent such as Triton X-100.
-
Immunofluorescence Staining: Stain the cells for MRTF-A using a primary antibody, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Microscopy and Analysis: Visualize the subcellular localization of MRTF-A using a fluorescence microscope. In untreated or vehicle-treated cells, MRTF-A may show nuclear localization, while in this compound-treated cells, MRTF-A should be retained in the cytoplasm.
In Vivo Administration in a Murine Model
This protocol provides a general guideline for the continuous administration of this compound in a rat model using osmotic minipumps.
-
Animal Model: Utilize an appropriate rat model for the study (e.g., spontaneously hypertensive rats for cardiovascular studies).[2]
-
Preparation of this compound Solution: Prepare a solution of this compound suitable for administration via osmotic minipumps. The vehicle will depend on the specific experimental requirements.
-
Osmotic Minipump Loading: Load the osmotic minipumps with the this compound solution according to the manufacturer's instructions to deliver the desired dose (e.g., 7.5 mg/kg/day).[2]
-
Surgical Implantation: Surgically implant the osmotic minipumps subcutaneously in the anesthetized rats.
-
Treatment Period: The treatment period will vary depending on the study design, for example, two weeks.[2]
-
Monitoring and Analysis: Monitor the animals throughout the treatment period. At the end of the study, collect relevant tissues for analysis (e.g., western blotting, immunohistochemistry, or functional assays).
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the MRTF-A/SRF signaling pathway and a typical experimental workflow for studying the effects of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel Rho/MRTF/SRF Inhibitors Block Matrix-stiffness and TGF-β–Induced Fibrogenesis in Human Colonic Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. chemsafetypro.com [chemsafetypro.com]
- 6. Novel Rho/MRTF/SRF inhibitors block matrix-stiffness and TGF-β-induced fibrogenesis in human colonic myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Operational Guidance for Handling CCG-100602
This document provides immediate safety, handling, and disposal protocols for the research chemical CCG-100602. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₂₁H₁₇ClF₆N₂O₂ | [1] |
| Molecular Weight | 478.8 g/mol | [1] |
| CAS Number | 1207113-88-9 | [1] |
| IC₅₀ | 9.8 µM (for inhibition of RhoA/C-mediated, SRF-driven luciferase expression in PC-3 cells) | [1] |
| Solubility | DMSO: 20 mg/mL, DMF: 20 mg/mL, Ethanol: 0.2 mg/mL | [1] |
| Storage Temperature | -20°C (for up to 1 month), -80°C (for up to 6 months) | [2] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical for research use only, and its toxicological properties have not been thoroughly investigated[3]. The material may be irritating to the mucous membranes and upper respiratory tract and can be harmful if inhaled, ingested, or absorbed through the skin[3]. Therefore, strict adherence to safety protocols and the use of appropriate personal protective equipment are mandatory.
Required Personal Protective Equipment:
-
Eye and Face Protection: Safety glasses or goggles should be worn to protect against potential splashes[3][4].
-
Skin Protection:
-
Respiratory Protection: A NIOSH-approved respirator is recommended, especially when handling the compound in powdered form, to avoid inhalation[3].
Experimental Protocols: Handling and Disposal
Handling and Storage:
-
Preparation of Stock Solutions:
-
Given its solubility, Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing stock solutions[1][5][6].
-
When preparing stock solutions, sonication is recommended to aid dissolution[5].
-
For cell-based experiments, the final concentration of DMSO should generally not exceed 0.1% to avoid solvent-induced effects[5].
-
-
Storage:
-
Store the solid compound and stock solutions in a tightly sealed container[3].
-
For short-term storage (up to one week), aliquots can be stored at 4°C[5].
-
For long-term storage, aliquots should be stored at -80°C to avoid repeated freeze-thaw cycles[5]. The stability is reported to be at least 4 years at this temperature[1].
-
Disposal:
Chemical waste, including unused this compound and contaminated materials, must be disposed of in accordance with local, state, and federal regulations. Transfer the waste to a designated chemical waste container for proper disposal[3].
Workflow for Handling this compound
The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
